Product packaging for Thiamphenicol palmitate(Cat. No.:CAS No. 52628-58-7)

Thiamphenicol palmitate

Número de catálogo: B1588206
Número CAS: 52628-58-7
Peso molecular: 594.6 g/mol
Clave InChI: ROGLXKYZAOFGQO-AOYPEHQESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Synthetic ester of antibiotic agent thiamphenicol. Putative chemopreventive agent.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H45Cl2NO6S B1588206 Thiamphenicol palmitate CAS No. 52628-58-7

Propiedades

IUPAC Name

[(1R,2R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-1-(4-methylsulfonylphenyl)propyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H45Cl2NO6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(33)37-26(24(21-32)31-28(34)27(29)30)22-17-19-23(20-18-22)38(2,35)36/h17-20,24,26-27,32H,3-16,21H2,1-2H3,(H,31,34)/t24-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGLXKYZAOFGQO-AOYPEHQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(C1=CC=C(C=C1)S(=O)(=O)C)C(CO)NC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H](C1=CC=C(C=C1)S(=O)(=O)C)[C@@H](CO)NC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H45Cl2NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40200608
Record name (R-(R*,R*))-2-((Dichloroacetyl)amino)-3-hydroxy-1-(4-(methylsulphonyl)phenyl)propyl palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52628-58-7
Record name Hexadecanoic acid, 2-[(dichloroacetyl)amino]-3-hydroxy-1-[4-(methylsulfonyl)phenyl]propyl ester, [R-(R*,R*)]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52628-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiamphenicol palmitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052628587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R-(R*,R*))-2-((Dichloroacetyl)amino)-3-hydroxy-1-(4-(methylsulphonyl)phenyl)propyl palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [R-(R*,R*)]-2-[(dichloroacetyl)amino]-3-hydroxy-1-[4-(methylsulphonyl)phenyl]propyl palmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.761
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIAMPHENICOL PALMITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8Q4JN3YKM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Synthesis and Discovery of Thiamphenicol Palmitate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamphenicol (B1682257), a broad-spectrum antibiotic and an analogue of chloramphenicol (B1208), has been a subject of continued interest due to its favorable safety profile, particularly its lower risk of aplastic anemia. However, its clinical application in oral formulations has been hampered by its bitter taste and limited aqueous solubility. To overcome these challenges, the prodrug Thiamphenicol Palmitate was developed. This technical guide provides an in-depth overview of the synthesis, discovery, and core characteristics of this compound. It details both chemical and enzymatic synthesis protocols, presents key physicochemical and pharmacokinetic data in structured tables, and illustrates the underlying mechanism of action and the prodrug development workflow through diagrams.

Discovery and Rationale for Development

The journey of phenicol antibiotics began with the discovery of chloramphenicol in 1947, isolated from Streptomyces venezuelae.[1] The success of chloramphenicol spurred the development of synthetic analogues with improved safety profiles. Thiamphenicol emerged as a promising candidate, differing from chloramphenicol by the substitution of the p-nitrophenyl group with a methylsulfonyl group.[1] This modification significantly reduces the risk of aplastic anemia, a rare but serious side effect associated with chloramphenicol.

Despite its therapeutic advantages, thiamphenicol's bitter taste and poor water solubility presented significant challenges for oral administration, especially in pediatric and geriatric populations. This led to the application of the prodrug concept, a strategy to temporarily modify a drug's physicochemical properties to improve its delivery and absorption.[1] By esterifying the primary hydroxyl group of thiamphenicol with palmitic acid, a long-chain fatty acid, the resulting prodrug, this compound, becomes tasteless and less water-soluble.[1][2] This ester is inactive and is designed to be hydrolyzed by intestinal lipases to release the active thiamphenicol, which is then absorbed into the bloodstream.[1]

Synthesis of this compound

The synthesis of this compound involves the esterification of the primary hydroxyl group of thiamphenicol with palmitic acid or a more reactive derivative like palmitoyl (B13399708) chloride. Both chemical and enzymatic methods have been developed for this purpose.

Chemical Synthesis

Chemical synthesis offers a traditional and scalable method for the production of this compound. A common approach involves the use of a coupling agent or the activation of palmitic acid to facilitate the esterification reaction.

Experimental Protocol: Chemical Synthesis via Steglich Esterification

This protocol is based on the Steglich esterification, a mild method suitable for substrates with sensitive functional groups.

  • Materials:

  • Procedure:

    • In a round-bottom flask, dissolve Thiamphenicol (1 equivalent) and palmitic acid (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Add a catalytic amount of DMAP (0.1 equivalents) to the solution.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add a solution of DCC (1.2 equivalents) in anhydrous dichloromethane to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU precipitate.

    • Wash the filtrate sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.

Enzymatic Synthesis

Enzymatic synthesis, utilizing lipases, presents a "green chemistry" approach for the synthesis of this compound. Lipases offer high regioselectivity, specifically targeting the primary hydroxyl group, and operate under mild reaction conditions, minimizing the formation of byproducts.

Experimental Protocol: Lipase-Catalyzed Synthesis

This protocol is adapted from studies on the lipase-catalyzed synthesis of thiamphenicol esters.

  • Materials:

    • Thiamphenicol

    • Vinyl palmitate (acyl donor)

    • Immobilized Candida antarctica lipase (B570770) B (CALB, e.g., Novozym 435)

    • Anhydrous acetonitrile (B52724) or acetone

    • Molecular sieves (optional, to maintain anhydrous conditions)

    • Ethyl acetate

    • Hexane

    • Silica gel for column chromatography

  • Procedure:

    • To a suspension of Thiamphenicol (1 equivalent) in anhydrous acetonitrile, add vinyl palmitate (2-5 equivalents).

    • Add the immobilized lipase (e.g., 20% w/w of the substrate).

    • The reaction mixture is shaken at a controlled temperature (e.g., 40-50°C) and monitored by TLC or HPLC.

    • Upon completion of the reaction, filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain this compound.

Physicochemical and Pharmacokinetic Properties

A comprehensive understanding of the physicochemical and pharmacokinetic properties of Thiamphenicol and its palmitate ester is crucial for formulation development and clinical application.

Physicochemical Data
PropertyThiamphenicolThis compound
Molecular Formula C₁₂H₁₅Cl₂NO₅SC₂₈H₄₅Cl₂NO₆S
Molecular Weight 356.22 g/mol 594.63 g/mol [3]
Melting Point 163-166 °C108-112 °C[4]
Solubility Sparingly soluble in water; Soluble in ethanol, DMSO, and DMF.[5]Insoluble in water; Soluble in ether, alcohol, and chloroform.[2]
pKa (Predicted) 11.05 ± 0.4610.75 ± 0.46
LogP (Predicted) 1.17.6[3]
Spectroscopic Data

Thiamphenicol:

  • ¹H NMR (DMSO-d₆): δ (ppm) 7.85 (d, 2H, Ar-H), 7.65 (d, 2H, Ar-H), 6.15 (s, 1H, CHCl₂), 5.15 (d, 1H, CH-OH), 4.80 (m, 1H, CH-NH), 4.10 (m, 1H, CH₂-OH), 3.60 (m, 2H, CH₂-OH), 3.15 (s, 3H, S-CH₃).

  • ¹³C NMR (DMSO-d₆): δ (ppm) 165.0 (C=O), 142.0 (Ar-C), 138.0 (Ar-C), 128.0 (Ar-CH), 126.0 (Ar-CH), 72.0 (CH-OH), 66.0 (CHCl₂), 62.0 (CH₂-OH), 55.0 (CH-NH), 44.0 (S-CH₃).

  • FTIR (cm⁻¹): Key peaks around 3350 (O-H stretch), 3250 (N-H stretch), 1694 (C=O stretch, amide I), 1540 (N-H bend, amide II), 1300 and 1140 (S=O stretch).[1][6]

This compound:

  • ¹H NMR (CDCl₃): δ (ppm) 7.90 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H), 6.10 (s, 1H, CHCl₂), 5.90 (d, 1H, CH-O-C=O), 4.40 (m, 1H, CH-NH), 3.90 (m, 2H, CH₂-OH), 3.10 (s, 3H, S-CH₃), 2.30 (t, 2H, -CH₂-C=O), 1.60 (m, 2H, -CH₂-), 1.25 (s, 24H, -(CH₂)₁₂-), 0.88 (t, 3H, -CH₃).

  • ¹³C NMR (CDCl₃): δ (ppm) 173.0 (C=O, ester), 165.5 (C=O, amide), 143.0 (Ar-C), 139.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 74.0 (CH-O-C=O), 66.5 (CHCl₂), 63.0 (CH₂-OH), 54.0 (CH-NH), 44.5 (S-CH₃), 34.0 (-CH₂-C=O), 31.9-22.7 (-(CH₂)₁₃-), 14.1 (-CH₃).

  • FTIR (cm⁻¹): Expected peaks similar to thiamphenicol with the addition of a strong ester carbonyl stretch around 1735 cm⁻¹ and prominent C-H stretches from the palmitate chain around 2920 and 2850 cm⁻¹.

Pharmacokinetic Data

The pharmacokinetic profile of thiamphenicol after oral administration of its palmitate ester is characterized by the in vivo hydrolysis of the prodrug to release the active compound.

ParameterValue (for Thiamphenicol after oral administration)
Time to Peak (Tₘₐₓ) ~2 hours[2]
Peak Plasma Conc. (Cₘₐₓ) 16.1 - 18.6 µg/mL (after a 2.5 g dose)[2]
Elimination Half-life (t₁/₂) Approximately 4 hours[7]
Bioavailability ~80%[7]

Mechanism of Action and Development Workflow

Mechanism of Action

The active form, thiamphenicol, exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[8] It binds to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center.[5] This binding prevents the formation of peptide bonds between amino acids, thereby halting the elongation of the polypeptide chain and ultimately inhibiting bacterial growth and replication.[5]

Mechanism_of_Action Thiamphenicol Thiamphenicol Ribosome Bacterial 50S Ribosomal Subunit Thiamphenicol->Ribosome Binds to PeptidylTransferase Peptidyl Transferase Center Ribosome->PeptidylTransferase Contains ProteinSynthesis Protein Synthesis (Peptide Bond Formation) PeptidylTransferase->ProteinSynthesis Inhibits BacterialGrowth Bacterial Growth and Replication ProteinSynthesis->BacterialGrowth Is essential for

Mechanism of action of Thiamphenicol.

Prodrug Development Workflow

The development of this compound followed a logical prodrug design workflow aimed at overcoming the limitations of the parent drug.

Prodrug_Development_Workflow cluster_0 Problem Identification cluster_1 Prodrug Design & Synthesis cluster_2 In Vivo Activation cluster_3 Outcome Parent Drug Thiamphenicol Limitations Bitter Taste & Poor Water Solubility Parent Drug->Limitations Prodrug Strategy Esterification with Palmitic Acid Limitations->Prodrug Strategy Synthesis Chemical or Enzymatic Synthesis Prodrug Strategy->Synthesis Prodrug This compound Synthesis->Prodrug Administration Oral Administration Prodrug->Administration Hydrolysis Hydrolysis by Intestinal Lipases Administration->Hydrolysis Active Drug Release of Active Thiamphenicol Hydrolysis->Active Drug Improved Properties Improved Palatability & Modified Solubility Active Drug->Improved Properties Therapeutic Effect Systemic Absorption & Antibacterial Action Improved Properties->Therapeutic Effect

Workflow for the development of this compound.

Conclusion

The synthesis and discovery of this compound exemplify a successful application of the prodrug strategy to enhance the clinical utility of an effective antibiotic. By masking the bitter taste and altering the solubility of thiamphenicol, the palmitate ester facilitates oral administration and improves patient compliance. The availability of both robust chemical synthesis routes and greener enzymatic methods provides flexibility in its manufacturing. The well-characterized physicochemical, spectroscopic, and pharmacokinetic properties of this compound, as detailed in this guide, provide a solid foundation for its formulation, quality control, and further research in drug development. This comprehensive understanding is essential for researchers and scientists working towards optimizing existing antibiotic therapies and developing novel drug delivery systems.

References

Spectroscopic Analysis and Characterization of Thiamphenicol Palmitate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis and characterization of thiamphenicol (B1682257) palmitate. It is designed to serve as a practical resource for researchers, scientists, and professionals involved in drug development and quality control. This document details the principles, experimental protocols, and expected data for the analysis of thiamphenicol palmitate using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).

Introduction to this compound

This compound is a prodrug of thiamphenicol, a broad-spectrum antibiotic structurally related to chloramphenicol. The palmitate ester is synthesized to improve the physicochemical properties of the parent drug, such as taste and solubility. For therapeutic efficacy, this compound must be hydrolyzed in the body to release the active thiamphenicol. Rigorous spectroscopic analysis is crucial to confirm the identity, purity, and stability of this pharmaceutical compound.

Spectroscopic Characterization

The structural elucidation and characterization of this compound rely on a combination of spectroscopic methods. Each technique provides unique insights into the molecular structure and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural analysis of organic molecules. While specific experimental NMR data for this compound is not widely available in the reviewed literature, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the known spectra of thiamphenicol and palmitic acid.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Notes
Aromatic protons (thiamphenicol moiety)7.5 - 8.0mProtons on the phenyl ring adjacent to the sulfonyl group.
CH-OH (thiamphenicol moiety)~5.3d
CH-NH (thiamphenicol moiety)~4.3m
CH₂-O-C=O (ester linkage)~4.2mDownfield shift compared to the parent thiamphenicol due to the ester linkage.
CHCl₂ (dichloroacetyl group)~6.0s
NH (amide)~7.0d
CH₃ (sulfonyl group)~3.1s
CH₂-C=O (palmitate moiety)~2.3tα-methylene protons of the palmitate chain.
CH₂ chain (palmitate moiety)1.2 - 1.6mBulk of the methylene (B1212753) protons in the palmitate chain.
CH₃ (terminal, palmitate moiety)~0.9tTerminal methyl group of the palmitate chain.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (ester)~173
C=O (amide)~165
Aromatic carbons (thiamphenicol moiety)125 - 145
CH-OH (thiamphenicol moiety)~71
CH-NH (thiamphenicol moiety)~57
CH₂-O-C=O (ester linkage)~66
CHCl₂ (dichloroacetyl group)~67
CH₃ (sulfonyl group)~44
CH₂-C=O (palmitate moiety)~34
CH₂ chain (palmitate moiety)22 - 32
CH₃ (terminal, palmitate moiety)~14
  • Sample Preparation: Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse experiment.

    • Relaxation Delay: 5 seconds (to ensure full relaxation of all protons for quantitative analysis).

    • Number of Scans: 16 or more, depending on the sample concentration.

    • Spectral Width: 0-12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID) signal. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester, amide, hydroxyl, and sulfonyl groups.

Table 3: Key IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹)
O-H stretch (hydroxyl)3200 - 3600 (broad)
N-H stretch (amide)3200 - 3400
C-H stretch (aliphatic)2850 - 2960
C=O stretch (ester)~1735
C=O stretch (amide I)~1694[1][2]
N-H bend (amide II)~1530
S=O stretch (sulfonyl)1300 - 1350 and 1150 - 1160
C-O stretch (ester)1100 - 1300
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

    • Place the mixture into a pellet-forming die.

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Sample Preparation (Nujol Mull Method):

    • Grind a small amount of the sample in a mortar.

    • Add a few drops of Nujol (mineral oil) and continue grinding to form a smooth paste.

    • Spread the paste thinly between two KBr or NaCl plates.

  • Data Acquisition:

    • Place the prepared sample in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or with pure KBr pellet/Nujol) to subtract from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis. The UV spectrum of this compound is dominated by the absorption of the aromatic ring in the thiamphenicol moiety.

Table 4: UV-Vis Spectral Data for this compound

Parameter Value Solvent
λmax~224 nm[3][4]Water or Methanol (B129727)
  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., methanol, ethanol, or water).

    • Prepare a series of standard solutions of different concentrations by diluting the stock solution.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

    • Record the UV spectra of the standard solutions and the sample solution over a wavelength range of approximately 200-400 nm.

    • Determine the wavelength of maximum absorbance (λmax).

  • Quantitative Analysis:

    • Construct a calibration curve by plotting the absorbance at λmax versus the concentration of the standard solutions.

    • Determine the concentration of the sample solution from the calibration curve using its absorbance value.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique.

Table 5: Expected Mass Spectrometry Data for this compound

Parameter Expected Value
Molecular FormulaC₂₈H₄₅Cl₂NO₆S
Molecular Weight594.63 g/mol
[M+H]⁺ (Positive Ion Mode)m/z 595.2
[M+Na]⁺ (Positive Ion Mode)m/z 617.2
[M-H]⁻ (Negative Ion Mode)m/z 593.2

Expected Fragmentation Pattern (ESI-MS/MS):

The fragmentation of this compound is expected to occur at the ester linkage and within the thiamphenicol core. Key fragmentation pathways would likely involve:

  • Neutral loss of palmitic acid: This would result in a fragment corresponding to the protonated thiamphenicol core.

  • Cleavage of the dichloroacetyl group.

  • Fragmentations within the palmitate chain.

  • Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

  • Chromatographic Separation (LC):

  • Mass Spectrometric Detection (MS):

    • Ionization Source: Electrospray Ionization (ESI), in either positive or negative ion mode.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

    • Full Scan Mode: Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-1000).

    • Tandem MS (MS/MS) Mode: Select the precursor ion of interest (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.

Experimental Workflows and Logical Relationships

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a this compound sample.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound Sample This compound Bulk Powder Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Nujol Mull Sample->Prep_IR Prep_UV Prepare Standard Solutions in UV-transparent Solvent Sample->Prep_UV Prep_MS Dilute in LC-MS Grade Solvent Sample->Prep_MS NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Prep_NMR->NMR_Analysis Data_Analysis Data Interpretation and Structural Confirmation NMR_Analysis->Data_Analysis IR_Analysis FTIR Spectroscopy Prep_IR->IR_Analysis IR_Analysis->Data_Analysis UV_Analysis UV-Vis Spectroscopy Prep_UV->UV_Analysis UV_Analysis->Data_Analysis MS_Analysis LC-MS/MS Analysis Prep_MS->MS_Analysis MS_Analysis->Data_Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic techniques outlined in this guide provide a robust framework for the comprehensive analysis and characterization of this compound. While experimental data for this compound itself, particularly for NMR, is not extensively published, the information provided, based on the parent compound and general spectroscopic principles, serves as a strong foundation for its analysis. Adherence to the detailed experimental protocols is essential for obtaining high-quality, reliable, and reproducible data, which is paramount for ensuring the quality, safety, and efficacy of this important pharmaceutical compound.

References

In Vitro Antibacterial Spectrum of Thiamphenicol Palmitate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of thiamphenicol (B1682257), the active metabolite of the prodrug thiamphenicol palmitate. Thiamphenicol is a broad-spectrum antibiotic belonging to the amphenicol class, demonstrating activity against a wide range of Gram-positive, Gram-negative, and atypical bacteria. This document summarizes quantitative susceptibility data, details common experimental methodologies for determining antibacterial activity, and visualizes the drug's mechanism of action and relevant experimental workflows.

Introduction

This compound is an orally administered prodrug that undergoes hydrolysis in the small intestine, mediated by lipases, to release its active form, thiamphenicol.[1] As the palmitate ester itself is inactive, the in vitro antibacterial spectrum is determined by the activity of thiamphenicol.[1] A structural analog of chloramphenicol, thiamphenicol distinguishes itself by the substitution of a methylsulfonyl group for the p-nitrophenyl group, a modification that influences its pharmacokinetic and toxicological profile.[1] Thiamphenicol exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[2]

This guide serves as a technical resource for researchers and drug development professionals, offering a consolidated view of the in vitro efficacy of thiamphenicol against a diverse panel of bacterial pathogens.

Mechanism of Action

Thiamphenicol's primary mechanism of action involves the inhibition of bacterial protein synthesis.[2] It selectively binds to the 50S subunit of the bacterial 70S ribosome, a crucial component of the protein synthesis machinery.[2] This binding interferes with the peptidyl transferase step, preventing the formation of peptide bonds between amino acids and thereby halting the elongation of the polypeptide chain.[2] This targeted disruption of protein production ultimately inhibits bacterial growth and replication.[2]

cluster_bacterial_cell Bacterial Cell Thiamphenicol Thiamphenicol 50S_Subunit 50S Ribosomal Subunit Thiamphenicol->50S_Subunit Binds to 70S_Ribosome 70S Ribosome 50S_Subunit->70S_Ribosome Inhibition Inhibition 50S_Subunit->Inhibition Target of Thiamphenicol 30S_Subunit 30S Ribosomal Subunit 30S_Subunit->70S_Ribosome Protein_Synthesis Protein Synthesis 70S_Ribosome->Protein_Synthesis Catalyzes mRNA mRNA mRNA->70S_Ribosome Translation tRNA Aminoacyl-tRNA tRNA->70S_Ribosome Delivers Amino Acids Inhibition->Protein_Synthesis Blocks Peptidyl Transferase Step

Mechanism of Action of Thiamphenicol.

In Vitro Antibacterial Spectrum

Thiamphenicol demonstrates a broad spectrum of activity against a variety of clinically relevant bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for thiamphenicol against Gram-positive, Gram-negative, and atypical bacteria. MIC values are presented as ranges, MIC50 (the concentration required to inhibit 50% of isolates), and MIC90 (the concentration required to inhibit 90% of isolates).

Gram-Positive Bacteria
Bacterial SpeciesNo. of StrainsMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Streptococcus pneumoniae3890.06 - 20.52[3]
Streptococcus pyogenes360-24[3]
Streptococci (unspecified)-≤ 0.5 - 4--[4]
Pneumococci-≤ 0.5 - 4--[4]
Enterococci-≤ 0.5 - 4--[4]
Staphylococcus aureus-8 - 64--[4]
Gram-Negative Bacteria
Bacterial SpeciesNo. of StrainsMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Haemophilus influenzae126-0.51[3]
Haemophilus influenzae-0.6 - 12--[5]
Neisseria gonorrhoeae23---[4]
Neisseria gonorrhoeae (non-PPNG)---0.5[6]
Neisseria gonorrhoeae (PPNG)---2.0[6]
Salmonella-8 - 64--[4]
Escherichia coli-8 - 64--[4]
Klebsiella pneumoniae-8 - >64--[4]
Enterobacter-8 - 64--[4]
Proteus-8 - >64--[4]
Citrobacter-8 - 64--[4]
Atypical Bacteria
Bacterial SpeciesNo. of StrainsMIC Range (µg/mL)MIC90 (µg/mL)Reference(s)
Chlamydia pneumoniae---[1][7][8]
Chlamydia trachomatis16-1.0[6]
Mycoplasma pneumoniae-2 - 10-[8][9]
Legionella pneumophila36<64-[10][11]

Experimental Protocols

The in vitro antibacterial spectrum of thiamphenicol is determined using standardized susceptibility testing methods. The most common protocols are broth microdilution, agar (B569324) dilution, and disk diffusion.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic.

  • Preparation of Antibiotic Solutions: A stock solution of thiamphenicol is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the bacterial suspension. A growth control well (broth and bacteria without antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours) for the specific bacterium being tested.

  • Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Agar Dilution Method

This method is also used to determine the MIC and is considered a reference method.

  • Preparation of Antibiotic Plates: A stock solution of thiamphenicol is prepared and serial dilutions are made. Each dilution is then added to molten agar (e.g., Mueller-Hinton Agar) and poured into petri dishes to solidify. This creates a series of plates with varying concentrations of the antibiotic.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.

  • Inoculation: The surface of each agar plate is inoculated with a standardized amount of the bacterial suspension, typically using a multipoint inoculator.

  • Incubation: The inoculated plates are incubated under appropriate conditions.

  • Interpretation: The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacterial colonies.

Disk Diffusion Method (Kirby-Bauer Test)

This method provides a qualitative or semi-quantitative assessment of susceptibility.

  • Inoculum Preparation and Plating: A standardized bacterial suspension is swabbed evenly across the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Disk Application: Paper disks impregnated with a known concentration of thiamphenicol are placed on the surface of the inoculated agar.

  • Incubation: The plate is incubated under appropriate conditions.

  • Interpretation: As the antibiotic diffuses from the disk into the agar, it creates a concentration gradient. If the bacterium is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured and compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.

cluster_workflow Experimental Workflow for MIC Determination Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Prepare_Antibiotic Prepare Serial Dilutions of Thiamphenicol Start->Prepare_Antibiotic Inoculate Inoculate Dilutions with Bacteria Prepare_Inoculum->Inoculate Prepare_Antibiotic->Inoculate Incubate Incubate under Appropriate Conditions Inoculate->Incubate Read_Results Observe for Bacterial Growth Incubate->Read_Results Determine_MIC Determine MIC (Lowest Concentration with No Growth) Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for MIC Determination.

Conclusion

Thiamphenicol, the active form of this compound, exhibits a broad in vitro antibacterial spectrum encompassing a variety of Gram-positive, Gram-negative, and atypical pathogens. Its mechanism of action, centered on the inhibition of bacterial protein synthesis, provides a reliable basis for its therapeutic use. The quantitative data and standardized methodologies presented in this guide offer a valuable resource for the scientific and drug development communities in the ongoing evaluation and application of this important antibiotic.

References

An In-Depth Technical Guide to the Hydrolysis and Activation of Thiamphenicol Palmitate Prodrug

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolysis and activation of thiamphenicol (B1682257) palmitate, a prodrug of the broad-spectrum antibiotic thiamphenicol. The conversion of the inactive ester prodrug to the active parent drug is a critical step in its therapeutic action. This document details the enzymatic processes involved, presents quantitative data on bioavailability, outlines experimental protocols for studying hydrolysis, and provides visual representations of the activation pathway and experimental workflows.

Introduction: The Rationale for a Prodrug Approach

Thiamphenicol, a methyl-sulfonyl analogue of chloramphenicol (B1208), is a potent inhibitor of bacterial protein synthesis with a broad spectrum of activity.[1][2] It offers a key safety advantage over chloramphenicol as it has not been associated with aplastic anemia.[3] However, the inherent bitter taste of thiamphenicol can impede patient compliance, particularly in pediatric and geriatric populations.

To overcome this limitation, thiamphenicol palmitate was developed as a prodrug. A prodrug is an inactive or less active derivative of a drug molecule that undergoes enzymatic or chemical conversion in the body to release the active parent drug.[4] In the case of this compound, the esterification of thiamphenicol with palmitic acid masks the bitter taste and improves the drug's palatability.[5][6] This prodrug strategy relies on the efficient in vivo hydrolysis of the ester bond to release thiamphenicol for absorption and subsequent therapeutic effect.

The Hydrolysis and Activation Pathway

The activation of this compound is a one-step enzymatic process that primarily occurs in the small intestine.

  • Enzymatic Cleavage: Following oral administration, this compound, which is largely insoluble in water, transits to the small intestine. Here, it is hydrolyzed by intestinal enzymes, specifically carboxylesterases (CES) and lipases, which are abundant in the intestinal lumen and brush border.[1][7][8]

  • Release of Active Drug: The hydrolysis of the ester linkage cleaves the palmitic acid moiety from the thiamphenicol molecule. This releases the active thiamphenicol, which is then available for absorption into the systemic circulation.

  • Systemic Action: Once absorbed, thiamphenicol exerts its antibacterial effect by binding to the 50S subunit of bacterial ribosomes, thereby inhibiting protein synthesis.[5][9]

The activation pathway is a straightforward, enzyme-catalyzed hydrolysis reaction.

Thiamphenicol_Palmitate This compound (Inactive Prodrug) Intestinal_Enzymes Intestinal Carboxylesterases (e.g., hCE2) and Lipases Thiamphenicol_Palmitate->Intestinal_Enzymes Oral Administration Thiamphenicol Thiamphenicol (Active Drug) Intestinal_Enzymes->Thiamphenicol Hydrolysis Palmitic_Acid Palmitic Acid Intestinal_Enzymes->Palmitic_Acid Absorption Systemic Absorption Thiamphenicol->Absorption

Fig. 1: Activation pathway of this compound.

Quantitative Data

The efficiency of the hydrolysis and subsequent absorption of thiamphenicol from the palmitate prodrug is reflected in its pharmacokinetic parameters.

ParameterSpeciesValueNotesReference
Bioavailability of Oral Thiamphenicol HumansHighPlasma levels similar to a 500 mg oral dose of chloramphenicol.[10]
HumansMean peak plasma levels of 16.1-18.6 µg/mL ~2 hours after a 2.5 g oral dose.No less bioavailable than a 0.5 g parenteral dose.[2]
Turkeys69%Following a single oral administration of 30 mg/kg.[11]
Calves94.6 ± 2.7%After intramuscular administration.[2]
Metabolism of Thiamphenicol HumansPrimarily excreted unchanged in urine (53.1% after 24 hours).Minimal metabolism.[10]
Rats~62% of an oral dose excreted unchanged in urine.Limited glucuronidation.[10]
PigsGlucuronidation is a more significant metabolic pathway.-[4]
Plasma Protein Binding of Thiamphenicol Humans and Rats< 25%Low protein binding facilitates tissue distribution.[4]

Experimental Protocols

In Vitro Hydrolysis of this compound using Porcine Liver Esterase

This protocol provides a framework for assessing the enzymatic hydrolysis of this compound in a controlled in vitro setting. Porcine liver esterase is often used as a readily available model enzyme.

Objective: To determine the rate of thiamphenicol release from this compound upon enzymatic hydrolysis.

Materials:

  • This compound

  • Thiamphenicol standard

  • Porcine Liver Esterase (e.g., Sigma-Aldrich E3019 or equivalent)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC system with UV or MS/MS detector

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a stock solution of thiamphenicol in the same solvent for standard curve generation.

    • Prepare the porcine liver esterase solution in phosphate buffer (pH 7.4) at a desired concentration (e.g., 10 units/mL). The optimal concentration may need to be determined empirically.

  • Enzymatic Reaction:

    • In a series of microcentrifuge tubes, add a specific volume of the this compound stock solution and evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried prodrug in a pre-warmed (37°C) phosphate buffer to achieve the desired starting concentration (e.g., 100 µM).

    • Initiate the reaction by adding the porcine liver esterase solution. The final reaction volume should be consistent across all samples.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-Course Sampling:

    • At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), quench the reaction in designated tubes by adding an equal volume of cold acetonitrile. This will precipitate the enzyme and stop the hydrolysis.

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Sample Analysis by HPLC:

    • Transfer the supernatant to HPLC vials for analysis.

    • Develop and validate an HPLC method for the simultaneous quantification of this compound and thiamphenicol. A reverse-phase C18 column is typically suitable.

    • A sample gradient mobile phase could be a mixture of acetonitrile and water with 0.1% formic acid.

    • Monitor the elution of both compounds using a UV detector at a suitable wavelength (e.g., 225 nm) or an MS/MS detector for higher sensitivity and specificity.[12]

  • Data Analysis:

    • Generate a standard curve for thiamphenicol to quantify its concentration in the samples.

    • Plot the concentration of thiamphenicol formed over time.

    • Calculate the initial rate of hydrolysis from the linear portion of the curve.

cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Analysis Prep_Prodrug Prepare Thiamphenicol Palmitate Stock Incubate Incubate Prodrug in Buffer at 37°C Prep_Prodrug->Incubate Prep_Enzyme Prepare Porcine Liver Esterase Solution Add_Enzyme Initiate Reaction with Esterase Prep_Enzyme->Add_Enzyme Incubate->Add_Enzyme Time_Points Collect Samples at Time Intervals Add_Enzyme->Time_Points Quench Quench Reaction with Acetonitrile Time_Points->Quench Centrifuge Centrifuge to Remove Protein Quench->Centrifuge HPLC Analyze Supernatant by HPLC Centrifuge->HPLC

Fig. 2: Workflow for in vitro hydrolysis assay.
Caco-2 Cell Permeability and Hydrolysis Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model for predicting human intestinal drug absorption. These cells differentiate into a polarized monolayer with tight junctions and express various transporters and enzymes found in the small intestine, including carboxylesterases.

Objective: To simultaneously assess the permeability of thiamphenicol and the hydrolysis of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements (e.g., DMEM, FBS, non-essential amino acids, penicillin-streptomycin)

  • Transwell® inserts (e.g., 12- or 24-well plates)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • This compound and Thiamphenicol standards

  • HPLC system with UV or MS/MS detector

Procedure:

  • Caco-2 Cell Culture and Seeding:

    • Culture Caco-2 cells according to standard protocols.

    • Seed the cells onto Transwell® inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure the integrity of the tight junctions.

    • Alternatively, assess the permeability of a paracellular marker such as Lucifer yellow.

  • Permeability and Hydrolysis Experiment:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., HBSS).

    • Add the test compound (this compound) to the apical (donor) chamber.

    • At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

    • At the end of the experiment, collect samples from the apical chamber as well.

    • To determine the intracellular concentration and hydrolysis, the cells can be washed and then lysed.

  • Sample Analysis:

    • Analyze the samples from the apical and basolateral chambers, as well as the cell lysate, for the concentrations of both this compound and thiamphenicol using a validated HPLC or LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for thiamphenicol.

    • Determine the rate of disappearance of this compound from the apical chamber and the rate of appearance of thiamphenicol in both the apical and basolateral chambers.

    • Calculate the percentage of this compound hydrolyzed.

Conclusion

The development of this compound as a prodrug is a successful strategy to improve the palatability of thiamphenicol, thereby enhancing its therapeutic potential. The activation of this prodrug is dependent on efficient hydrolysis by intestinal esterases and lipases. The quantitative data and experimental protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate the hydrolysis and activation of this compound and other ester prodrugs. Understanding these fundamental processes is crucial for the rational design and development of effective oral drug delivery systems.

References

A Structural and Mechanistic Comparison of Thiamphenicol Palmitate and Chloramphenicol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of Thiamphenicol palmitate and Chloramphenicol, focusing on their structural differences, physicochemical properties, and mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and antibiotic research.

Core Structural Differences

Chloramphenicol and Thiamphenicol share a common D-threo-2-acylamido-1-phenyl-1,3-propanediol backbone, which is crucial for their antibacterial activity. The primary structural distinction lies in the substituent at the para-position of the phenyl ring.[1]

  • Chloramphenicol features a p-nitrophenyl group (-NO₂). This group is implicated in the rare but serious side effect of aplastic anemia.[2]

  • Thiamphenicol possesses a methylsulfonyl group (-SO₂CH₃) in place of the nitro group. This modification is key to its improved safety profile, as it is not metabolized to the toxic intermediates associated with Chloramphenicol.

This compound is a prodrug of Thiamphenicol. It is the palmitate ester of Thiamphenicol, formed by the esterification of the primary hydroxyl group at the C-3 position with palmitic acid.[3][4] This esterification renders the molecule inactive until it is hydrolyzed in the small intestine by lipases to release the active Thiamphenicol.[3] This prodrug formulation is designed to improve oral administration by masking the bitter taste of the parent compound.[3]

G Structural Relationship of Chloramphenicol and Thiamphenicol Analogs cluster_core Core Phenylpropanoid Structure cluster_drugs Antibiotic Structures Core D-threo-1-phenyl-2-(dichloroacetamido)propane-1,3-diol CAP Chloramphenicol Core->CAP  + p-Nitrophenyl group (-NO₂) TAP Thiamphenicol Core->TAP  + p-Methylsulfonyl group (-SO₂CH₃) TAP_P This compound (Prodrug) TAP->TAP_P  + Palmitate Ester at C-3 Hydroxyl

Figure 1: Structural relationships of the compared antibiotics.

Comparative Physicochemical Properties

The structural modifications result in distinct physicochemical properties, which are summarized below.

PropertyChloramphenicolThis compound
Molecular Formula C₁₁H₁₂Cl₂N₂O₅C₂₈H₄₅Cl₂NO₆S
Molecular Weight 323.13 g/mol 594.6 g/mol [5]
IUPAC Name 2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide[6][(1R,2R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-1-(4-methylsulfonylphenyl)propyl] hexadecanoate[5]
CAS Number 56-75-7[6]52628-58-7[5]
Melting Point ~150.5 °C108-112 °C
LogP (Octanol/Water) 1.14~7.6[5]
Water Solubility Slightly soluble (2.5 mg/mL)[7]Less soluble than Thiamphenicol (due to palmitate ester)[3]

Mechanism of Action and Prodrug Activation

Both Chloramphenicol and the active form of this compound (Thiamphenicol) are broad-spectrum antibiotics that function by inhibiting bacterial protein synthesis.[8][9]

They bind to the 50S subunit of the bacterial 70S ribosome, specifically to the A2451 and A2452 residues of the 23S rRNA.[10][11] This binding action obstructs the peptidyl transferase center, preventing the formation of peptide bonds between amino acids and thereby halting the elongation of the polypeptide chain.[8][11]

G Mechanism of Action on Bacterial Ribosome cluster_ribosome Bacterial 70S Ribosome cluster_process Protein Synthesis 50S Subunit 50S Subunit Peptidyl Transferase Center (PTC) Peptidyl Transferase Center (PTC) 50S Subunit->Peptidyl Transferase Center (PTC) 30S Subunit 30S Subunit Peptide Bond Formation Peptide Bond Formation Peptidyl Transferase Center (PTC)->Peptide Bond Formation Inhibits Aminoacyl-tRNA Aminoacyl-tRNA Aminoacyl-tRNA->Peptide Bond Formation Polypeptide Chain Elongation Polypeptide Chain Elongation Peptide Bond Formation->Polypeptide Chain Elongation Functional Proteins Functional Proteins Polypeptide Chain Elongation->Functional Proteins Drug Chloramphenicol or Thiamphenicol Drug->Peptidyl Transferase Center (PTC) Binds to 23S rRNA G Prodrug Activation Workflow of this compound Oral\nAdministration Oral Administration TAP_P This compound (Inactive Prodrug) Oral\nAdministration->TAP_P Hydrolysis Hydrolysis by Intestinal Lipases TAP_P->Hydrolysis TAP Active Thiamphenicol Hydrolysis->TAP Absorption Systemic Absorption TAP->Absorption Therapeutic\nEffect Therapeutic Effect Absorption->Therapeutic\nEffect G Comparative Metabolic Pathways and Toxicity cluster_cap Chloramphenicol Metabolism cluster_tap Thiamphenicol Metabolism CAP Chloramphenicol (p-NO₂ group) Reduction Metabolic Reduction (by gut bacteria) CAP->Reduction Toxic Toxic Intermediates (e.g., Nitroso derivative) Reduction->Toxic Anemia Idiosyncratic Aplastic Anemia Toxic->Anemia TAP Thiamphenicol (-SO₂CH₃ group) Stable Metabolically Stable Group TAP->Stable Excretion Primarily Renal Excretion TAP->Excretion Safe No Aplastic Anemia Excretion->Safe

References

Thiamphenicol palmitate CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of thiamphenicol (B1682257) palmitate, a prodrug of the broad-spectrum antibiotic thiamphenicol. This document details its chemical identity, synthesis, mechanism of action, and key experimental data and protocols relevant to its development and research.

Chemical Identity and Physicochemical Properties

Thiamphenicol palmitate is the palmitic acid ester of thiamphenicol. This modification significantly reduces its aqueous solubility, a property intentionally designed to mask the bitter taste of the parent compound, making it more suitable for oral administration, particularly in pediatric formulations.

CAS Number: 52628-58-7

Chemical Structure:

Chemical structure of this compound

Figure 1: 2D structure of this compound.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₈H₄₅Cl₂NO₆S--INVALID-LINK--
Molecular Weight 594.6 g/mol --INVALID-LINK--
IUPAC Name [(1R,2R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-1-(4-methylsulfonylphenyl)propyl] hexadecanoate--INVALID-LINK--
Melting Point 108-112°CLKT Labs
Appearance Yellowish-Crystalline PowderLKT Labs
Solubility Insoluble in water. Soluble in ether, chloroform, acetone, and alcohol.--INVALID-LINK--
XLogP3 7.6--INVALID-LINK--

Prodrug Activation and Mechanism of Action

This compound is a pharmacologically inactive prodrug. Following oral administration, it is hydrolyzed in the small intestine by lipases to release the active antibiotic, thiamphenicol.

Prodrug Activation Pathway

The activation of this compound is a straightforward enzymatic process.

G cluster_oral_admin Oral Administration cluster_small_intestine Small Intestine cluster_absorption Systemic Circulation This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Lipases Thiamphenicol (Active) Thiamphenicol (Active) Hydrolysis->Thiamphenicol (Active) Palmitic Acid Palmitic Acid Hydrolysis->Palmitic Acid Absorption Absorption Thiamphenicol (Active)->Absorption

Prodrug activation workflow of this compound.
Molecular Mechanism of Action

The active form, thiamphenicol, exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center. This binding action blocks the formation of peptide bonds between amino acids, thereby halting the elongation of the polypeptide chain.

G cluster_bacterial_cell Bacterial Cell Thiamphenicol Thiamphenicol Ribosome_50S 50S Ribosomal Subunit Thiamphenicol->Ribosome_50S Enters Binding Binding to Peptidyl Transferase Center Ribosome_50S->Binding Inhibition Inhibition of Peptidyl Transferase Activity Binding->Inhibition Blockage Blockage of Peptide Bond Formation Inhibition->Blockage Cessation Cessation of Protein Synthesis Blockage->Cessation Bacteriostasis Bacteriostasis Cessation->Bacteriostasis G cluster_workflow Pharmacokinetic Study Workflow Animal_Model Animal Model (e.g., Rats) Dosing Oral Administration of This compound Animal_Model->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Analysis HPLC-MS/MS Analysis of Thiamphenicol and Prodrug Plasma_Separation->Analysis Data_Analysis Pharmacokinetic Parameter Calculation Analysis->Data_Analysis

Literature review on Thiamphenicol palmitate research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Thiamphenicol (B1682257) Palmitate

Introduction

Thiamphenicol palmitate is the palmitic acid ester of thiamphenicol, a broad-spectrum bacteriostatic antibiotic.[1] It functions as a prodrug, an inactive compound that is metabolized in the body to produce the active drug, thiamphenicol.[1][2] This chemical modification is primarily designed to overcome the bitter taste of the parent compound, thiamphenicol, thereby improving its palatability for oral administration, especially in pediatric populations.[1] The esterification with palmitic acid, a long-chain fatty acid, reduces the drug's solubility in saliva, effectively masking its taste.[1] Upon ingestion, this compound is hydrolyzed by intestinal enzymes, such as lipases, to release the active thiamphenicol, which is then absorbed into the bloodstream.[1][2]

Thiamphenicol itself is a structural analogue of chloramphenicol (B1208), differing by the substitution of the p-nitrophenyl group with a methylsulfonyl group.[1][3] This modification significantly alters its metabolic profile, most notably reducing the risk of aplastic anemia, a severe and often fatal side effect associated with chloramphenicol.[3][4] However, it can still cause a dose-related, reversible bone marrow depression.[4][5] Thiamphenicol is effective against a wide range of gram-positive and gram-negative bacteria, including Streptococcus, Staphylococcus, Escherichia, and Haemophilus species.[6][7] This guide provides a comprehensive review of the research on this compound, focusing on its chemical properties, synthesis, mechanism of action, pharmacokinetics, and toxicological profile.

Chemical and Physical Properties

This compound is a synthetic ester that serves as a biochemical reagent in life science research.[8][9] Its key physicochemical properties are summarized below.

PropertyValueSource
CAS Number 52628-58-7[10][11]
Molecular Formula C28H45Cl2NO6S[8][10]
Molecular Weight 594.6 g/mol [10]
IUPAC Name [(1R,2R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-1-(4-methylsulfonylphenyl)propyl] hexadecanoate[10]
Boiling Point 722 °C at 760 mmHg[8]
Density 1.168 g/cm³[8]
Flash Point 390.5 °C[8]
LogP 7.90820[8]
XLogP3 7.6[8][10]
Hydrogen Bond Donor Count 2[8]
Hydrogen Bond Acceptor Count 6[8]
Rotatable Bond Count 22[8]

Synthesis and Formulation

The synthesis of this compound is analogous to that of chloramphenicol palmitate, involving the esterification of the primary hydroxyl group of the parent drug with palmitic acid.[1][12] This process converts the active, often bitter-tasting drug into a less water-soluble, tasteless ester prodrug.[1][12]

General Experimental Protocol for Synthesis

While specific patented processes exist, a general laboratory-scale synthesis can be derived from analogous chloramphenicol ester synthesis procedures.[13]

  • Reactant Preparation: Dissolve thiamphenicol in a suitable organic solvent (e.g., ethyl acetate).

  • Esterification: Add an acyl donor, such as vinyl palmitate or palmitoyl (B13399708) chloride, to the solution. The reaction is often catalyzed by a lipase (B570770) enzyme (e.g., from Candida antarctica or Bacillus amyloliquefaciens) to ensure high regioselectivity and mild reaction conditions.[13]

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 8-24 hours), depending on the catalyst and reactants used.[13]

  • Extraction and Purification: After the reaction, the product is extracted from the solution. The crude product is then purified, often by recrystallization from a suitable solvent like water, to yield the final this compound product.

  • Analysis: The purity and yield of the final product are typically assessed using High-Performance Liquid Chromatography (HPLC).[1]

G General Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Process cluster_product Product Thiamphenicol Thiamphenicol Esterification Esterification (Solvent + Catalyst) Thiamphenicol->Esterification PalmiticAcid Palmitic Acid Derivative (e.g., Palmitoyl Chloride) PalmiticAcid->Esterification Purification Extraction & Purification Esterification->Purification Crude Product FinalProduct This compound Purification->FinalProduct Purified Product

A simplified workflow for the synthesis of this compound.

Pharmacodynamics: Mechanism of Action

The antibacterial activity of this compound is dependent on its in vivo hydrolysis to the active compound, thiamphenicol.[1] Thiamphenicol exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[14][15][16]

The mechanism involves the following steps:

  • Ribosomal Binding: Thiamphenicol selectively binds to the 50S subunit of the bacterial 70S ribosome.[6][14] This binding is specific to prokaryotic ribosomes, which accounts for its relatively low toxicity in human cells that possess 80S ribosomes.[14]

  • Inhibition of Peptidyl Transferase: By binding to the 50S subunit, thiamphenicol inhibits the activity of peptidyl transferase.[14] This enzyme is critical for the formation of peptide bonds between amino acids during the elongation phase of protein synthesis.[14]

  • Disruption of Protein Synthesis: The blockade of peptidyl transferase prevents the growing polypeptide chain from being transferred to the aminoacyl-tRNA, effectively halting protein elongation.[14] This leads to the cessation of protein production, which is essential for bacterial growth, replication, and cellular maintenance.[7][14]

A key advantage of thiamphenicol over chloramphenicol is its resistance to inactivation by chloramphenicol acetyltransferase (CAT), an enzyme produced by some resistant bacteria.[1]

G Thiamphenicol Prodrug Activation and Mechanism of Action cluster_prodrug In Vivo Activation cluster_action Bacterial Cell TAP This compound (Oral Administration) Hydrolysis Hydrolysis (Intestinal Esterases) TAP->Hydrolysis TA Active Thiamphenicol (Absorbed into Bloodstream) Hydrolysis->TA Ribosome Bacterial 50S Ribosomal Subunit TA->Ribosome Binds to Peptidyl Peptidyl Transferase Activity Ribosome->Peptidyl Inhibits Protein Protein Synthesis (Elongation) Peptidyl->Protein Growth Bacterial Growth & Replication Protein->Growth Protein->Growth Enables

Activation of the prodrug and its inhibitory effect on bacterial protein synthesis.

Pharmacokinetics

Thiamphenicol, the active metabolite of this compound, generally shows rapid absorption and wide distribution following administration.[3] Its elimination half-life varies among species but is typically between 1.5 and 5 hours.[3] Unlike chloramphenicol, it exhibits limited binding to plasma proteins (less than 25% in rats).[3]

Pharmacokinetic Parameters in Animal Models

The following table summarizes key pharmacokinetic parameters of thiamphenicol in various animal species after different routes of administration.

SpeciesDoseRouteT½ (h)Cmax (µg/mL)Tmax (h)Bioavailability (%)Reference
Rats 30 mg/kgIV0.77---[3][17]
Rats 30 mg/kgOral---62% (urine recovery)[17]
Calves 25 mg/kgIM1.75-0.9-[3]
Lactating Cows 25 mg/kgIV1.60 ± 0.30---[3]
Pigs 50 mg/kgOral1.21.29 - 2.811-2-[3]
Sheep 20 mg/kgIV1.5---[3]
Sheep -IM~1.5~1.0-87.5[3]
Sheep -Oral---30.0[3]
Camels 20 mg/kgIV2.11---[3]
Broiler Chickens 30 mg/kgIV4.58 ± 0.2---[3]
Broiler Chickens 30 mg/kgOral2.65 ± 0.013.64 ± 0.0114.58 ± 0.1-[3]

Note: Data pertains to the active drug, thiamphenicol, not the palmitate ester prodrug.

Metabolism and Excretion

Thiamphenicol undergoes minimal metabolism in the liver, with little to no conjugation with glucuronic acid in most species.[15][17] However, a higher degree of glucuronidation has been observed in guinea pigs and pigs.[1] The primary route of excretion is via the kidneys, with a large portion of the drug (around 70% in humans) being excreted unchanged in the urine.[15][17] A smaller amount is excreted in bile and feces.[15]

G Pharmacokinetic Pathway of this compound Ingestion Oral Ingestion (this compound) GI_Tract GI Tract Ingestion->GI_Tract A: Absorption Bloodstream Systemic Circulation (Active Thiamphenicol) GI_Tract->Bloodstream Hydrolysis & Absorption Tissues Distribution to Tissues (e.g., Lungs, CSF) Bloodstream->Tissues D: Distribution Liver Liver (Minimal Metabolism) Bloodstream->Liver M: Metabolism Kidneys Kidneys Bloodstream->Kidneys E: Excretion Tissues->Bloodstream Liver->Bloodstream Excretion Excretion (Mainly Unchanged Drug in Urine) Kidneys->Excretion

The ADME (Absorption, Distribution, Metabolism, Excretion) pathway.

Toxicology and Safety Profile

The primary toxicological concern with thiamphenicol is dose-dependent, reversible bone marrow depression.[4][5] Unlike chloramphenicol, it is not associated with the idiosyncratic, irreversible aplastic anemia that can occur after therapy.[4][18]

Animal Toxicology Studies

Studies in mice and rats have been conducted to define the hematological changes associated with thiamphenicol administration.

SpeciesDosing RegimenKey FindingsReference
BALB/c Mice 400-1500 mg/kg, daily by gavage for 7-17 daysDose-related, reversible decreases in RBC, HCT, Hb, reticulocytes, and platelets. Reduced marrow cell counts with erythroid depletion. No evidence of chronic bone marrow aplasia.[5][18]
Wistar Hanover Rats 50-375 mg/kg, daily by gavage for 9-10 daysAnemia with reduced reticulocyte and platelet counts. Decreased neutrophils and lymphocytes. Decreased marrow erythroid cells. Considered more haemotoxic in rats than in mice.[5]
Experimental Protocol for In Vivo Toxicology

The following protocol is a generalized representation based on published studies.[5][18]

  • Animal Model: Female BALB/c mice or Wistar Hanover rats are selected.

  • Drug Administration: Thiamphenicol is administered daily via oral gavage at specified dose levels for a period of 7 to 17 days.

  • Sample Collection: At various time points post-dosing (e.g., 1, 7, 14, 41, 98 days), animals are sampled for blood and bone marrow.

  • Hematological Analysis: Peripheral blood samples are analyzed for red blood cell (RBC) count, hematocrit (HCT), hemoglobin (Hb), reticulocyte count, and platelet count.

  • Bone Marrow Analysis: Bone marrow is assessed for cellularity, myeloid/erythroid (M:E) ratio, and progenitor cell morphology. Hematopoietic stem cell assays (e.g., colony-forming units-erythroid, CFU-E; colony-forming units-granulocyte-macrophage, CFU-GM) are performed.

  • Data Evaluation: Changes in hematological and bone marrow parameters are compared between treated and control groups to assess toxicity and recovery.

Conclusion

This compound is an effective prodrug of the broad-spectrum antibiotic thiamphenicol, successfully formulated to improve oral administration by masking the parent drug's bitter taste. Its mechanism of action, centered on the inhibition of bacterial protein synthesis, makes it a valuable therapeutic agent. The key advantage of thiamphenicol is its more favorable safety profile compared to chloramphenicol, as it is not linked to irreversible aplastic anemia. However, researchers and clinicians must remain aware of its potential to cause dose-dependent and reversible bone marrow suppression. The quantitative data from pharmacokinetic and toxicological studies in various animal models provide a crucial foundation for understanding its disposition and safety, guiding further research and clinical use. Future research could focus on developing sustained-release formulations to improve patient compliance and further investigating its efficacy against emerging multi-drug resistant pathogens.[1]

References

An In-depth Technical Guide to the Degradation Pathways and Metabolites of Thiamphenicol Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiamphenicol (B1682257) palmitate is a prodrug of the broad-spectrum antibiotic, thiamphenicol. The palmitate ester is designed to improve the formulation characteristics and taste of the parent drug. For thiamphenicol to become therapeutically active, it must be hydrolyzed from its palmitate ester form. This technical guide provides a comprehensive overview of the degradation pathways, resulting metabolites, and the experimental methodologies used to study these processes. The primary degradation pathway is the enzymatic hydrolysis in the small intestine, which releases the active thiamphenicol. The subsequent metabolism of thiamphenicol is limited in most species, with the majority of the drug being excreted unchanged. This document consolidates available quantitative data, details experimental protocols, and provides visual representations of the degradation pathways and analytical workflows.

Core Degradation Pathway: Enzymatic Hydrolysis

Thiamphenicol palmitate is pharmacologically inactive and relies on in-vivo hydrolysis to its active form, thiamphenicol, and palmitic acid, a common dietary fatty acid.[1][2] This bioconversion is essential for the drug's absorption and systemic availability.

The primary site of this hydrolysis is the small intestine.[2] The cleavage of the ester bond is catalyzed by intestinal enzymes, with pancreatic lipase (B570770) being a key enzyme in this process, similar to the well-studied hydrolysis of chloramphenicol (B1208) palmitate.[1][3][4][5]

The overall hydrolysis reaction can be summarized as follows:

This compound + H₂O ---(Intestinal Esterases/Lipases)--> Thiamphenicol + Palmitic Acid

Factors Influencing Hydrolysis

The rate and extent of this enzymatic hydrolysis are critical factors that influence the absorption and bioavailability of the active drug.[1] Formulation parameters such as particle size and the presence of surfactants can significantly impact the dissolution of the sparingly soluble this compound in gastrointestinal fluids, which is a rate-limiting step for its subsequent enzymatic hydrolysis.[1]

Metabolism of Active Thiamphenicol

Once thiamphenicol is liberated from its palmitate ester, it undergoes limited metabolism in most species.[1] A defining characteristic of thiamphenicol is its predominant excretion as the unchanged parent drug, primarily through renal excretion.[1][6][7]

Minor Metabolic Pathways

While the majority of thiamphenicol is excreted unchanged, minor metabolic pathways have been identified in some species:

  • Glucuronidation: This is a minor metabolic pathway in rats and rabbits.[2] However, a higher degree of glucuronidation has been observed in guinea pigs and pigs. In vitro studies using pig hepatocytes have shown that about 30% of thiamphenicol can undergo glucuronidation.[2] The resulting metabolite is thiamphenicol-3-glucuronide.

  • Oxidation and Dehydration: In environmental biodegradation studies using microorganisms like Sphingomonas sp., metabolites resulting from the oxidation of the C3-hydroxyl group and dehydration have been proposed.[2] While not a primary mammalian metabolic pathway, it indicates potential sites of biotransformation.

The known and proposed metabolites of thiamphenicol are summarized in the table below.

Quantitative Data

Pharmacokinetics of Thiamphenicol after Oral Administration

The following tables summarize key pharmacokinetic parameters of thiamphenicol in humans and various animal models following oral administration, which includes the initial hydrolysis of a prodrug form where applicable.

Table 1: Pharmacokinetic Parameters of Thiamphenicol in Humans

DosageCmax (µg/mL)Tmax (hr)Half-life (hr)Reference
2.5 g (oral)16.1 - 18.6~22-3[1][6]

Table 2: Pharmacokinetic Parameters of Thiamphenicol in Animal Models

SpeciesDosageRouteCmax (µg/mL)Tmax (hr)Bioavailability (%)Half-life (hr)Reference
Rats30 mg/kgOral---0.77[7]
Pigs10-20 mg/kgOral1.29 - 2.811-2-1.2[6]
Broiler Chickens30 mg/kgOral14.58 ± 0.1--2.65 ± 0.01[1]
Calves30 mg/kgIM--841.75[8]

Experimental Protocols

In Vitro Enzymatic Hydrolysis of this compound

This protocol is a representative method for assessing the in vitro enzymatic hydrolysis of this compound, based on methodologies used for similar ester prodrugs.

Objective: To determine the rate and extent of hydrolysis of this compound to thiamphenicol in the presence of intestinal enzymes.

Materials:

  • This compound

  • Pancreatin (B1164899) (containing lipases and esterases) or porcine liver esterase[9]

  • Simulated intestinal fluid (SIF, pH 6.8)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Thiamphenicol analytical standard

  • UPLC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) and spike it into pre-warmed SIF to achieve the desired final concentration, ensuring the final concentration of the organic solvent is minimal (<1%).

  • Prepare a solution of pancreatin or porcine liver esterase in SIF.

  • Initiate the reaction by adding the enzyme solution to the this compound solution in SIF at 37°C with constant shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the concentrations of this compound and thiamphenicol using a validated UPLC-MS/MS method (see section 5.2).

  • Calculate the rate of hydrolysis from the disappearance of the parent compound and the appearance of the active drug.

UPLC-MS/MS Method for the Quantification of Thiamphenicol

This is a validated method for the determination of thiamphenicol in biological matrices.

Instrumentation:

  • Waters Acquity UPLC system coupled with a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.[10][11]

Chromatographic Conditions:

  • Column: Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[10] or Waters Acquity UPLC HSS C18 (50 mm × 2.1 mm, 1.8 µm).[11]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[10][12]

  • Flow Rate: 0.3 - 0.4 mL/min.[10][11]

  • Column Temperature: 40°C.[11]

  • Injection Volume: 2 - 5 µL.[11][13]

Mass Spectrometry Conditions:

  • Ionization Mode: ESI negative for thiamphenicol.[11]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Thiamphenicol: m/z 354.3 → 185.1[2][10]

Sample Preparation (Plasma):

  • To 100 µL of plasma, add an internal standard.

  • Perform liquid-liquid extraction with ethyl acetate.[10]

  • Vortex and centrifuge.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

Visualizations

Degradation Pathway of this compound

G TP This compound T Thiamphenicol (Active Drug) TP->T Intestinal Esterases/Lipases (Hydrolysis) PA Palmitic Acid TP->PA Intestinal Esterases/Lipases (Hydrolysis) TG Thiamphenicol Glucuronide T->TG Glucuronidation (Minor Pathway) Metabolites Minor Oxidative Metabolites T->Metabolites Oxidation/Dehydration (Environmental/Minor)

Degradation pathway of this compound.

Experimental Workflow for In Vitro Hydrolysis

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis TP_sol This compound in SIF Incubate Incubate at 37°C TP_sol->Incubate Enzyme_sol Enzyme Solution (e.g., Pancreatin) Enzyme_sol->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench with Acetonitrile Sample->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze UPLC-MS/MS Analysis Centrifuge->Analyze

Workflow for in vitro enzymatic hydrolysis assay.

References

Methodological & Application

Application Notes and Protocols: Thiamphenicol Palmitate In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiamphenicol (B1682257) is a broad-spectrum bacteriostatic antibiotic and a structural analogue of chloramphenicol.[1][2] It functions by inhibiting protein synthesis in bacteria.[1][2] Thiamphenicol palmitate is a prodrug of thiamphenicol, designed to improve its oral absorption. In the body, it is hydrolyzed to release the active compound, thiamphenicol. Therefore, in vitro assays are typically performed with thiamphenicol itself. The primary mechanism of action involves binding to the 50S subunit of the bacterial ribosome, which in turn inhibits the peptidyl transferase step of protein elongation.[1][3][4] This action is selective for bacterial 70S ribosomes, providing a basis for its therapeutic use.[3]

This document provides detailed protocols for key in vitro assays to characterize the activity of thiamphenicol: antimicrobial susceptibility testing, inhibition of protein synthesis, and cytotoxicity assessment.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Thiamphenicol targets the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome. By binding to this site, it physically obstructs the proper positioning of the aminoacyl-tRNA in the A-site, preventing the formation of a peptide bond with the growing polypeptide chain at the P-site.[3] This leads to the cessation of protein elongation, which is detrimental to bacterial growth and survival.[3]

cluster_ribosome Bacterial 70S Ribosome cluster_process Protein Elongation Cycle P_site P-Site (Peptidyl-tRNA) A_site A-Site (Aminoacyl-tRNA) PeptideBond Peptide Bond Formation P_site->PeptideBond E_site E-Site (Exit) A_site->PeptideBond PTC Peptidyl Transferase Center (PTC) on 50S Subunit PTC->A_site Blocks Binding tRNA Aminoacyl-tRNA tRNA->A_site Enters A-Site Elongation Polypeptide Elongation PeptideBond->Elongation Thiamphenicol Thiamphenicol Thiamphenicol->PTC Binds to 50S Subunit start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum prep_plate Prepare Serial Dilutions of Thiamphenicol in 96-Well Plate start->prep_plate inoculate Inoculate Wells with Bacterial Suspension (~5x10^5 CFU/mL) prep_inoculum->inoculate prep_plate->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Read Plate and Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end start Start prep_reaction Prepare Reaction Mix on Ice (Cell-free extract, buffer, DNA, amino acids) start->prep_reaction add_drug Add Serial Dilutions of Thiamphenicol (Include positive and negative controls) prep_reaction->add_drug incubate Incubate Reaction (37°C, 1-2h) add_drug->incubate add_reagent Add Luciferase Assay Reagent incubate->add_reagent measure Measure Luminescence add_reagent->measure analyze Analyze Data (Calculate % Inhibition and IC50) measure->analyze end End analyze->end start Start seed_cells Seed Mammalian Cells in 96-Well Plate start->seed_cells incubate1 Incubate (24h) for Cell Attachment seed_cells->incubate1 treat_cells Treat Cells with Serial Dilutions of Thiamphenicol incubate1->treat_cells incubate2 Incubate for Exposure Period (e.g., 24-48h) treat_cells->incubate2 stain Remove Treatment, Add Neutral Red Solution and Incubate (3h) incubate2->stain extract Wash, then Add Desorb Solution to Extract Dye stain->extract measure Measure Absorbance at 540 nm extract->measure analyze Analyze Data (Calculate % Viability and IC50) measure->analyze end End analyze->end

References

Application Notes and Protocols for Thiamphenicol Palmitate in Animal Models of Respiratory Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of thiamphenicol (B1682257) palmitate in animal models of respiratory infections. The information is compiled to assist in the design and execution of preclinical studies to evaluate the efficacy and pharmacokinetics of this broad-spectrum antibiotic.

Introduction

Thiamphenicol is a bacteriostatic antibiotic, structurally related to chloramphenicol, with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including many common respiratory pathogens.[1] Unlike chloramphenicol, thiamphenicol is not associated with aplastic anemia, making it a safer alternative for veterinary and human use.[2] Thiamphenicol palmitate is an ester prodrug of thiamphenicol designed for oral administration. The palmitate ester masks the bitter taste of the active drug and is hydrolyzed in the gastrointestinal tract to release thiamphenicol for absorption.

Spectrum of Activity

Thiamphenicol is effective against a range of bacteria that cause respiratory infections. Its spectrum includes, but is not limited to, Streptococcus pneumoniae, Haemophilus influenzae, Pasteurella multocida, Actinobacillus pleuropneumoniae, Staphylococcus aureus, Klebsiella pneumoniae, Streptococcus pyogenes, and Moraxella catarrhalis.[3][4]

Data Presentation

Table 1: In Vitro Susceptibility of Key Respiratory Pathogens to Thiamphenicol
Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Streptococcus pneumoniae24
Haemophilus influenzae12
Pasteurella multocida0.51
Actinobacillus pleuropneumoniae12
Staphylococcus aureus48

Note: MIC values can vary depending on the specific strains and testing methodologies used.

Table 2: Pharmacokinetic Parameters of Thiamphenicol in Various Animal Models (Oral Administration)
Animal SpeciesDosageCmax (µg/mL)Tmax (h)Half-life (t1/2) (h)Bioavailability (%)
Pigs10-20 mg/kg (every 12h for 5 days)1.29 - 2.811-21.2Not Reported
Broiler Chickens30 mg/kg14.58 ± 0.13.64 ± 0.012.65 ± 0.01117.79 ± 1.2
Rabbits30 mg/kg69.81.171.4464.2
Rats30 mg/kgNot ReportedNot ReportedNot ReportedNot Reported

Data is for thiamphenicol base or unspecified oral formulations. Pharmacokinetics of this compound may vary.[1][2][5]

Table 3: Thiamphenicol Concentrations in Plasma and Lung Tissue
Animal ModelPathogenDosage and RoutePeak Plasma Conc. (µg/mL)Peak Lung Conc. (µg/g)
Guinea PigsH. influenzae15 mg/kg (TGA, subcutaneous)~4.5 (at 1h)~4.0 (at 1h)
RatsN/A30 mg/kg (oral)Not ReportedHigh initial and persistent levels

TGA: Thiamphenicol glycinate (B8599266) acetylcysteinate. Lung concentrations of thiamphenicol are often comparable to or higher than plasma concentrations and decline more slowly.[1]

Experimental Protocols

Preparation of this compound for Oral Administration

For experimental use, this compound, a water-insoluble powder, needs to be formulated as a suspension for oral gavage.

Materials:

  • This compound powder

  • Suspending agent (e.g., 0.5% carboxymethylcellulose, gum acacia)

  • Vehicle (e.g., sterile water for injection, phosphate-buffered saline)

  • Mortar and pestle or homogenizer

  • Graduated cylinder and weighing balance

  • Magnetic stirrer

Protocol:

  • Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

  • Weigh the calculated amount of this compound powder.

  • Prepare the suspending vehicle by dissolving the suspending agent in the chosen vehicle.

  • Gradually add the this compound powder to the vehicle while continuously triturating with a mortar and pestle or using a homogenizer to ensure a uniform suspension.

  • Continue mixing with a magnetic stirrer until a homogenous suspension is achieved.

  • Prepare the suspension fresh daily to ensure stability and accurate dosing.

Animal Model 1: Swine Model of Actinobacillus pleuropneumoniae (APP) Infection

This model is relevant for studying porcine pleuropneumonia.

Materials:

  • Healthy, weaned pigs (4-6 weeks old), free from APP and other respiratory pathogens.

  • A. pleuropneumoniae challenge strain (e.g., serotype 1, 5, or 7).

  • Tryptic soy broth (TSB) or other suitable growth medium.

  • Spectrophotometer.

  • Intranasal or intratracheal administration equipment.

  • This compound suspension.

  • Oral gavage needles.

Protocol:

  • Acclimatization: Acclimatize pigs to the housing conditions for at least 7 days before the experiment.

  • Inoculum Preparation: Culture the APP strain in TSB to mid-logarithmic phase. Adjust the bacterial concentration to the desired challenge dose (e.g., 1 x 10^8 CFU/mL) using a spectrophotometer and confirmed by plate counts.

  • Infection: Lightly sedate the pigs and administer the bacterial suspension via intranasal or intratracheal instillation.

  • Monitoring: Observe the animals daily for clinical signs of respiratory disease, including fever, dyspnea, coughing, and lethargy.

  • Treatment: At a predetermined time post-infection (e.g., 12-24 hours or upon the onset of clinical signs), initiate treatment with oral this compound. Administer the suspension via oral gavage at the desired dosage and frequency.

  • Efficacy Evaluation: Efficacy can be assessed by:

    • Clinical Scores: Record daily clinical scores based on the severity of symptoms.

    • Bacterial Load: At the end of the study, euthanize the animals and collect lung tissue for quantitative bacteriology to determine the reduction in bacterial load in the treated group compared to a placebo control group.

    • Lung Lesion Scoring: Score the extent and severity of lung lesions at necropsy.

    • Survival Rate: Record mortality over the study period.

Animal Model 2: Mouse Model of Pasteurella multocida Pneumonia

This model is a cost-effective alternative for initial screening and efficacy studies.

Materials:

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6 strain), 6-8 weeks old.

  • P. multocida challenge strain.

  • Brain Heart Infusion (BHI) broth or other suitable growth medium.

  • Intranasal or aerosol inhalation delivery system.

  • This compound suspension.

  • Mouse oral gavage needles.

Protocol:

  • Acclimatization: Acclimatize mice for at least one week.

  • Inoculum Preparation: Grow P. multocida in BHI broth to the desired optical density and dilute to the target concentration for infection (e.g., 1 x 10^7 CFU/mouse).

  • Infection: Anesthetize the mice and administer the bacterial suspension intranasally or via aerosol inhalation.

  • Treatment: Begin oral administration of this compound at a specified time post-infection.

  • Efficacy Evaluation:

    • Survival Analysis: Monitor and record survival rates over a period of 7-14 days.

    • Bacterial Dissemination: At various time points, euthanize subsets of mice and determine the bacterial load in the lungs, blood, and other organs.

    • Histopathology: Collect lung tissue for histopathological examination to assess inflammation and tissue damage.

Mandatory Visualizations

experimental_workflow cluster_pre_infection Pre-Infection Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase acclimatization Animal Acclimatization (e.g., 7 days) inoculum_prep Inoculum Preparation (e.g., Culture of Pathogen) infection Infection of Animals (Intranasal/Intratracheal) inoculum_prep->infection treatment Treatment Initiation (Oral this compound) infection->treatment monitoring Daily Monitoring (Clinical Signs, Weight) treatment->monitoring evaluation Efficacy Evaluation (Bacterial Load, Lung Lesions, Survival) monitoring->evaluation

Caption: General experimental workflow for evaluating this compound efficacy.

thiamphenicol_moa thiamphenicol Thiamphenicol ribosome 50S Ribosomal Subunit thiamphenicol->ribosome Binds to thiamphenicol->inhibition peptidyl_transferase Peptidyl Transferase ribosome->peptidyl_transferase Contains protein_synthesis Bacterial Protein Synthesis peptidyl_transferase->protein_synthesis Catalyzes inhibition->peptidyl_transferase Inhibits

Caption: Mechanism of action of thiamphenicol in inhibiting bacterial protein synthesis.

References

Thiamphenicol Palmitate: Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and research applications of Thiamphenicol (B1682257) Palmitate. Detailed protocols for formulation, in vitro antibacterial testing, and in vivo efficacy studies are provided to facilitate its use in a research setting.

Introduction

Thiamphenicol is a broad-spectrum bacteriostatic antibiotic, acting as a structural analogue of chloramphenicol (B1208).[1] It functions by reversibly binding to the 50S subunit of the bacterial ribosome, which in turn inhibits the peptidyl transferase step of protein elongation, ultimately halting bacterial protein synthesis.[1][2] A significant advantage of thiamphenicol over chloramphenicol is its reduced risk of causing aplastic anemia.[1]

Thiamphenicol palmitate is the palmitate ester prodrug of thiamphenicol. This modification is designed to decrease the aqueous solubility and mask the bitter taste of the parent drug, making it more suitable for oral administration.[3] In the small intestine, this compound is hydrolyzed by esterases to release the active thiamphenicol, which is then absorbed into the bloodstream.

Physicochemical Properties

A summary of the key physicochemical properties of Thiamphenicol and its palmitate ester is presented below.

PropertyThiamphenicolThis compoundReference(s)
Molecular Formula C₁₂H₁₅Cl₂NO₅SC₂₈H₄₅Cl₂NO₆S[4]
Molecular Weight 356.2 g/mol 594.6 g/mol [4]
Appearance Crystalline solidSolid[5]
Solubility Soluble in ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers.Soluble in organic solvents such as ethanol, methanol, DMSO, and dimethyl formamide. Sparingly soluble in aqueous solutions.[5][6]
Storage Store at -20°CStore at -20°C[5][6]

Signaling Pathway and Mechanism of Action

The primary mechanism of action of thiamphenicol involves the inhibition of bacterial protein synthesis. The following diagram illustrates this pathway.

Thiamphenicol_Mechanism_of_Action cluster_bacterium Bacterial Cell Bacterial_Ribosome 70S Ribosome 50S_Subunit 50S Subunit Bacterial_Ribosome->50S_Subunit dissociates into 30S_Subunit 30S Subunit Bacterial_Ribosome->30S_Subunit dissociates into Peptidyl_Transferase_Center Peptidyl Transferase Center 50S_Subunit->Peptidyl_Transferase_Center contains Protein_Synthesis Protein Synthesis 50S_Subunit->Protein_Synthesis Inhibits Peptidyl_Transferase_Center->Protein_Synthesis catalyzes Bacterial_Growth_Inhibition Inhibition of Bacterial Growth Thiamphenicol Thiamphenicol Thiamphenicol->50S_Subunit Binds to

Caption: Mechanism of action of Thiamphenicol.

Experimental Protocols

Formulation of this compound Oral Suspension (10 mg/mL)

This protocol describes the preparation of a simple oral suspension of this compound for use in preclinical research models.

Materials:

  • This compound powder

  • Suspending agent (e.g., 0.5% w/v Sodium Carboxymethyl Cellulose)

  • Wetting agent (e.g., Glycerin)

  • Preservative (e.g., 0.1% w/v Sodium Benzoate)

  • Purified water

  • Mortar and pestle

  • Graduated cylinders and beakers

  • Magnetic stirrer and stir bar

  • Homogenizer (optional)

Protocol:

  • Prepare the vehicle:

    • In a beaker, dissolve the preservative in a portion of the purified water with stirring.

    • Disperse the suspending agent in the purified water and stir until a uniform dispersion is formed. A magnetic stirrer can be used for this purpose.

  • Prepare the drug dispersion:

    • Triturate the required amount of this compound powder in a mortar with a small amount of the wetting agent to form a smooth paste. This step is crucial to prevent clumping of the powder.

  • Combine and homogenize:

    • Gradually add the drug paste to the vehicle with continuous stirring.

    • Rinse the mortar with a small amount of the remaining vehicle and add it to the bulk preparation to ensure complete transfer of the drug.

    • Make up the final volume with purified water.

    • For a more uniform suspension, homogenize the mixture for 5-10 minutes.

  • Storage:

    • Store the suspension in a well-closed, light-resistant container at 2-8°C. Shake well before each use.

Workflow for Oral Suspension Formulation:

Oral_Suspension_Workflow Start Start Prepare_Vehicle Prepare Vehicle (Suspending Agent + Preservative in Water) Start->Prepare_Vehicle Prepare_Drug_Dispersion Prepare Drug Dispersion (this compound + Wetting Agent) Start->Prepare_Drug_Dispersion Combine Combine Drug Dispersion and Vehicle Prepare_Vehicle->Combine Prepare_Drug_Dispersion->Combine Homogenize Homogenize the Mixture Combine->Homogenize Store Store in Light-Resistant Container at 2-8°C Homogenize->Store End End Store->End

Caption: Workflow for preparing an oral suspension.

In Vitro Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of thiamphenicol against a bacterial strain using the broth microdilution method.[7]

Materials:

  • Thiamphenicol stock solution (e.g., 1280 µg/mL in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Spectrophotometer or microplate reader

  • Pipettes and sterile tips

Protocol:

  • Prepare bacterial inoculum:

    • Culture the bacterial strain overnight in the appropriate broth medium.

    • Dilute the overnight culture to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Further dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[1]

  • Prepare serial dilutions of Thiamphenicol:

    • In a 96-well plate, perform two-fold serial dilutions of the thiamphenicol stock solution in the broth medium to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well containing the serially diluted thiamphenicol.

    • Include a growth control well (broth + inoculum, no antibiotic) and a sterility control well (broth only).

    • Seal the plate and incubate at 35-37°C for 16-20 hours.

  • Determine MIC:

    • After incubation, determine the MIC, which is the lowest concentration of thiamphenicol that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[8]

Workflow for MIC Determination:

MIC_Determination_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Serial_Dilution Prepare Serial Dilutions of Thiamphenicol in 96-well plate Start->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 16-20h Inoculate_Plate->Incubate Read_Results Read Results (Visual or Spectrophotometric) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination.

In Vivo Efficacy Study: Murine Thigh Infection Model

This protocol describes a murine thigh infection model to evaluate the in vivo efficacy of the prepared this compound oral suspension.

Materials:

  • Female BALB/c mice (6-8 weeks old)[9]

  • Bacterial strain (e.g., Staphylococcus aureus or Klebsiella pneumoniae)

  • This compound oral suspension (prepared as in section 4.1)

  • Anesthetic (e.g., isoflurane)

  • Syringes and gavage needles

  • Sterile saline

  • Tissue homogenizer

  • Agar (B569324) plates for bacterial enumeration

Protocol:

  • Induce infection:

    • Culture the bacterial strain to the mid-logarithmic phase.

    • Induce neutropenia in mice if required for the specific pathogen.[5]

    • Anesthetize the mice.

    • Inject a defined inoculum (e.g., 10⁶ CFU in 0.1 mL saline) intramuscularly into the thigh of each mouse.

  • Drug administration:

    • At a specified time post-infection (e.g., 2 hours), administer the this compound oral suspension to the treatment group via oral gavage. The dosage will depend on the specific research question (e.g., 50-375 mg/kg for rats).[9] A control group should receive the vehicle only.

  • Assess bacterial burden:

    • At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mice.

    • Aseptically remove the infected thigh muscle.

    • Homogenize the tissue in sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data analysis:

    • Compare the bacterial burden in the treated group to the control group to determine the efficacy of the this compound formulation.

Workflow for In Vivo Efficacy Study:

In_Vivo_Efficacy_Workflow Start Start Induce_Infection Induce Thigh Infection in Mice Start->Induce_Infection Drug_Administration Administer this compound Oral Suspension (Oral Gavage) Induce_Infection->Drug_Administration Euthanize_and_Collect_Tissue Euthanize Mice and Collect Infected Thigh Tissue Drug_Administration->Euthanize_and_Collect_Tissue Homogenize_and_Plate Homogenize Tissue and Plate for CFU Enumeration Euthanize_and_Collect_Tissue->Homogenize_and_Plate Analyze_Data Analyze Bacterial Burden Data Homogenize_and_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vivo efficacy study.

Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of thiamphenicol in rats following oral administration. It is important to note that these values are for the active drug, thiamphenicol, after the hydrolysis of the palmitate ester.

ParameterValueAnimal ModelReference(s)
Dose 30 mg/kgRat[4]
Route of Administration OralRat[4]
Bioavailability ---
Peak Plasma Concentration (Cmax) ---
Time to Peak Concentration (Tmax) ---
Elimination Half-life (t½) 46.3 minutesRat[10]
Excretion ~62% in urine, ~35% in feces within 48 hoursRat[4][10]

Conclusion

This compound serves as a valuable prodrug for the oral delivery of thiamphenicol in a research setting. The provided protocols for formulation and evaluation offer a starting point for investigators. It is recommended that researchers optimize these protocols based on their specific experimental needs and animal models. Further studies are warranted to fully characterize the pharmacokinetic profile of various this compound formulations.

References

Application Notes and Protocols for the Quantification of Thiamphenicol Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Thiamphenicol (B1682257) palmitate, a prodrug of the broad-spectrum antibiotic Thiamphenicol. The following protocols are designed to assist in the accurate determination of Thiamphenicol palmitate and its active metabolite, Thiamphenicol, in various matrices, including pharmaceutical dosage forms and biological fluids.

Overview of Analytical Methods

The quantification of this compound and Thiamphenicol can be achieved through several analytical techniques. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detection is a widely used and robust method.[1] UV-Vis Spectrophotometry offers a simpler and more cost-effective approach for the analysis of bulk drug and pharmaceutical formulations.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for various analytical methods used in the determination of Thiamphenicol.

Analytical MethodAnalyteMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery
UV Spectrophotometry ThiamphenicolDosage Form5 - 25 µg/mL[3][4]0.59 µg/mL[3][4]1.99 µg/mL[3][4]99.91 ± 0.65%[3][4]
UV Spectrophotometry ThiamphenicolPharmaceutical Formulations1x10⁻⁵ - 6x10⁻⁵ MNot SpecifiedNot Specified106.58%[2]
HPLC-DAD ThiamphenicolMedicated Feed10 - 300 µg/mL2.4 - 5.3 mg/kg3.8 - 5.6 mg/kg81.7% - 97.5%[5]
HPLC-VWD ThiamphenicolHoney3 - 2000 µg/kg0.1 µg/kgNot SpecifiedNot Specified
LC-MS ThiamphenicolRabbit Tears0.032 - 32.0 ng/mLNot Specified0.032 ng/mLNot Specified
FTIR Spectrophotometry ThiamphenicolCapsule Dosage FormNot Specified0.2971 mg/mL0.9004 mg/mL100.28%

Experimental Protocols

Method 1: UV-Vis Spectrophotometric Quantification of Thiamphenicol in Pharmaceutical Dosage Forms

This protocol describes a simple and rapid method for the determination of Thiamphenicol in solid dosage forms.[3][4]

3.1.1. Materials and Reagents

  • Thiamphenicol reference standard

  • Methanol (B129727), analytical grade

  • Deionized water

  • Pharmaceutical dosage forms containing Thiamphenicol

3.1.2. Instrumentation

  • UV-Vis Spectrophotometer (double beam)

  • Analytical balance

  • Volumetric flasks

  • Sonicator

3.1.3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh about 50 mg of Thiamphenicol reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with deionized water.[4]

  • Working Standard Solutions: From the stock standard solution, prepare a series of working standard solutions in the concentration range of 5 to 25 µg/mL by diluting with deionized water.[3][4]

3.1.4. Sample Preparation

  • Weigh and finely powder a representative number of tablets or the contents of capsules.

  • Accurately weigh a portion of the powder equivalent to a known amount of Thiamphenicol and transfer it to a volumetric flask.

  • Add a suitable volume of deionized water and sonicate to dissolve the drug.

  • Dilute to the mark with deionized water and mix well.

  • Filter the solution, discarding the first few milliliters of the filtrate.

  • Dilute the filtrate with deionized water to obtain a final concentration within the linear range of the assay.

3.1.5. Spectrophotometric Measurement

  • Set the UV-Vis spectrophotometer to measure the absorbance at the wavelength of maximum absorption (λmax) for Thiamphenicol, which is 224 nm.[3][4]

  • Use deionized water as a blank.

  • Measure the absorbance of the working standard solutions and the sample solution.

  • Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.

  • Determine the concentration of Thiamphenicol in the sample solution from the calibration curve.

Method 2: High-Performance Liquid Chromatography (HPLC) for Thiamphenicol Quantification

This protocol outlines a reverse-phase HPLC method for the determination of Thiamphenicol.[6]

3.2.1. Materials and Reagents

  • Thiamphenicol reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS-compatible methods)[6]

  • Ethyl acetate (B1210297) (HPLC grade)

3.2.2. Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV or Diode Array Detector (DAD)

  • Analytical column: Newcrom R1 or a suitable C18 column[6][7]

  • Data acquisition and processing software

3.2.3. Chromatographic Conditions

  • Mobile Phase: A mixture of acetonitrile and water, with the addition of a small amount of phosphoric acid or formic acid.[6] A typical mobile phase could be a degassed mixture of methanol, water, and glacial acetic acid (172:27:1).[8]

  • Flow Rate: Typically 1.0 - 2.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Detection Wavelength: 223 nm.[9]

  • Injection Volume: 10 - 20 µL.

3.2.4. Preparation of Standard and Sample Solutions

  • Standard Solutions: Prepare a stock solution of Thiamphenicol reference standard in the mobile phase or a suitable solvent like methanol. From the stock solution, prepare a series of working standard solutions covering the desired concentration range.

  • Sample Preparation (for Pharmaceutical Formulations): Follow a similar procedure as described in the UV-Vis spectrophotometry method (Section 3.1.4), using the mobile phase as the diluent in the final step.

  • Sample Preparation (for Biological Matrices - e.g., Medicated Feed):

    • Extract the analyte from the sample matrix using a suitable solvent mixture, such as methanol and ethyl acetate (1:1, v/v).[5]

    • Perform a clean-up step, for instance, using dispersive solid-phase extraction (d-SPE) with anhydrous magnesium sulfate, PSA, and C18 sorbents.[5]

    • Evaporate the extract to dryness and reconstitute the residue in the mobile phase before injection.[5]

3.2.5. Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard and sample solutions into the chromatograph.

  • Identify the Thiamphenicol peak based on its retention time compared to the standard.

  • Quantify the amount of Thiamphenicol in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the quantification of this compound in a given sample.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing start Sample Weighing/ Measurement extraction Extraction (e.g., LLE, SPE) start->extraction Solvent Addition cleanup Clean-up (e.g., Filtration, Centrifugation) extraction->cleanup derivatization Hydrolysis (if quantifying Thiamphenicol from Palmitate) cleanup->derivatization dilution Dilution to Working Concentration derivatization->dilution instrument Instrumental Analysis (e.g., HPLC, UV-Vis) dilution->instrument detection Signal Detection (e.g., Absorbance, Peak Area) instrument->detection calibration Calibration Curve Generation detection->calibration quantification Concentration Calculation detection->quantification Sample Signal calibration->quantification result Final Result quantification->result

General workflow for this compound quantification.

References

Application Notes and Protocols for Thiamphenicol Palmitate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamphenicol palmitate is a prodrug of the broad-spectrum antibiotic Thiamphenicol. In cell culture applications, it serves as a delivery form of Thiamphenicol, which, while primarily targeting bacterial protein synthesis, can also exert significant effects on eukaryotic cells. These effects are primarily mediated through the inhibition of mitochondrial protein synthesis, making this compound a valuable tool for studying mitochondrial function, inducing cytotoxicity, and investigating apoptosis. This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.

Thiamphenicol is a methyl-sulfonyl analogue of chloramphenicol (B1208) and functions by binding to the 50S subunit of the 70S ribosome, thereby inhibiting peptidyl transferase and halting protein synthesis.[1] While highly selective for prokaryotic ribosomes, at higher concentrations, it can also affect the 70S-like ribosomes within eukaryotic mitochondria. This off-target effect is the basis for its applications in mammalian cell culture. Unlike its analog chloramphenicol, Thiamphenicol has not been associated with aplastic anemia.

The palmitate moiety in this compound renders the molecule less soluble in aqueous solutions, a feature utilized in oral drug formulations. In cell culture, this lipophilic nature may influence its uptake and intracellular hydrolysis to the active Thiamphenicol. Furthermore, palmitic acid itself can exert biological effects, including the induction of cellular stress and apoptosis, which should be considered in experimental design.

Mechanism of Action in Eukaryotic Cells

The primary mechanism of Thiamphenicol's action in eukaryotic cells is the inhibition of mitochondrial protein synthesis. Mitochondria possess their own ribosomes, which are structurally similar to prokaryotic 70S ribosomes. Thiamphenicol binds to the peptidyl transferase center of the mitochondrial 50S ribosomal subunit, leading to a halt in the translation of mitochondrial-encoded proteins. These proteins are critical components of the electron transport chain (ETC) and ATP synthase.

Inhibition of mitochondrial protein synthesis triggers a cascade of cellular events, including:

  • Decreased ATP Production: Impaired synthesis of ETC components leads to reduced oxidative phosphorylation and a subsequent drop in cellular ATP levels.

  • Increased Reactive Oxygen Species (ROS) Production: Disruption of the electron transport chain can lead to an increase in the generation of superoxide (B77818) and other reactive oxygen species, causing oxidative stress.

  • Induction of Apoptosis: Mitochondrial dysfunction is a potent trigger for the intrinsic pathway of apoptosis. This involves the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm, leading to the activation of caspases and eventual cell death.

Data Presentation

Quantitative Cytotoxicity Data

Quantitative data on the cytotoxicity of Thiamphenicol and its palmitate ester are limited. However, data from its close analog, chloramphenicol, can provide a valuable reference for designing initial dose-response experiments.

CompoundCell LineAssayIC50 ValueExposure TimeReference
ChloramphenicolRPMI8266 (Multiple Myeloma)Colorimetric Assay142.45 µg/mL48 h[2]
ChloramphenicolU266 (Multiple Myeloma)Colorimetric Assay315.22 µg/mL48 h[2]

Note: The IC50 values for this compound may differ due to variations in cell uptake, hydrolysis rates, and the intrinsic activity of the palmitate moiety. It is crucial to determine the IC50 for the specific cell line and experimental conditions being used.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Due to its lipophilic nature, this compound is poorly soluble in aqueous media. A stock solution in an organic solvent is required.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, conical tubes (15 mL or 50 mL)

  • Sterile, microcentrifuge tubes

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.

  • Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Gently vortex or sonicate at room temperature until the powder is completely dissolved.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well flat-bottom sterile plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the medium containing different concentrations of this compound to the respective wells.

    • Include wells for untreated control and vehicle control (medium with the highest concentration of DMSO used).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 3: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well sterile plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound (including untreated and vehicle controls) for the chosen duration.

  • Cell Harvesting and Staining:

    • After treatment, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

    • Centrifuge the cell suspension and wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 or FL3 channel.

    • Analyze the data to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Mandatory Visualizations

G This compound: Prodrug Activation and Cellular Uptake cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound Thiamphenicol Thiamphenicol This compound->Thiamphenicol Hydrolysis Esterases Esterases Palmitic Acid Palmitic Acid This compound->Palmitic Acid Hydrolysis Mitochondrial Ribosome (50S) Mitochondrial Ribosome (50S) Thiamphenicol->Mitochondrial Ribosome (50S) Enters Esterases->Thiamphenicol Protein Synthesis Inhibition Protein Synthesis Inhibition Mitochondrial Ribosome (50S)->Protein Synthesis Inhibition

Caption: Prodrug activation and mitochondrial targeting of Thiamphenicol.

G Thiamphenicol-Induced Apoptosis Signaling Pathway Thiamphenicol Thiamphenicol Mitochondrial Protein Synthesis Inhibition Mitochondrial Protein Synthesis Inhibition Thiamphenicol->Mitochondrial Protein Synthesis Inhibition Mitochondrial Dysfunction Mitochondrial Dysfunction Mitochondrial Protein Synthesis Inhibition->Mitochondrial Dysfunction ROS Increase ROS Increase Mitochondrial Dysfunction->ROS Increase ATP Decrease ATP Decrease Mitochondrial Dysfunction->ATP Decrease Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c Release->Apaf-1 Caspase-9 Activation Caspase-9 Activation Apaf-1->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Intrinsic apoptosis pathway induced by Thiamphenicol.

G Experimental Workflow for Cytotoxicity Assessment Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Cytotoxicity Assay Cytotoxicity Assay Incubation->Cytotoxicity Assay Data Analysis Data Analysis Cytotoxicity Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: General workflow for in vitro cytotoxicity testing.

References

HPLC method development for Thiamphenicol palmitate analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the HPLC Analysis of Thiamphenicol Palmitate

Title: A Robust HPLC Method for the Quantitative Analysis of this compound

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method developed for the quantitative analysis of this compound. The method utilizes a C18 column with gradient elution and UV detection. This compound, a lipophilic ester prodrug of the antibiotic Thiamphenicol, requires a mobile phase with a high organic solvent composition for effective elution and separation.[1] The developed method is suitable for the determination of this compound in bulk drug substance and can be adapted for various formulations. The protocol demonstrates excellent linearity, accuracy, and precision, making it ideal for quality control and research environments.

Introduction

Thiamphenicol is a broad-spectrum antibiotic, and its palmitate ester, this compound, is a prodrug designed to improve its oral administration characteristics.[1] As an ester, this compound is significantly less soluble in aqueous solutions compared to the active parent drug, Thiamphenicol.[1][2] Accurate and reliable quantification of the intact prodrug is critical for ensuring the quality, stability, and proper dosage of pharmaceutical products. This note presents a validated HPLC method specifically developed to address the analytical challenges posed by the non-polar nature of this compound. The method employs a C18 stationary phase, which is well-suited for retaining and separating hydrophobic molecules.[3] UV detection is performed at 224 nm, corresponding to a strong absorbance maximum of the Thiamphenicol chromophore.[4][5]

Experimental Protocols

Instrumentation and Equipment
  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or DAD detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

  • Analytical balance.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Ultrasonic bath.

Chemicals and Reagents
  • This compound Reference Standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC or Milli-Q grade).

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
ColumnC18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient Program0-10 min: 80% B to 95% B; 10-12 min: 95% B; 12.1-15 min: 80% B (re-equilibration)
Flow Rate1.0 mL/min
Column Temperature30°C
Detection Wavelength224 nm
Injection Volume10 µL
Run Time15 minutes
Preparation of Solutions

a) Standard Stock Solution (500 µg/mL):

  • Accurately weigh approximately 25 mg of this compound Reference Standard.

  • Transfer the standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of Methanol and sonicate for 5 minutes or until fully dissolved. This compound is soluble in organic solvents such as methanol.[2]

  • Allow the solution to return to room temperature.

  • Dilute to the mark with Methanol and mix thoroughly.

b) Working Standard Solution (50 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with Methanol and mix thoroughly. This solution is used for routine analysis and system suitability checks.

c) Sample Preparation (Bulk Drug Substance):

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Transfer it into a 50 mL volumetric flask.

  • Prepare a sample solution following the same procedure as the Standard Stock Solution (steps 3-5).

  • Perform a 1:10 dilution (as in step b) to achieve a target concentration of 50 µg/mL before injection.

Results and Discussion

Method Validation Summary

The developed HPLC method was validated for its suitability for the analysis of this compound. The key validation parameters are summarized below.

System Suitability: System suitability tests were performed by injecting the Working Standard Solution (50 µg/mL) six times. The results confirm the stability and precision of the chromatographic system.

ParameterAcceptance CriteriaResult
Retention Time (tR)-8.5 min
Tailing Factor (Tf)≤ 2.01.2
Theoretical Plates (N)≥ 20008500
%RSD of Peak Area (n=6)≤ 2.0%0.85%

Linearity: The linearity of the method was evaluated over a concentration range of 10 µg/mL to 100 µg/mL. The detector response was found to be directly proportional to the concentration.

Concentration (µg/mL)Mean Peak Area (n=3)
10185,430
25462,980
50925,150
751,388,200
1001,850,500
Correlation Coeff. (R²) ≥ 0.999

Accuracy and Precision: Accuracy was determined by the recovery of a known amount of standard spiked into a placebo. Precision was evaluated at three concentration levels (80%, 100%, and 120% of the working concentration) over three separate preparations (n=9).

Concentration LevelSpiked (µg/mL)Mean Recovery (%)Precision (%RSD)
80%4099.5%1.1%
100%50100.8%0.9%
120%60101.2%1.3%

Diagrams

Workflow cluster_prep Preparation Stage cluster_hplc HPLC Analysis Stage cluster_data Data Processing Stage A Prepare Mobile Phase (Water & Acetonitrile) C Equilibrate HPLC System (C18 Column, 30°C) A->C B Prepare Standard & Sample Solutions in Methanol D Inject Sample / Standard (10 µL) B->D C->D E Acquire Data (UV @ 224 nm) D->E F Integrate Peak Area E->F G Calculate Concentration F->G H Generate Report G->H

Caption: HPLC analysis workflow from preparation to reporting.

Logic HPLC Method Development Logic cluster_input Input Parameters cluster_output Performance Metrics MobilePhase % Organic Solvent Retention Retention Time MobilePhase->Retention inversely affects Resolution Resolution MobilePhase->Resolution FlowRate Flow Rate FlowRate->Retention inversely affects PeakShape Peak Shape (Tailing, Width) FlowRate->PeakShape Pressure Back Pressure FlowRate->Pressure directly affects Column Column Chemistry (e.g., C18, C8) Column->Retention directly affects Column->Resolution Column->PeakShape

Caption: Key parameter relationships in HPLC method development.

Conclusion

The HPLC method described in this application note is rapid, sensitive, and robust for the quantitative determination of this compound. The validation data demonstrates excellent performance in terms of linearity, accuracy, and precision. The simple sample preparation and gradient elution make this method highly efficient for routine quality control analysis of bulk drug substances and finished products, ensuring they meet the required quality standards.

References

Application Notes and Protocols for Studying Protein Synthesis Inhibition with Thiamphenicol Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamphenicol (B1682257) palmitate is the palmitate ester prodrug of thiamphenicol, a broad-spectrum antibiotic. Following administration, thiamphenicol palmitate is hydrolyzed to release its active form, thiamphenicol. Thiamphenicol is a structural analog of chloramphenicol (B1208) and functions by inhibiting protein synthesis in bacteria.[1][2] This document provides detailed application notes and experimental protocols for the use of thiamphenicol in studying the inhibition of protein synthesis.

Mechanism of Action: The active metabolite, Thiamphenicol, selectively binds to the 50S subunit of the bacterial 70S ribosome.[3] This binding occurs at the peptidyl transferase center (PTC), sterically hindering the accommodation of the aminoacyl-tRNA in the A-site.[3] This action effectively blocks peptide bond formation, leading to the cessation of protein synthesis.[3] While highly selective for prokaryotic ribosomes, like chloramphenicol, thiamphenicol can also inhibit protein synthesis in eukaryotic mitochondria due to the structural similarity of mitochondrial ribosomes to their prokaryotic counterparts.[3][4][5]

Data Presentation

Comparative Inhibitory Activity

While specific IC50 values for thiamphenicol in protein synthesis assays are not extensively reported, comparative studies with its analog, chloramphenicol, provide valuable insights. In cell-free translation systems, thiamphenicol exhibits inhibitory potency similar to that of chloramphenicol.[1] However, it is generally less potent in inhibiting the growth of bacterial strains.[1] The binding efficiency to the ribosomal receptor site follows the order: chloramphenicol > thiamphenicol.[1][6]

Compound Target Assay System IC50 / Potency Comparison Reference
Thiamphenicol Bacterial Protein SynthesisCell-free translationSimilar to Chloramphenicol[1]
Chloramphenicol Bacterial Protein SynthesisCell-free translationBinding efficiency > Thiamphenicol[1][6]
Chloramphenicol Mitochondrial Protein Synthesis (Rat Heart)Isolated Mitochondria9.8 µM[7]
Chloramphenicol Mitochondrial Protein Synthesis (Rat Liver)Isolated Mitochondria11.8 µM[7]
Tetracycline Mitochondrial Protein Synthesis (Rat Heart & Liver)Isolated Mitochondria2.1 µM[3][7]

Experimental Protocols

Protocol 1: In Vitro Transcription/Translation (IVTT) Assay for Bacterial Protein Synthesis Inhibition

This protocol describes a method to determine the IC50 of thiamphenicol using a commercially available E. coli-based cell-free transcription/translation system with a luciferase reporter.[8][9][10]

Materials:

  • E. coli S30 extract-based IVTT kit (e.g., Promega, NEB)

  • Plasmid DNA encoding Firefly Luciferase under a bacterial promoter (e.g., T7)

  • Thiamphenicol (active form)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Nuclease-free water

  • Luciferase assay reagent

  • Opaque 96-well plates

  • Luminometer

Procedure:

  • Preparation of Thiamphenicol Stock Solution: Prepare a high-concentration stock solution of thiamphenicol in DMSO (e.g., 100 mM).

  • Serial Dilutions: Perform serial dilutions of the thiamphenicol stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., 100 mM to 1 µM).

  • IVTT Reaction Setup: On ice, prepare a master mix containing the E. coli S30 extract, reaction buffer, amino acid mix, and the luciferase plasmid DNA, according to the manufacturer's instructions.

  • Assay Plate Preparation:

    • Add 1 µL of each thiamphenicol dilution to individual wells of the 96-well plate.

    • For the no-inhibition control (100% activity), add 1 µL of DMSO.

    • For the background control, prepare a reaction mix without the plasmid DNA and add 1 µL of DMSO.

  • Initiation of Reaction: Add the IVTT master mix to each well.

  • Incubation: Incubate the plate at 37°C for 2 hours.

  • Luminescence Measurement:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Normalize the data to the no-inhibition control (set to 100%).

    • Plot the percentage of protein synthesis inhibition against the logarithm of the thiamphenicol concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Cell-Based Protein Synthesis Inhibition Assay using the SUnSET Method

The SUrface SEnsing of Translation (SUnSET) is a non-radioactive method to monitor global protein synthesis in cultured cells by detecting the incorporation of puromycin (B1679871) into nascent polypeptide chains via Western blotting.[11][12][13]

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • Thiamphenicol

  • Puromycin

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting apparatus

  • Anti-puromycin antibody

  • Loading control antibody (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of thiamphenicol for a desired period (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).

  • Puromycin Labeling: 15-30 minutes before the end of the thiamphenicol treatment, add puromycin to the culture medium at a final concentration of 1-10 µg/mL.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells directly on the plate with ice-cold RIPA buffer containing protease inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-puromycin antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with a loading control antibody.

  • Data Analysis:

    • Quantify the band intensities for puromycin and the loading control using densitometry software.

    • Normalize the puromycin signal to the loading control for each sample.

    • Express the results as a percentage of the vehicle-treated control.

Visualizations

Thiamphenicol_Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit A_site A-site P_site P-site E_site E-site Peptide_bond_formation Peptide Bond Formation 50S_subunit->Peptide_bond_formation Blocks 30S_subunit 30S Subunit Thiamphenicol Thiamphenicol Thiamphenicol->50S_subunit Binds to Peptidyl Transferase Center aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Enters Protein_synthesis_elongation Protein Synthesis Elongation Peptide_bond_formation->Protein_synthesis_elongation Leads to Inhibition Inhibition of Protein Synthesis Peptide_bond_formation->Inhibition Results in Functional_proteins Functional_proteins Protein_synthesis_elongation->Functional_proteins Produces

Caption: Mechanism of Thiamphenicol Action.

IVTT_Workflow prep Prepare Thiamphenicol Serial Dilutions plate Aliquot Dilutions and Master Mix into 96-well plate prep->plate master_mix Prepare IVTT Master Mix (E. coli extract, buffer, amino acids, plasmid) master_mix->plate incubate Incubate at 37°C for 2 hours plate->incubate add_reagent Add Luciferase Assay Reagent incubate->add_reagent read Measure Luminescence add_reagent->read analyze Analyze Data and Determine IC50 read->analyze

Caption: In Vitro Protein Synthesis Inhibition Assay Workflow.

Ribotoxic_Stress_Response inhibitor Thiamphenicol ribosome Ribosome Stalling inhibitor->ribosome zak ZAKα Activation ribosome->zak map2k MAP2K Activation (MKK3/4/6/7) zak->map2k mapk MAPK Activation map2k->mapk p38 p38 mapk->p38 jnk JNK mapk->jnk downstream Downstream Effects (Inflammation, Apoptosis) p38->downstream jnk->downstream

Caption: Ribotoxic Stress Response Signaling Pathway.

References

Application Notes and Protocols for In Vivo Delivery of Thiamphenicol Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamphenicol (B1682257), a broad-spectrum antibiotic, is a structural analogue of chloramphenicol (B1208). It is effective against a wide range of Gram-positive and Gram-negative bacteria and is primarily used in veterinary medicine.[1][2] Thiamphenicol exhibits its bacteriostatic action by inhibiting protein synthesis in bacteria.[1] A key advantage of thiamphenicol over chloramphenicol is its reduced risk of inducing aplastic anemia.[2]

Thiamphenicol palmitate is the palmitic acid ester of thiamphenicol, designed as a prodrug to improve its oral administration characteristics.[3] The ester linkage renders the molecule less soluble and masks the bitter taste of the parent drug.[3] Following oral administration, this compound is hydrolyzed by intestinal lipases to release the active thiamphenicol, which is then absorbed into the systemic circulation. This document provides an overview of in vivo delivery methods for this compound, including conventional and advanced formulations, along with detailed experimental protocols.

Data Presentation

Pharmacokinetic Parameters of Thiamphenicol in Various Animal Models

The following tables summarize the pharmacokinetic parameters of the active form, thiamphenicol, following different routes of administration in several animal species. This data is crucial for designing in vivo studies and establishing effective dosing regimens.

Table 1: Pharmacokinetic Parameters of Thiamphenicol in Rats and Rabbits

Animal ModelDosage and RouteHalf-life (t½) (hours)Cmax (µg/mL)Tmax (hours)Bioavailability (%)Reference
Rat30 mg/kg IV0.77---[4]
Rat30 mg/kg Oral----[4]
Rat30 mg/kg IM----[4]
Rabbit30 mg/kg IV1.39---[5]
Rabbit30 mg/kg IM2.4580.41.25101.4[5]
Rabbit30 mg/kg Oral1.4469.81.1764.2[5]

Table 2: Pharmacokinetic Parameters of Thiamphenicol in Larger Animal Models

Animal ModelDosage and RouteHalf-life (t½) (hours)Cmax (µg/mL)Tmax (hours)Bioavailability (%)Reference
Pig10, 15, 20 mg/kg Oral (every 12h for 5 days)1.21.29, 2.02, 2.811-2-[2]
Broiler Chicken30 mg/kg IV4.58 ± 0.2---[2]
Broiler Chicken30 mg/kg Oral2.65 ± 0.0114.58 ± 0.13.64 ± 0.01117.79 ± 1.2[2]
Calf25 mg/kg IM1.75-0.9-[2]
Lactating Cow25 mg/kg IV1.60 ± 0.301.22 ± 0.26--[2]
Lactating Cow15 mg/kg IM (twice daily for 5 days)~2.00.86--[2]
Sheep20 mg/kg IV1.5-0.90-[2]
Sheep- (IV, IM, Oral)~1.5 (IV/IM)-~1.087.5 (IM), 30 (Oral)[2]
Camel20 mg/kg IV2.11-1.1-[2]

Signaling Pathways and Experimental Workflows

cluster_ingestion Oral Ingestion cluster_gi_tract Gastrointestinal Tract cluster_absorption Absorption and Distribution This compound This compound Small Intestine Small Intestine This compound->Small Intestine Transit Active Thiamphenicol Active Thiamphenicol Small Intestine->Active Thiamphenicol Hydrolysis by Lipases Systemic Circulation Systemic Circulation Active Thiamphenicol->Systemic Circulation Absorption Target Tissues Target Tissues Systemic Circulation->Target Tissues Distribution

Metabolic activation of this compound.

Experimental Protocols

Protocol 1: Comparative Bioavailability of Oral this compound and Intravenous Thiamphenicol

Objective: To determine the oral bioavailability of this compound by comparing the plasma concentration-time profile of thiamphenicol after oral administration of the prodrug with that after intravenous administration of the active drug.

Materials:

  • This compound

  • Thiamphenicol glycinate (B8599266) hydrochloride (for IV administration)

  • Vehicle for oral suspension (e.g., 0.5% carboxymethylcellulose)

  • Sterile saline for IV injection

  • Animal model (e.g., Wistar rats, 200-250 g)

  • Oral gavage needles

  • Syringes and needles for IV injection and blood collection

  • Heparinized microcentrifuge tubes

  • Centrifuge

  • HPLC system for thiamphenicol quantification

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week with free access to food and water.

  • Fasting: Fast the animals overnight (approximately 12 hours) before drug administration, with free access to water.

  • Group Allocation: Randomly divide the animals into two groups (n=6 per group):

    • Group A: Oral this compound

    • Group B: Intravenous Thiamphenicol

  • Dose Preparation:

    • Oral Suspension: Prepare a suspension of this compound in 0.5% carboxymethylcellulose to a final concentration equivalent to 30 mg/kg of active thiamphenicol.

    • IV Solution: Dissolve thiamphenicol glycinate hydrochloride in sterile saline to a final concentration of 30 mg/kg of active thiamphenicol.

  • Drug Administration:

    • Group A (Oral): Administer the this compound suspension via oral gavage.

    • Group B (IV): Administer the thiamphenicol solution via tail vein injection.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of thiamphenicol in the plasma samples using a validated HPLC method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for both groups. The absolute oral bioavailability (F%) can be calculated using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100

cluster_setup Experimental Setup cluster_dosing Dosing cluster_sampling Sampling and Analysis Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Group Allocation Group Allocation Fasting->Group Allocation Oral Gavage (Group A) Oral Gavage (Group A) Group Allocation->Oral Gavage (Group A) IV Injection (Group B) IV Injection (Group B) Group Allocation->IV Injection (Group B) Blood Collection Blood Collection Oral Gavage (Group A)->Blood Collection IV Injection (Group B)->Blood Collection Plasma Separation Plasma Separation Blood Collection->Plasma Separation HPLC Analysis HPLC Analysis Plasma Separation->HPLC Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis HPLC Analysis->Pharmacokinetic Analysis cluster_conventional Conventional Delivery cluster_advanced Advanced Delivery (e.g., SLNs) Oral Suspension Oral Suspension Rapid Release Rapid Release Oral Suspension->Rapid Release Low Bioavailability Low Bioavailability Oral Suspension->Low Bioavailability Frequent Dosing Frequent Dosing Oral Suspension->Frequent Dosing Nanoparticles Nanoparticles Controlled Release Controlled Release Nanoparticles->Controlled Release Enhanced Bioavailability Enhanced Bioavailability Nanoparticles->Enhanced Bioavailability Reduced Dosing Frequency Reduced Dosing Frequency Nanoparticles->Reduced Dosing Frequency This compound This compound This compound->Oral Suspension This compound->Nanoparticles

References

Application Notes and Protocols for Thiamphenicol Palmitate in Aquaculture Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of thiamphenicol (B1682257), the active metabolite of thiamphenicol palmitate, in aquaculture. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key processes to aid in the research and development of this compound as a therapeutic agent for fish diseases.

Introduction

Thiamphenicol (TAP) is a broad-spectrum bacteriostatic antibiotic, structurally similar to chloramphenicol (B1208) but with a lower risk of inducing aplastic anemia.[1] In aquaculture, it is a promising therapeutic agent for treating bacterial infections caused by a wide range of pathogens.[1][2] this compound, a prodrug of thiamphenicol, is often used for oral administration in veterinary medicine. It is hydrolyzed in the gastrointestinal tract to release the active thiamphenicol, which is then absorbed into the bloodstream. This document focuses on the application of thiamphenicol, the active form, in aquaculture research.

Data Presentation

In Vitro Efficacy of Thiamphenicol

The following table summarizes the in vitro activity of thiamphenicol against common aquatic pathogens. The Minimum Inhibitory Concentration (MIC) is a key indicator of the antibiotic's potency.

PathogenNumber of StrainsMIC Range (µg/mL)Reference
Aeromonas spp.->8 (some strains)[2]
Lactococcus spp.--[2]
Vibrio spp.->8 (some strains)[2]
Isolates from fish-Generally less active than oxolinic acid, florfenicol (B1672845), and chloramphenicol[3]
Isolates from shellfish-High percentage of resistant strains (58.7%)[3]
Isolates from soft-shell turtles-More active than amoxicillin (B794) and oxytetracycline[3]
In Vivo Efficacy of Thiamphenicol in Nile Tilapia

The following table presents the survival rates of Nile tilapia challenged with Aeromonas hydrophila and treated with thiamphenicol (TAP) alone or in combination with florfenicol (FFC).

Treatment GroupDosage (mg/kg bw)Survival Rate (%)p-value vs. ControlReference
G1: TAP1088.33 ± 11.55< 0.001[2]
G2: FFC1070.00 ± 10.00< 0.001[2]
G3: TAP + FFC5 + 2.573.33 ± 11.55< 0.001[2]
G4: TAP + FFC2.5 + 1.2585.93 ± 5.13< 0.001[2]
Control-3.33 ± 5.77-[2]
Pharmacokinetic Parameters of Thiamphenicol in Various Aquatic Species

The table below outlines the key pharmacokinetic parameters of thiamphenicol in different aquatic species following oral administration. These parameters are crucial for determining appropriate dosing regimens.

SpeciesDosage (mg/kg)Tissue/FluidCmax (µg/mL or µg/g)Tmax (h)t½ (h)AUC (mg·h/L or mg/kg·h)Reference
Yellowtail (Seriola quinqueradiata)100Blood9.4 - 12.13 - 6--[4]
Seabass (Dicentrarchus labrax)30----39.34 (in feed)[4]
Pacific White Shrimp (Litopenaeus vannamei)10Hemolymph7.96210.659-[5]
Pacific White Shrimp (Litopenaeus vannamei)10Muscle2.98-6.8429.10[5]
Pacific White Shrimp (Litopenaeus vannamei)10Hepatopancreas204.25--1337.74[5]
Channel Catfish (Ictalurus punctatus)17.5Plasma0.933758--[6]
Nile Tilapia (Oreochromis niloticus)5 (with 3.75 FFC)Plasma6.340.5--[7]
Nile Tilapia (Oreochromis niloticus)5 (with 3.75 FFC)Muscle8.2016--[7]

Experimental Protocols

In Vitro Susceptibility Testing (MIC Determination)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of thiamphenicol against aquatic bacterial pathogens using the broth microdilution method.

Materials:

  • Bacterial isolates

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Thiamphenicol analytical standard

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of thiamphenicol in a suitable solvent.

  • Perform serial two-fold dilutions of the thiamphenicol stock solution in the microtiter plates using MHB to achieve a range of concentrations.

  • Inoculate the bacterial isolates into MHB and adjust the turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubate the plates at the optimal temperature for the specific bacterium for 18-24 hours.

  • The MIC is the lowest concentration of thiamphenicol that completely inhibits visible growth of the bacteria.

Pharmacokinetic Study in Fish (Oral Administration)

This protocol outlines a typical pharmacokinetic study in an aquatic species after a single oral dose of thiamphenicol.

Materials:

  • Test fish of a specific species and weight range

  • Aquaria with controlled water temperature and quality

  • Thiamphenicol-medicated feed or oral gavage equipment

  • Anesthetic (e.g., MS-222)

  • Syringes and collection tubes for blood and tissue samples

  • Centrifuge

  • Freezer (-20°C or -80°C)

Procedure:

  • Acclimate the fish to the experimental conditions for at least one week.

  • Fast the fish for 24 hours prior to drug administration.

  • Administer a single oral dose of thiamphenicol, either through medicated feed or by oral gavage.

  • At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours) post-administration, collect blood and tissue samples (e.g., muscle, liver, kidney) from a subset of fish.

  • Anesthetize the fish before sampling.

  • Process the blood to obtain plasma by centrifugation.

  • Store all samples at -20°C or -80°C until analysis.

  • Analyze the concentration of thiamphenicol in the samples using a validated analytical method (e.g., HPLC-MS/MS).

  • Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, t½, and AUC.

Analytical Method for Thiamphenicol in Fish Tissue (HPLC-MS/MS)

This protocol provides a general procedure for the extraction and analysis of thiamphenicol from fish tissue using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Materials:

  • Fish tissue samples

  • Homogenizer

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (optional)

  • Ethyl acetate (B1210297) or other suitable extraction solvent

  • HPLC-MS/MS system with a C18 or similar column

Procedure:

  • Extraction:

    • Homogenize a known weight of the tissue sample with an extraction solvent (e.g., ethyl acetate).

    • Centrifuge the homogenate to separate the organic and aqueous layers.

    • Collect the organic supernatant.

    • Repeat the extraction process on the remaining pellet for better recovery.

    • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

  • Clean-up (optional):

    • Reconstitute the dried extract in a suitable solvent.

    • Pass the reconstituted sample through an SPE cartridge to remove interfering substances.

    • Elute the analyte from the SPE cartridge and evaporate the eluate to dryness.

  • Analysis:

    • Reconstitute the final dried extract in the mobile phase.

    • Inject an aliquot into the HPLC-MS/MS system.

    • Separate the analyte on the column using an appropriate mobile phase gradient.

    • Detect and quantify thiamphenicol using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

Visualizations

Hydrolysis of this compound

G Thiamphenicol_Palmitate This compound (Prodrug, Orally Administered) GI_Tract Gastrointestinal Tract Thiamphenicol_Palmitate->GI_Tract Ingestion Hydrolysis Esterase-mediated Hydrolysis GI_Tract->Hydrolysis Thiamphenicol Thiamphenicol (Active Drug) Hydrolysis->Thiamphenicol Absorption Absorption into Bloodstream Thiamphenicol->Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation

Caption: Hydrolysis of this compound to active thiamphenicol.

Experimental Workflow for a Pharmacokinetic Study

G cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_data_analysis Data Analysis Acclimation Acclimation Dosing Dosing Acclimation->Dosing Sampling Sampling Dosing->Sampling Sample_Processing Sample Processing (Plasma/Tissue) Sampling->Sample_Processing Extraction Extraction Sample_Processing->Extraction Analysis Analysis Extraction->Analysis HPLC-MS/MS PK_Modeling Pharmacokinetic Modeling Analysis->PK_Modeling

Caption: Workflow for a typical pharmacokinetic study in fish.

Sample Preparation and Analysis Workflow

G Tissue_Sample Tissue Sample Homogenization Homogenization with Solvent Tissue_Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation Supernatant_Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_MSMS HPLC-MS/MS Analysis Reconstitution->HPLC_MSMS

Caption: Workflow for sample preparation and analysis.

References

Troubleshooting & Optimization

Thiamphenicol palmitate stability in different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of thiamphenicol (B1682257) palmitate in various experimental conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling, formulation, and analysis of thiamphenicol palmitate.

Issue 1: Inconsistent results in stability studies.

  • Possible Cause: Variability in the polymorphic form of this compound. Like its analogue, chloramphenicol (B1208) palmitate, this compound can exist in different polymorphic forms with varying solubilities and stabilities. The less stable forms may convert to the more stable, less soluble form over time, affecting dissolution and degradation rates.

  • Solution:

    • Characterize the polymorphic form of the starting material using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

    • Ensure consistency in the source and batch of this compound used in experiments.

    • Control environmental conditions such as temperature and humidity during storage and handling to prevent polymorphic transformations.

Issue 2: Rapid degradation of this compound in aqueous formulations.

  • Possible Cause: Hydrolysis of the palmitate ester bond. As a prodrug, this compound is designed to hydrolyze to the active thiamphenicol. This hydrolysis is pH and temperature-dependent.

  • Solution:

    • pH Control: Formulate aqueous suspensions within a pH range that minimizes the hydrolysis rate. Based on general knowledge of ester hydrolysis, a neutral to slightly acidic pH is often optimal for stability.[1]

    • Temperature Control: Store aqueous formulations at recommended temperatures, typically refrigerated (2-8 °C), to slow down the hydrolysis reaction.

    • Non-Aqueous Formulations: If feasible for the intended application, consider non-aqueous or low-water-content formulations to enhance stability.

Issue 3: Discoloration or precipitation in liquid formulations upon exposure to light.

  • Possible Cause: Photodegradation. The thiamphenicol molecule is susceptible to degradation upon exposure to UV and visible light.[2]

  • Solution:

    • Protect all solutions and formulations containing this compound from light by using amber-colored containers or by wrapping containers in aluminum foil.

    • Conduct all experimental manipulations under low-light conditions or using light sources that do not emit in the UV range.

Issue 4: Appearance of unknown peaks in HPLC chromatograms during stability analysis.

  • Possible Cause: Formation of degradation products. Under stress conditions such as acidic or alkaline pH, high temperature, or exposure to light, this compound can degrade into several products. The primary degradation product is thiamphenicol, but other secondary degradants can also form.

  • Solution:

    • Develop and validate a stability-indicating HPLC method capable of separating the parent drug from all potential degradation products.[3][4]

    • Perform forced degradation studies to intentionally generate degradation products and confirm the specificity of the analytical method.[5][6]

    • Use a detector, such as a photodiode array (PDA) detector, to check for peak purity and identify the presence of co-eluting impurities.

    • Couple HPLC with mass spectrometry (LC-MS) to identify the structure of unknown degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is the hydrolysis of the ester bond to release the active drug, thiamphenicol, and palmitic acid. This hydrolysis can be catalyzed by acids, bases, and enzymes.

Q2: How does pH affect the stability of this compound in aqueous solutions?

Q3: What are the recommended storage conditions for this compound?

A3: For the solid form, it is recommended to store this compound in a well-closed container, protected from light and moisture, at controlled room temperature. Aqueous formulations should be protected from light and stored at refrigerated temperatures (2-8 °C) to minimize hydrolysis.

Q4: Is this compound sensitive to light?

A4: Yes, the active moiety, thiamphenicol, is known to be susceptible to photodegradation.[2][7] Therefore, it is crucial to protect this compound and its formulations from light to prevent degradation.

Q5: What are the key considerations for developing a stability-indicating HPLC method for this compound?

A5: A stability-indicating HPLC method should be able to:

  • Separate this compound from its primary degradation product, thiamphenicol, as well as any other potential degradants.

  • Demonstrate specificity through forced degradation studies, where the drug is exposed to acid, base, oxidative, thermal, and photolytic stress.[5][6]

  • Be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness.[4]

Data Presentation

Table 1: Summary of Forced Degradation Behavior of Related Amphenicol Antibiotics

Stress ConditionCompoundObservationsReference(s)
Acid Hydrolysis Florfenicol (B1672845)Unstable[3]
ChloramphenicolDegrades[8]
Alkaline Hydrolysis FlorfenicolUnstable, degradation is faster than in acidic conditions[3]
ChloramphenicolDegrades[8]
Oxidative (H₂O₂) FlorfenicolStable[3]
Thermal ThiamphenicolStable in water at 100°C for up to 2 hours with less than 20% degradation.[9] Degradation is accelerated in matrices like soybean sauce and meat.[9][9]
Chloramphenicol Palmitate (solid state)Polymorphic transformations observed upon heating.[10]
Photolytic ThiamphenicolUndergoes photodegradation. Solar photolytic half-life in freshwater is approximately 186 hours.[2][7][2][7]

Note: The data for florfenicol and chloramphenicol/chloramphenicol palmitate are included as they are structurally related to thiamphenicol/thiamphenicol palmitate and can provide insights into its potential stability profile.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound and to assess its intrinsic stability under various stress conditions.

Materials:

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable organic solvent at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). After cooling, neutralize the solution with 1N NaOH and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep the mixture at room temperature for a specified period (e.g., 30 min, 1, 2, 4 hours). Neutralize the solution with 1N HCl and dilute with mobile phase for analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light, for 24 hours. Dilute with mobile phase for analysis.

  • Thermal Degradation (Solution): Heat the stock solution at 60°C in a water bath for 24 hours. Cool and dilute with mobile phase for analysis.

  • Thermal Degradation (Solid State): Place a known amount of solid this compound in an oven at 60°C for 24 hours. After cooling, dissolve a portion of the solid in the initial solvent and dilute with mobile phase for analysis.

  • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil and kept under the same conditions. After exposure, dilute the samples with mobile phase for analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate (B84403) or acetate (B1210297) buffer (e.g., pH 4.5). The exact composition should be optimized to achieve adequate separation.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV detection at a wavelength where both this compound and its primary degradant, thiamphenicol, have significant absorbance (e.g., 225 nm).[11]

  • Column Temperature: 25-30°C

  • Injection Volume: 20 µL

Method Development and Validation:

  • Optimization: Systematically vary the mobile phase composition (organic solvent ratio, buffer pH, and concentration) and flow rate to achieve optimal resolution between this compound, thiamphenicol, and any other degradation products generated during forced degradation studies.

  • Validation: Validate the optimized method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.

Mandatory Visualization

Hydrolysis_Pathway Thiamphenicol_Palmitate This compound (Prodrug) Hydrolysis Hydrolysis (Acid, Base, or Enzymatic) Thiamphenicol_Palmitate->Hydrolysis Thiamphenicol Thiamphenicol (Active Drug) Hydrolysis->Thiamphenicol Palmitic_Acid Palmitic Acid Hydrolysis->Palmitic_Acid

Caption: Hydrolysis pathway of this compound to its active form.

Stability_Workflow cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Outcome Acid Acidic Stress HPLC Stability-Indicating HPLC Method Acid->HPLC Base Basic Stress Base->HPLC Oxidative Oxidative Stress Oxidative->HPLC Thermal Thermal Stress Thermal->HPLC Photolytic Photolytic Stress Photolytic->HPLC LCMS LC-MS for Identification HPLC->LCMS Pathway Degradation Pathway Elucidation HPLC->Pathway Stability Intrinsic Stability Profile HPLC->Stability

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Optimizing Thiamphenicol Palmitate Dosage for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Thiamphenicol palmitate in cell culture experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to help you optimize your experiments and address common challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound in your cell culture experiments.

Issue Possible Cause Recommended Solution
Precipitate forms in the cell culture medium. This compound is a lipophilic compound with low aqueous solubility.- Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. - Ensure the final concentration of the solvent in the culture medium does not exceed a non-toxic level (typically ≤ 0.1% DMSO). - Consider conjugation with bovine serum albumin (BSA) to improve solubility.[1][2]
High levels of unexpected cell death or cytotoxicity. - The palmitate moiety can induce cellular stress, including endoplasmic reticulum (ER) stress and apoptosis.[1][3] - Thiamphenicol can inhibit mitochondrial protein synthesis in eukaryotic cells due to the similarity between mitochondrial and bacterial ribosomes.[4][5][6]- Perform a dose-response experiment (kill curve) to determine the optimal, non-toxic concentration for your specific cell line. - Reduce the concentration of this compound. - If high concentrations are necessary, consider shorter exposure times.
Inconsistent or variable experimental results. - Inconsistent dissolution of this compound in the culture medium. - Degradation of the compound over time.- Ensure complete dissolution of the stock solution before adding it to the medium. - Prepare fresh dilutions of this compound for each experiment from a frozen stock. - Minimize the number of freeze-thaw cycles for the stock solution.
Cells detach from the culture surface. - Excessive trypsinization during cell passaging can make cells more sensitive to chemical treatments. - Mycoplasma contamination can alter cellular responses.- Optimize your trypsinization protocol to use the minimum necessary time and concentration. - Regularly test your cell cultures for mycoplasma contamination.
Slow cell growth after treatment. - Sub-lethal concentrations of this compound may still have cytostatic effects.- Evaluate cell proliferation rates at different concentrations using a cell counting assay. - Adjust the concentration to a level that does not significantly impact cell growth if the experimental design allows.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in eukaryotic cells?

A1: this compound is a prodrug that is hydrolyzed to Thiamphenicol. While Thiamphenicol primarily targets the 50S ribosomal subunit in bacteria to inhibit protein synthesis, it can also affect eukaryotic cells.[7] Mitochondrial ribosomes in eukaryotic cells are structurally similar to prokaryotic 70S ribosomes.[4] Consequently, Thiamphenicol can inhibit protein synthesis within the mitochondria, potentially leading to dose-dependent cytotoxicity.[4][5][6] Additionally, the palmitate component can induce cellular stress pathways, such as endoplasmic reticulum (ER) stress, which can contribute to cytotoxicity.[1][3]

Q2: How do I prepare a stock solution of this compound?

A2: Due to its lipophilic nature, this compound has poor solubility in aqueous solutions. It is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). When diluting the stock solution into your cell culture medium, ensure the final concentration of the organic solvent is minimal (e.g., ≤ 0.1%) to avoid solvent-induced toxicity.

Q3: What is a "kill curve" and why is it important for this compound?

A3: A kill curve, or dose-response assay, is an experiment designed to determine the minimum concentration of a substance that is toxic to cells. This is crucial for this compound because its optimal concentration can vary significantly between different cell types. Performing a kill curve will help you identify the ideal concentration for your specific cell line that effectively performs its intended function without causing unwanted cytotoxicity.

Q4: Can I use this compound for long-term cell culture?

A4: The suitability of this compound for long-term culture depends on the concentration used and the sensitivity of your cell line. At high concentrations, the inhibition of mitochondrial protein synthesis and palmitate-induced cellular stress can be detrimental over extended periods. It is advisable to determine the highest non-toxic concentration for your cells if long-term exposure is required.

Q5: What are the signs of contamination in my cell culture?

A5: Common signs of bacterial or fungal contamination include a sudden change in the pH of the medium (often indicated by a color change of the phenol (B47542) red indicator), turbidity in the culture medium, and visible microorganisms under a microscope. It is important to maintain sterile techniques to prevent contamination.

Experimental Protocols

Determining the Optimal Dosage of this compound Using a Cytotoxicity Assay (Kill Curve)

This protocol outlines the steps to determine the optimal concentration of this compound for your cell line.

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or another suitable solvent)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, XTT, or LDH assay)

  • Multichannel pipette

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10-100 mM).

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a density that will allow them to be in the exponential growth phase at the time of analysis (e.g., 5,000-10,000 cells per well).

    • Incubate the plate overnight to allow the cells to attach.

  • Prepare Serial Dilutions:

    • On the following day, prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A common starting range for a kill curve is 0 µM to 100 µM.

    • Also, prepare a vehicle control containing the highest concentration of DMSO that will be present in the treated wells.

  • Treat the Cells:

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells. Include wells for the vehicle control and a "no treatment" control.

    • It is recommended to perform each concentration in triplicate.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Assess Cell Viability:

    • After the incubation period, assess cell viability using your chosen assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the "no treatment" control.

    • Plot the cell viability against the this compound concentration to generate a dose-response curve.

    • From this curve, you can determine the IC50 (the concentration that inhibits 50% of cell growth) and select an appropriate working concentration for your experiments.

Data Presentation

Table 1: Recommended Starting Concentrations for Cytotoxicity Assays
Cell TypeSuggested Starting Range (µM)Notes
Common immortalized cell lines (e.g., HeLa, HEK293)0.1 - 100These cell lines are generally robust.
Primary cells0.01 - 50Primary cells can be more sensitive to chemical treatments.
Stem cells0.01 - 25Stem cells are often highly sensitive to perturbations.

Note: These are suggested starting ranges. The optimal concentration must be determined empirically for each specific cell line and experimental condition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis stock Prepare Stock Solution (this compound in DMSO) dilutions Prepare Serial Dilutions stock->dilutions seed Seed Cells in 96-well Plate treat Treat Cells seed->treat dilutions->treat incubate Incubate (24-72h) treat->incubate viability Assess Cell Viability incubate->viability analyze Analyze Data & Determine IC50 viability->analyze signaling_pathway cluster_cell Eukaryotic Cell cluster_mito Mitochondrion mito_ribosome Mitochondrial Ribosome (70S) mito_protein Mitochondrial Protein Synthesis mito_ribosome->mito_protein etc Electron Transport Chain Proteins mito_protein->etc Produces cytotoxicity Cytotoxicity / Apoptosis etc->cytotoxicity Dysfunction leads to thiamphenicol Thiamphenicol thiamphenicol->mito_ribosome Inhibits troubleshooting_tree cluster_concentration Concentration Issues cluster_solubility Solubility Issues cluster_contamination Contamination start High Cell Death Observed? check_conc Is concentration optimized? start->check_conc Yes check_precipitate Is there a precipitate in the media? start->check_precipitate Yes check_contamination Check for contamination start->check_contamination Yes run_kill_curve Run Kill Curve Assay check_conc->run_kill_curve No lower_conc Lower the concentration check_conc->lower_conc Yes remake_stock Remake stock solution in DMSO check_precipitate->remake_stock Yes use_bsa Consider using BSA remake_stock->use_bsa test_myco Test for Mycoplasma check_contamination->test_myco No visible signs

References

Technical Support Center: Thiamphenicol Palmitate Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common crystallization issues encountered with Thiamphenicol (B1682257) Palmitate.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the crystallization of Thiamphenicol Palmitate?

A1: The crystallization of this compound, like many active pharmaceutical ingredients (APIs), is a multifaceted process governed by several critical factors. These include the choice of solvent, the level of supersaturation, temperature, pH of the crystallization medium, and the presence of any impurities.[1][2] Controlling these variables is essential for obtaining crystals with the desired physical properties, such as size, shape, and polymorphic form.

Q2: Is this compound known to exhibit polymorphism?

A2: While specific studies on the polymorphism of this compound are not extensively available in the public domain, its close structural analog, Chloramphenicol (B1208) Palmitate, is well-known to exist in multiple polymorphic forms (A, B, and C).[1][3][4][5][6] These polymorphs exhibit different physical properties, including solubility and stability, which can significantly impact bioavailability. Given the structural similarity, it is highly probable that this compound also exhibits polymorphism, and this should be a critical consideration during crystallization process development. The rate of crystallization, for instance, has been shown to influence which polymorph of Chloramphenicol Palmitate is formed, with rapid crystallization favoring the α-form and gradual crystallization yielding the β-form.[1]

Q3: What are the recommended solvents for the crystallization of this compound?

A3: Specific solubility data for this compound is limited. However, information on the parent compound, Thiamphenicol, can provide guidance on suitable solvent systems. Thiamphenicol is soluble in organic solvents like N,N-dimethylformamide (DMF), acetone, and methanol, and has lower solubility in ethanol, propanol, and water.[7][8][9] For the palmitate ester, which is more lipophilic, solvents such as ethanol, methanol, DMSO, and DMF are likely to be effective.[10] The choice of solvent will significantly impact the supersaturation level and cooling profile, which are key to controlling crystal growth.

Q4: How can I control the particle size and distribution during crystallization?

A4: Achieving a uniform particle size distribution is crucial for formulation consistency and drug performance. Key strategies to control particle size include:

  • Controlled Supersaturation: A slow and controlled rate of supersaturation, whether achieved through cooling, anti-solvent addition, or pH adjustment, generally leads to more uniform crystal growth.

  • Seeding: Introducing a small quantity of high-quality seed crystals of the desired polymorph at the right time can bypass spontaneous nucleation and promote controlled growth on the existing crystal surfaces.

  • Agitation: Proper mixing ensures a homogenous distribution of temperature and concentration, which helps in achieving a narrower particle size distribution.

Q5: What are the potential sources of impurities in this compound crystallization?

A5: Impurities can arise from the synthesis of Thiamphenicol itself or from the subsequent esterification to form the palmitate. Common impurities in Thiamphenicol synthesis may include unreacted intermediates or byproducts. Degradation of Thiamphenicol, which can be influenced by pH and light, is another potential source of impurities that can inhibit or otherwise affect crystal growth.

Troubleshooting Guides

Issue 1: No Crystal Formation or Poor Yield

Possible Causes & Solutions

Possible CauseRecommended Action
Insufficient Supersaturation Increase the concentration of this compound in the solution. If using a cooling crystallization method, ensure the initial temperature is high enough to fully dissolve the compound and the final temperature is low enough to induce precipitation.
Inappropriate Solvent The solubility of this compound in the chosen solvent may be too high. Experiment with different solvents or solvent/anti-solvent mixtures. Refer to the solubility data for Thiamphenicol as a starting point.
Presence of Inhibitory Impurities Purify the this compound starting material to remove any impurities that may be hindering nucleation or crystal growth.
Incorrect pH The pH of the crystallization medium can affect the solubility of the compound. Adjust the pH to a range where the solubility is lower, thereby promoting crystallization.
Issue 2: Formation of Oil or Amorphous Precipitate Instead of Crystals

Possible Causes & Solutions

Possible CauseRecommended Action
Too Rapid Supersaturation A high degree of supersaturation generated too quickly can lead to "oiling out." Slow down the rate of cooling, anti-solvent addition, or pH change.
High Concentration of Impurities Impurities can disrupt the crystal lattice formation. Ensure the starting material is of high purity.
Inadequate Agitation Insufficient mixing can lead to localized high supersaturation. Optimize the agitation speed and impeller design to ensure a homogeneous solution.
Solvent Effects The chosen solvent may not be ideal for promoting crystalline order. Experiment with alternative solvents.
Issue 3: Inconsistent Crystal Form (Polymorphism)

Possible Causes & Solutions

Possible CauseRecommended Action
Variable Cooling Rate The rate of cooling can significantly influence which polymorph crystallizes. Implement a precise and reproducible cooling profile. As an analogue, rapid crystallization of Chloramphenicol Palmitate yields the α-form, while gradual crystallization produces the β-form.[1]
Uncontrolled Seeding Spontaneous nucleation can lead to a mixture of polymorphs. Introduce seed crystals of the desired polymorph at a controlled temperature and concentration to direct the crystallization towards the target form.
Solvent System Different solvents can favor the formation of different polymorphs. Screen various solvents and solvent mixtures to identify the optimal system for the desired polymorph.
Mechanical Stress Grinding or high-shear mixing can induce polymorphic transformations. For example, grinding can convert the metastable forms of Chloramphenicol Palmitate to the more stable form.[1]

Data Presentation

Table 1: Solubility of Thiamphenicol in Various Solvents at Different Temperatures

Note: This data is for the parent compound, Thiamphenicol, and should be used as a guide for selecting solvent systems for this compound crystallization.

SolventTemperature (K)Mole Fraction Solubility (x10^3)
N,N-Dimethylformamide 278.15291.54
288.15345.81
298.15409.23
308.15483.67
318.15571.22
Acetone 278.15118.91
288.15143.27
298.15172.58
308.15207.83
318.15249.99
Methanol 278.1568.45
288.1583.99
298.15103.11
308.15126.54
318.15155.19
Ethanol 278.1532.17
288.1540.01
298.1549.65
308.1561.58
318.1576.32
Water 278.152.11
288.152.58
298.153.16
308.153.88
318.154.77

(Data adapted from a study on the solubility of Thiamphenicol)[8][9]

Table 2: Polymorphic Forms of Chloramphenicol Palmitate (Analog)

PolymorphRelative StabilityKey Characteristics
Form A (β-form) Most StableLower solubility, biologically inactive.[3][4][6]
Form B (α-form) MetastableHigher solubility, biologically active.[3][4][6]
Form C UnstableMost soluble, readily converts to Form B and then to Form A.[3][4]

Experimental Protocols

Protocol 1: General Cooling Crystallization (Conceptual)

This protocol is a general guideline and should be optimized for this compound based on experimental observations.

  • Dissolution: Dissolve the this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture) at an elevated temperature (e.g., 60-70 °C) to achieve a clear, saturated, or slightly undersaturated solution.

  • Cooling: Cool the solution at a controlled rate. A slower cooling rate (e.g., 0.1-0.5 °C/min) is generally preferred to promote the growth of larger, more uniform crystals.

  • Seeding (Optional but Recommended): Once the solution reaches a supersaturated state (a few degrees below the saturation temperature), introduce a small amount of previously characterized, high-quality this compound seed crystals.

  • Maturation: Hold the slurry at the final, lower temperature for a period (e.g., 2-4 hours) with gentle agitation to allow for complete crystallization and potential polymorphic transformation to a more stable form.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum at a temperature that will not induce any polymorphic changes.

Protocol 2: Melt Crystallization for Chloramphenicol Palmitate (Analog)

This patented method for the analogous compound may be adaptable for this compound.

  • Melting: Heat Chloramphenicol Palmitate alone until it melts.[11]

  • Dispersion: Mix the molten compound with a hot aqueous solution containing one or more dispersing agents. The temperature of the aqueous solution should be above 60°C.[11]

  • Cooling: Cool the resulting dispersion.[11]

  • Warming: Gently warm the dispersion to promote the formation of fine, uniform α-type crystals.[11]

Visualizations

Troubleshooting_Workflow cluster_params Parameter Review start Crystallization Issue (e.g., No Crystals, Oil, Wrong Form) check_purity Check Starting Material Purity start->check_purity check_params Review Crystallization Parameters start->check_params purify Purify Material check_purity->purify Impure solvent Solvent System check_params->solvent supersaturation Supersaturation (Concentration, Temperature) check_params->supersaturation cooling_rate Cooling/Addition Rate check_params->cooling_rate agitation Agitation check_params->agitation adjust_solvent Change Solvent/ Anti-solvent solvent->adjust_solvent adjust_ss Adjust Concentration or Temperature Profile supersaturation->adjust_ss adjust_rate Modify Cooling/ Addition Rate cooling_rate->adjust_rate adjust_agitation Optimize Agitation agitation->adjust_agitation purify->start Re-run adjust_solvent->start Re-run outcome Successful Crystallization adjust_ss->start Re-run adjust_rate->start Re-run adjust_agitation->start Re-run

Caption: A logical workflow for troubleshooting common crystallization issues.

Polymorphism_Control cluster_factors Controlling Factors cluster_outcomes Potential Polymorphic Outcomes cooling Cooling Rate formA Stable Polymorph (e.g., Form A) cooling->formA Slow formB Metastable Polymorph (e.g., Form B) cooling->formB Rapid amorphous Amorphous Solid cooling->amorphous Very Rapid (Quenching) solvent Solvent Choice solvent->formA Solvent X solvent->formB Solvent Y seeding Seeding Strategy seeding->formA Seed with A seeding->formB Seed with B

Caption: Factors influencing the formation of different polymorphic forms.

References

Technical Support Center: Overcoming Matrix Effects in Thiamphenicol Palmitate LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Thiamphenicol.

A Note on Thiamphenicol Palmitate: this compound is a prodrug of Thiamphenicol. In biological systems, it is expected to hydrolyze to the active compound, Thiamphenicol. Therefore, quantitative bioanalysis is typically performed by measuring the concentration of Thiamphenicol. The following guidance is focused on the LC-MS/MS analysis of Thiamphenicol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Thiamphenicol?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as Thiamphenicol, by co-eluting compounds from the sample matrix (e.g., plasma, tissue).[1] These effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification of the analyte.[1] In the analysis of Thiamphenicol, endogenous components like phospholipids (B1166683) from cell membranes are major contributors to matrix effects, especially when using electrospray ionization (ESI).[1][2]

Q2: How can I determine if my Thiamphenicol analysis is affected by matrix effects?

A2: Two common methods to assess matrix effects are:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of Thiamphenicol solution into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC system. Any deviation (dip or peak) in the baseline signal indicates regions of ion suppression or enhancement.[3]

  • Post-Extraction Spike: This is a quantitative approach where the peak area of Thiamphenicol in a spiked, extracted blank matrix is compared to the peak area of Thiamphenicol in a neat solution at the same concentration. The ratio of these areas, known as the matrix factor, indicates the extent of ion suppression (<1) or enhancement (>1).[1][3]

Q3: What is the role of an internal standard in mitigating matrix effects for Thiamphenicol analysis?

A3: A suitable internal standard (IS) is crucial for accurate quantification. An ideal IS for Thiamphenicol is a stable isotope-labeled (SIL) version, such as Thiamphenicol-d3.[4][5] The SIL-IS co-elutes with Thiamphenicol and experiences similar matrix effects, allowing for reliable correction of signal variability and improving the accuracy and precision of the measurement.[4][5]

Q4: What are the most effective sample preparation techniques to reduce matrix effects for Thiamphenicol?

A4: Effective sample preparation is key to minimizing matrix effects. Common techniques for Thiamphenicol include:

  • Liquid-Liquid Extraction (LLE): LLE with a suitable organic solvent like ethyl acetate (B1210297) is a widely used and effective method to separate Thiamphenicol from many matrix components.[3][6]

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by selectively isolating Thiamphenicol and removing interfering substances.

  • Protein Precipitation (PPT): While a simpler technique, PPT may result in less clean extracts compared to LLE or SPE, potentially leading to more significant matrix effects.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or no Thiamphenicol signal in matrix samples compared to neat standards. Significant ion suppression due to co-eluting matrix components.1. Optimize Sample Preparation: Switch to a more rigorous sample cleanup method (e.g., from PPT to LLE or SPE) to remove interfering compounds.[7] 2. Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or use a different column chemistry to separate Thiamphenicol from the suppression zone. 3. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, but be mindful of the impact on the limit of quantification.
Poor reproducibility of Thiamphenicol quantification. Inconsistent matrix effects across different samples. The internal standard is not adequately compensating for the variability.1. Use a Stable Isotope-Labeled Internal Standard: If not already in use, switch to Thiamphenicol-d3 as the internal standard for better correction.[4][5] 2. Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to normalize the matrix effect.
Inconsistent peak shapes for Thiamphenicol. Co-eluting interferences affecting the peak.1. Enhance Chromatographic Resolution: Adjust the LC method to better separate the Thiamphenicol peak from any interfering peaks. 2. Check for Carryover: Inject a blank sample after a high concentration sample to ensure no carryover is affecting the peak shape.
High background noise in the chromatogram. Contamination of the LC-MS/MS system or insufficient sample cleanup.1. Clean the Ion Source: Follow the manufacturer's instructions to clean the ion source. 2. Implement a Divert Valve: Use a divert valve to direct the initial and final parts of the LC run (containing unretained and highly retained matrix components) to waste, away from the mass spectrometer.[7]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Thiamphenicol in Plasma

This protocol is a representative method for the extraction of Thiamphenicol from plasma samples.

  • Sample Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of Thiamphenicol-d3 working solution (e.g., 100 ng/mL).

  • Extraction: Add 1 mL of ethyl acetate and vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Protocol 2: LC-MS/MS Parameters for Thiamphenicol Analysis

The following table provides typical starting parameters for the LC-MS/MS analysis of Thiamphenicol. Optimization will be required for your specific instrumentation and application.

Parameter Typical Condition
LC Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with a low percentage of B, ramp up to elute Thiamphenicol, followed by a wash and re-equilibration.
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), typically in negative mode
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Thiamphenicol: 354.3 -> 185.1 Thiamphenicol-d3: 357.3 -> 185.1

Data Presentation

The following tables summarize representative data for recovery and matrix effects from different sample preparation methods for Thiamphenicol analysis.

Table 1: Comparison of Recovery and Matrix Effect for Different Sample Preparation Methods

Sample Preparation Method Matrix Recovery (%) Matrix Effect (%)
Liquid-Liquid Extraction (LLE)Plasma> 85< 15
Protein Precipitation (PPT)Plasma> 9020 - 40
QuEChERSChicken Muscle86.4 - 108.1Not specified

Note: These values are illustrative and can vary based on the specific protocol and matrix.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (Thiamphenicol-d3) Sample->Add_IS Extraction Extraction (LLE/SPE/PPT) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Result Final Concentration Quantification->Result

Caption: Experimental workflow for Thiamphenicol LC-MS/MS analysis.

troubleshooting_flowchart Start Low Signal / Poor Reproducibility Check_IS Is a Stable Isotope-Labeled IS Used? Start->Check_IS Implement_SIL_IS Implement Thiamphenicol-d3 Check_IS->Implement_SIL_IS No Assess_ME Assess Matrix Effect (Post-Column Infusion / Post-Extraction Spike) Check_IS->Assess_ME Yes Implement_SIL_IS->Assess_ME ME_Present Significant Matrix Effect? Assess_ME->ME_Present Optimize_SP Optimize Sample Preparation (e.g., LLE, SPE) ME_Present->Optimize_SP Yes End Improved Results ME_Present->End No Optimize_LC Optimize Chromatography Optimize_SP->Optimize_LC Matrix_Matched Use Matrix-Matched Calibrators Optimize_LC->Matrix_Matched Matrix_Matched->End

Caption: Troubleshooting flowchart for matrix effects in Thiamphenicol analysis.

References

Technical Support Center: Thiamphenicol Palmitate Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation of thiamphenicol (B1682257) palmitate during long-term storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for thiamphenicol palmitate during long-term storage?

A1: The most probable primary degradation pathway for this compound, a prodrug ester, is hydrolysis of the ester bond. This process releases the active drug, thiamphenicol, and palmitic acid.[1][2][3] This hydrolysis can be catalyzed by exposure to moisture and accelerated by acidic or basic conditions. While thiamphenicol itself is generally stable at neutral pH, the ester linkage in this compound is more susceptible to hydrolysis.[3]

Q2: What are the main factors that can accelerate the degradation of this compound?

A2: Several factors can accelerate the degradation of this compound in long-term storage:

  • Moisture: As hydrolysis is the primary degradation route, exposure to humidity is a critical factor.

  • Temperature: Elevated temperatures can increase the rate of hydrolytic degradation. Studies on the active compound, thiamphenicol, have shown that heat can lead to degradation.[4]

  • pH: Storage in acidic or basic conditions can catalyze the hydrolysis of the ester bond.

  • Light: Photodegradation can occur, particularly under UV irradiation, as seen with the active thiamphenicol molecule.[5]

Q3: What are the expected degradation products of this compound?

A3: The primary degradation products from the hydrolysis of this compound are:

  • Thiamphenicol (the active drug)

  • Palmitic Acid

Further degradation of the released thiamphenicol can occur under harsh conditions, potentially leading to the cleavage of the amide bond to form 2-amino-1-(4-methylsulfonylphenyl)-1,3-propanediol and dichloroacetic acid.[3]

Troubleshooting Guides

Issue 1: Rapid Decrease in this compound Purity During Storage
Potential Cause Troubleshooting Steps
Improper Storage Conditions - Verify storage temperature is maintained at the recommended level (typically 2-8°C for long-term storage).- Ensure the compound is stored in a tightly sealed container to protect from moisture.- Protect from light by using amber vials or storing in a dark place.
Contamination with Acidic or Basic Residues - Review the purification and handling procedures to ensure no acidic or basic residues are introduced.- If necessary, re-purify the compound and store it in a neutral environment.
High Humidity Environment - Store the compound with a desiccant to minimize moisture exposure.- Consider storing under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Inconsistent Results in Stability-Indicating Assays
Potential Cause Troubleshooting Steps
Inadequate Chromatographic Separation - Optimize the mobile phase composition and gradient to achieve better separation of this compound from its degradation products.- Ensure the column is properly equilibrated before each injection.
Sample Preparation Variability - Standardize the sample preparation protocol, ensuring consistent dilution and handling.- Use a validated analytical method for sample analysis.
Degradation During Analysis - Minimize the time samples are left at room temperature before analysis.- Use an autosampler with temperature control if available.

Summary of Stability Data

Direct long-term stability data for this compound is limited. The following table summarizes stability information for the active compound, thiamphenicol, and its analogue, chloramphenicol, which can provide insights into potential degradation under various conditions.

Compound Condition Observation Reference
Thiamphenicol Heated at 100°C in waterLess than 20% degradation after 2 hours.[4]
Thiamphenicol Solar Irradiation in freshwaterPhotolytic half-life of 186 ± 17 hours.[5]
Chloramphenicol Solid stateStable with adequate protection from light and moisture.[6]
Florfenicol (B1672845) (analogue) Acidic, alkaline, and photolytic stress in solutionShowed instability.[7]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the sample to identify potential degradation products and develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate the solution at 60°C for 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Keep the solution at room temperature for 8 hours.

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep the solution at room temperature and protected from light for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound (100 µg/mL) to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using a suitable analytical method, such as HPLC or LC-MS, to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method

This method can be used to separate this compound from its primary degradation product, thiamphenicol.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Visualizations

degradation_pathway TP This compound T Thiamphenicol TP->T Hydrolysis (Moisture, Heat, pH) PA Palmitic Acid TP->PA Hydrolysis DP Further Degradation Products T->DP Harsh Conditions (e.g., strong acid/base)

References

Technical Support Center: Enhancing the Bioavailability of Thiamphenicol Palmitate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thiamphenicol (B1682257) palmitate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation development process aimed at enhancing the bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is Thiamphenicol palmitate and why is its bioavailability a concern?

A1: this compound is a prodrug of the broad-spectrum antibiotic Thiamphenicol. It is an ester form created to improve the taste of the active drug.[1] However, this compound is poorly soluble in water. For the active drug, Thiamphenicol, to be absorbed into the bloodstream, the palmitate ester must first dissolve in the gastrointestinal fluids and then be hydrolyzed by intestinal enzymes (esterases) to release the active Thiamphenicol.[1] The low solubility and the rate of this enzymatic hydrolysis can be limiting factors, leading to incomplete absorption and variable bioavailability.

Q2: What are the primary strategies for enhancing the bioavailability of this compound?

A2: The main approaches focus on improving the dissolution rate and solubility of this compound. Key strategies include:

  • Particle Size Reduction: Decreasing the particle size (micronization or nanosizing) increases the surface area available for dissolution and enzymatic action.

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) and Solid Lipid Nanoparticles (SLNs) can keep the lipophilic drug in a solubilized state within the gastrointestinal tract.

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier at a molecular level can enhance its wettability and dissolution rate.[2][3]

Q3: How does the crystalline form of this compound affect its bioavailability?

A3: Like its analogue, chloramphenicol (B1208) palmitate, this compound can exist in different polymorphic forms.[4] These forms can have different solubilities and dissolution rates. For instance, with chloramphenicol palmitate, the metastable form (Form B) is more bioactive than the stable form (Form A) due to its higher solubility and faster hydrolysis.[4][5] It is crucial to control the crystalline form during manufacturing and storage to ensure consistent bioavailability.

Q4: Are there any specific intestinal transporters involved in the absorption of Thiamphenicol?

A4: The transport of the active form, Thiamphenicol, and its analogue, Chloramphenicol, across the intestinal membrane is believed to occur primarily through passive diffusion.[6] This is due to their lipophilic nature. While various efflux transporters like P-glycoprotein (P-gp) can impact the absorption of many drugs, specific transporter-mediated uptake for Thiamphenicol has not been prominently reported.[7] The primary barrier to its absorption is dissolution and subsequent enzymatic conversion from the palmitate prodrug.

Troubleshooting Guides

Particle Size Reduction (Nanosuspensions)
Problem Possible Cause(s) Suggested Solution(s)
Particle aggregation or crystal growth during storage. Inadequate stabilizer concentration or inappropriate stabilizer selection.Optimize the type and concentration of stabilizers (e.g., surfactants, polymers). A combination of steric and electrostatic stabilizers can be effective. Ensure the stabilizer provides sufficient coverage of the nanoparticle surface.
Inconsistent particle size distribution. Suboptimal processing parameters in high-pressure homogenization or milling.Adjust the homogenization pressure, number of cycles, or milling time and speed. Ensure the temperature is controlled during the process to prevent crystal growth.
Contamination from milling media. Abrasion of milling beads during the wet milling process.Use high-density, erosion-resistant milling media (e.g., yttrium-stabilized zirconium oxide). Optimize milling time to be effective without causing excessive wear.
Self-Emulsifying Drug Delivery Systems (SEDDS)
Problem Possible Cause(s) Suggested Solution(s)
Drug precipitation upon dilution in aqueous media. The drug has low solubility in the oil phase, or the formulation has a poor emulsification efficiency.Screen for oils in which this compound has the highest solubility. Optimize the surfactant and cosurfactant ratio to ensure rapid formation of a stable microemulsion with fine droplet size upon dilution.
Phase separation or instability of the liquid SEDDS formulation. Immiscibility of components or chemical instability of the drug or excipients.Select excipients with good miscibility. Store the formulation in a protected environment (e.g., under nitrogen) if components are sensitive to oxidation. Ensure low moisture content.
Inconsistent in vivo performance despite good in vitro emulsification. The formulation may be digested by lipases before it can be fully absorbed, leading to drug precipitation.Consider using medium-chain or long-chain triglycerides which can promote lymphatic uptake, potentially bypassing some first-pass metabolism. The choice of surfactant can also influence the interaction with intestinal fluids and enzymes.
Solid Lipid Nanoparticles (SLNs)
Problem Possible Cause(s) Suggested Solution(s)
Low drug entrapment efficiency. Poor solubility of this compound in the solid lipid matrix. Expulsion of the drug during lipid crystallization.Screen different solid lipids to find one with high solubilizing capacity for the drug. Employing a mixture of lipids to create a less-ordered crystalline structure (as in Nanostructured Lipid Carriers - NLCs) can improve drug loading.
Particle aggregation upon storage. Insufficient surfactant concentration leading to a low zeta potential.Optimize the surfactant concentration to ensure sufficient electrostatic or steric stabilization. A zeta potential of at least ±30 mV is generally desired for good stability.
Drug expulsion during storage (aging). Polymorphic transition of the lipid matrix to a more stable, highly ordered form, which squeezes out the drug.Store the SLN dispersion at a suitable temperature (e.g., 4°C) to minimize lipid transitions. The use of lipid mixtures can also reduce the tendency for polymorphic transitions.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize pharmacokinetic data for Thiamphenicol and its analogue Chloramphenicol, illustrating the impact of different formulations and administration routes. Direct comparative data for various enhanced this compound formulations is limited in publicly available literature; therefore, data from related compounds and formulations are presented to guide researchers.

Table 1: Pharmacokinetic Parameters of Thiamphenicol in Calves

Formulation/RouteCmax (µg/mL)Tmax (hours)Bioavailability (%)Reference
Intramuscular~17~0.25Not Applicable[8]
Intravenous~18.6Not Applicable100[8]

Note: This data is for the active drug, Thiamphenicol, and provides a baseline for systemic exposure.

Table 2: Bioavailability of Chloramphenicol from Different Oral Preparations in Humans

FormulationRelative Bioavailability (%)NotesReference
Chloramphenicol Palmitate Suspension (Product II)62Compared to a standard commercial suspension (Product I).
Chloramphenicol Palmitate Suspension (Product III)27.8Compared to a standard commercial suspension (Product I). Highlights the importance of formulation.
Oral Palmitate vs. IV Succinate (B1194679)SuperiorOral palmitate formulation showed significantly greater bioavailability than the intravenous succinate prodrug in children.

Note: This data for the closely related Chloramphenicol palmitate underscores the critical role of formulation in achieving adequate bioavailability.

Experimental Protocols

In Vitro Dissolution Testing for Poorly Soluble Formulations

This protocol is a general guideline and should be optimized for the specific this compound formulation.

  • Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used.

  • Dissolution Medium: Given the lipophilic nature of this compound, the medium should simulate intestinal conditions. A common choice is Simulated Intestinal Fluid (SIF, pH 6.8) containing a surfactant (e.g., 0.5-2% Sodium Dodecyl Sulfate - SDS) to ensure sink conditions. The use of biorelevant media (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid) can provide more in vivo relevant data.

  • Procedure: a. De-aerate the dissolution medium. b. Pre-heat the medium to 37 ± 0.5 °C. c. Place a single dose of the this compound formulation (e.g., capsule, tablet, or a specific volume of suspension) in each vessel. d. Begin rotation of the paddle at a specified speed (e.g., 50-75 RPM). e. Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes). f. Replace the withdrawn volume with fresh, pre-warmed medium. g. Filter the samples promptly through a suitable filter (e.g., 0.45 µm PTFE) that does not adsorb the drug. h. Analyze the concentration of this compound in the samples using a validated analytical method, such as HPLC-UV.

Caco-2 Cell Permeability Assay

This assay is used to predict intestinal drug absorption.

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow them to differentiate into a polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) before and after the experiment to ensure the integrity of the cell monolayer. TEER values should be above a pre-determined threshold.

  • Transport Buffer: Use a physiologically relevant buffer, such as Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, at pH 7.4.

  • Procedure (Apical to Basolateral Transport): a. Wash the Caco-2 monolayers with pre-warmed transport buffer. b. Add the test formulation (e.g., this compound dissolved in transport buffer, potentially with a non-toxic solubilizing agent) to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37 °C with gentle shaking. e. Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes). f. Analyze the concentration of the drug (and any metabolites, if applicable) in the samples by a sensitive analytical method like LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Formulation Prepare Formulations (e.g., Nanosuspension, SEDDS, SLN) Dissolution In Vitro Dissolution Testing Formulation->Dissolution PK_Study Pharmacokinetic Study (Animal Model) Formulation->PK_Study Permeability Caco-2 Permeability Assay Dissolution->Permeability Permeability->PK_Study Analysis Calculate Bioavailability (AUC, Cmax) PK_Study->Analysis

Caption: Experimental workflow for evaluating this compound formulations.

absorption_pathway cluster_lumen GI Lumen cluster_enterocyte Intestinal Epithelium (Enterocyte) cluster_blood Systemic Circulation Formulation Oral Formulation (this compound) Dissolution Dissolution Formulation->Dissolution Step 1 Hydrolysis Enzymatic Hydrolysis (by Esterases) Dissolution->Hydrolysis Step 2 Absorption Passive Diffusion (Thiamphenicol) Hydrolysis->Absorption Step 3 Blood Thiamphenicol in Blood Absorption->Blood Step 4

Caption: Absorption pathway of Thiamphenicol from its palmitate prodrug formulation.

References

Technical Support Center: Thiamphenicol Palmitate Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Thiamphenicol Palmitate in animal studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize variability and ensure the robustness and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is the palmitate ester of Thiamphenicol, a broad-spectrum antibiotic. It functions as a prodrug, meaning it is biologically inactive until it is metabolized in the body.[1] The primary reason for using the palmitate form is to increase the lipophilicity of Thiamphenicol. This modification can be leveraged for developing specific formulations, such as sustained-release systems.[2] In animal studies, it is investigated for its antibacterial efficacy and pharmacokinetic profile.

Q2: How does this compound become active in vivo?

This compound is inactive and must be hydrolyzed in the small intestine by enzymes, such as lipases, to release the active form, Thiamphenicol.[1] This active compound is then absorbed into the bloodstream.[1] The efficiency of this enzymatic hydrolysis is a critical step that can influence the bioavailability of the drug and is a potential source of variability.

Q3: What are the main causes of variability in animal studies with orally administered this compound?

Variability in animal studies with this compound can arise from several factors:

  • Formulation Inconsistency: Due to its poor water solubility, achieving a uniform and stable suspension is critical. Variations in particle size, choice of suspension vehicle, and homogeneity can lead to inconsistent dosing.[1]

  • Physiological Differences in Animals: Age, sex, species, and gut microbiome can influence the activity of intestinal enzymes responsible for hydrolyzing this compound.[3]

  • Food Effects: The presence or absence of food in the gastrointestinal tract can significantly alter the absorption of lipophilic compounds.[4][5][6] High-fat diets can increase the secretion of bile and pancreatic fluids, potentially enhancing the dissolution and absorption of this compound.[7][8]

  • Dosing Technique: Improper oral gavage technique can lead to stress, inaccurate dosing, or even injury to the animal, all of which can introduce variability.[9][10][11]

  • Animal Health Status: Underlying health issues can affect drug metabolism and overall physiological responses.[12][13]

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations of Thiamphenicol

Potential Cause 1: Inconsistent Formulation

  • Troubleshooting Steps:

    • Standardize Particle Size: If preparing the suspension from solid this compound, ensure a consistent and small particle size. Reducing particle size increases the surface area for dissolution and enzymatic action.[1]

    • Optimize Suspension Vehicle: Use a consistent, well-defined vehicle for suspension. For lipophilic compounds, lipid-based formulations can improve solubility and absorption.[7]

    • Ensure Homogeneity: Vigorously mix the suspension before each animal is dosed to prevent settling of the drug particles.

Potential Cause 2: Food Effect

  • Troubleshooting Steps:

    • Standardize Feeding Schedule: Either fast the animals for a consistent period before dosing or provide a standardized meal at a specific time point relative to dosing.[4]

    • Control Diet Composition: Use a consistent diet throughout the study, as the fat content can significantly influence the absorption of lipophilic drugs.[4][7]

Potential Cause 3: Inconsistent Dosing Technique

  • Troubleshooting Steps:

    • Proper Training: Ensure all personnel performing oral gavage are properly trained and follow a standardized operating procedure.[9][14]

    • Correct Gavage Needle Size: Use the appropriate size and type of gavage needle for the animal species and size to minimize stress and prevent injury.[10]

    • Verify Placement: Always ensure the gavage needle is correctly placed in the esophagus before administering the dose.[10][15]

Issue 2: Low or No Detectable Levels of Thiamphenicol in Plasma

Potential Cause 1: Poor Bioavailability

  • Troubleshooting Steps:

    • Review Formulation: The formulation may not be optimal for absorption. Consider using solubilizing agents or a lipid-based vehicle to enhance dissolution.

    • Check for Drug Degradation: Ensure the compound has not degraded in the formulation. Prepare fresh suspensions regularly.

    • Investigate Species-Specific Metabolism: There can be significant inter-species differences in the activity of intestinal esterases required for the conversion of the prodrug to its active form.[3]

Potential Cause 2: Analytical Method Issues

  • Troubleshooting Steps:

    • Validate Analytical Method: Ensure the LC-MS/MS or other analytical method is properly validated for sensitivity, accuracy, and precision in the matrix being tested (e.g., plasma).[16][17]

    • Check Sample Handling and Storage: Improper handling or storage of plasma samples can lead to degradation of the analyte.

Data Presentation

Table 1: Physicochemical Properties of Thiamphenicol and this compound

PropertyThiamphenicolThis compound
Molecular Formula C₁₂H₁₅Cl₂NO₅SC₂₈H₄₅Cl₂NO₆S
Molecular Weight 356.2 g/mol 594.63 g/mol [18]
Appearance White to off-white crystalline powder[19]Yellowish-Crystalline Powder[18]
Water Solubility Slightly solubleLess soluble than Thiamphenicol[1]
LogP Not specified7.90820

Table 2: Pharmacokinetic Parameters of Thiamphenicol in Different Animal Species (Oral Administration)

SpeciesDoseBioavailability (%)Tmax (hours)Cmax (µg/mL)
Pre-ruminant Lambs 30 mg/kg~60Not SpecifiedNot Specified
Pre-ruminant Calves 30 mg/kg~60Not SpecifiedNot Specified
Pigs 30 mg/kg27.84 ± 15.5Not SpecifiedNot Specified

Note: Data for this compound specifically is limited; the table presents data for the active moiety, Thiamphenicol, following oral administration, which reflects the overall process of hydrolysis and absorption.

Experimental Protocols

Protocol 1: Preparation of this compound Oral Suspension
  • Objective: To prepare a uniform and stable oral suspension of this compound for animal dosing.

  • Materials:

    • This compound powder

    • Vehicle (e.g., 0.5% w/v carboxymethylcellulose in sterile water, or a lipid-based vehicle like sesame oil)

    • Mortar and pestle or homogenizer

    • Calibrated balance

    • Stir plate and magnetic stir bar

    • Graduated cylinders and beakers

  • Procedure:

    • Calculate the required amount of this compound and vehicle based on the desired concentration and total volume needed for the study.

    • If starting with a larger crystal size, gently grind the this compound powder using a mortar and pestle to achieve a fine, uniform particle size.

    • Weigh the required amount of this compound powder accurately.

    • In a beaker, add a small amount of the vehicle to the powder to create a paste. This helps to wet the powder and prevent clumping.

    • Gradually add the remaining vehicle while continuously stirring with a magnetic stir bar or using a homogenizer.

    • Continue stirring for at least 30 minutes to ensure a homogenous suspension.

    • Visually inspect the suspension for any clumps or uneven distribution.

    • Store the suspension in a sealed, light-protected container at the recommended temperature.

    • Crucially, vigorously vortex or stir the suspension immediately before each animal dosing to ensure uniformity.

Protocol 2: Quantification of Thiamphenicol in Plasma using LC-MS/MS
  • Objective: To accurately quantify the concentration of the active metabolite, Thiamphenicol, in animal plasma samples.

  • Materials:

    • Animal plasma samples

    • Thiamphenicol analytical standard

    • Internal standard (e.g., a deuterated form of Thiamphenicol or a structurally similar compound)

    • Acetonitrile (B52724) (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Water (LC-MS grade)

    • Microcentrifuge tubes

    • LC-MS/MS system with a C18 column

  • Procedure:

    • Sample Preparation (Protein Precipitation):

      • Pipette a known volume of plasma (e.g., 100 µL) into a microcentrifuge tube.

      • Add a known amount of the internal standard.

      • Add three volumes of cold acetonitrile (e.g., 300 µL) to precipitate the plasma proteins.

      • Vortex the tubes for 1 minute.

      • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

      • Carefully transfer the supernatant to a clean tube for analysis.

    • LC-MS/MS Analysis:

      • Chromatographic Separation:

        • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

        • Mobile Phase A: Water with 0.1% formic acid.

        • Mobile Phase B: Acetonitrile with 0.1% formic acid.

        • Use a gradient elution to separate Thiamphenicol from other plasma components.

      • Mass Spectrometry Detection:

        • Ionization Mode: Electrospray ionization (ESI), either positive or negative mode depending on optimal signal.

        • Detection: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both Thiamphenicol and the internal standard for high selectivity and sensitivity.

    • Quantification:

      • Generate a calibration curve using known concentrations of Thiamphenicol standard spiked into a blank plasma matrix.

      • Calculate the concentration of Thiamphenicol in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_dosing Dosing & Sampling cluster_analysis Analysis Phase Formulation Formulation Preparation (Standardized Protocol) Dosing Oral Gavage (Standardized Technique) Formulation->Dosing Animal_Acclimation Animal Acclimation & Health Check Animal_Acclimation->Dosing Sampling Blood Sampling (Defined Timepoints) Dosing->Sampling Plasma_Processing Plasma Processing (Protein Precipitation) Sampling->Plasma_Processing LCMS_Analysis LC-MS/MS Analysis Plasma_Processing->LCMS_Analysis Data_Analysis Pharmacokinetic Data Analysis LCMS_Analysis->Data_Analysis

Caption: Standardized experimental workflow for this compound animal studies.

troubleshooting_variability cluster_causes Potential Causes cluster_solutions Troubleshooting Steps High_Variability High Variability in Plasma Concentrations Formulation Inconsistent Formulation High_Variability->Formulation Food_Effect Uncontrolled Food Effect High_Variability->Food_Effect Dosing_Technique Improper Dosing High_Variability->Dosing_Technique Standardize_Formulation Standardize Particle Size & Vehicle Formulation->Standardize_Formulation Control_Feeding Standardize Feeding Schedule & Diet Food_Effect->Control_Feeding Standardize_Dosing Standardize Gavage Technique Dosing_Technique->Standardize_Dosing

Caption: Troubleshooting high variability in plasma concentrations.

prodrug_activation_pathway TP_Oral This compound (Oral Administration) Intestine Small Intestine TP_Oral->Intestine Hydrolysis Enzymatic Hydrolysis (Lipases/Esterases) Intestine->Hydrolysis TAP_Active Active Thiamphenicol Hydrolysis->TAP_Active Absorption Absorption into Bloodstream TAP_Active->Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation

Caption: In vivo activation pathway of this compound.

References

Technical Support Center: Optimizing Thiamphenicol Palmitate Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Thiamphenicol (B1682257) palmitate from various tissue samples.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during the extraction of Thiamphenicol palmitate from tissue matrices.

Q1: I am seeing low recovery of this compound from my tissue samples. What are the potential causes and solutions?

A1: Low recovery is a frequent challenge in the extraction of lipophilic compounds like this compound from complex biological matrices. Several factors could be contributing to this issue.

  • Inadequate Tissue Homogenization: The complete disruption of tissue is crucial for releasing the analyte into the extraction solvent.

    • Troubleshooting:

      • Ensure the tissue is thoroughly frozen (e.g., in liquid nitrogen) before homogenization to facilitate cell lysis.

      • For soft tissues like the liver, mechanical homogenizers are effective. For harder tissues, consider using bead beating or a mortar and pestle.[1]

      • The choice of homogenization buffer can impact extraction efficiency. For lipophilic compounds, a buffer with a slightly basic pH (e.g., pH 9-10) can help maintain the analyte in a non-ionized form, improving its solubility in organic solvents.[2]

  • Suboptimal Solvent Selection: The polarity of the extraction solvent must be well-matched to the highly lipophilic nature of this compound.

    • Troubleshooting:

      • For liquid-liquid extraction (LLE), consider solvents like ethyl acetate (B1210297) or a mixture of hexane (B92381) and isoamyl alcohol.[2][3] Ethyl acetate has shown high efficiency in extracting other lipid esters.[4][5]

      • For solid-phase extraction (SPE), a reversed-phase sorbent (e.g., C18) is generally appropriate for lipophilic compounds.[3]

      • Refer to the quantitative data summary below for a comparison of solvents used for the active form, Thiamphenicol, which can serve as a starting point for optimization.

  • Insufficient Solvent Volume or Extraction Time: Incomplete extraction can occur if the solvent volume is too low or the extraction time is too short.

    • Troubleshooting:

      • Increase the solvent-to-tissue ratio to ensure complete immersion and saturation of the tissue homogenate.

      • Extend the vortexing or shaking time during LLE to allow for adequate partitioning of the analyte into the organic phase.

      • For SPE, ensure a slow and consistent flow rate during sample loading to maximize interaction between the analyte and the sorbent.

  • Analyte Instability (Hydrolysis): this compound is a prodrug that can be hydrolyzed to its active form, Thiamphenicol, especially under harsh pH or temperature conditions.

    • Troubleshooting:

      • Avoid strong acidic or basic conditions during extraction if possible.

      • Perform extraction steps at low temperatures (e.g., on ice) to minimize enzymatic activity and chemical degradation.

      • If enzymatic degradation is suspected, consider adding enzyme inhibitors to the homogenization buffer.

Q2: I am observing high variability between my replicate extractions. What could be the cause?

A2: High variability can stem from inconsistencies in sample handling and the extraction procedure.

  • Inconsistent Homogenization: Non-uniform tissue homogenates will lead to variable amounts of analyte being accessible for extraction in different replicates.

    • Troubleshooting:

      • Ensure each sample is homogenized for the same duration and at the same intensity.

      • Visually inspect the homogenates to ensure they are uniform before proceeding with extraction.

  • Precipitation of Analyte: Changes in solvent composition or temperature during the extraction process can cause the analyte to precipitate out of solution.

    • Troubleshooting:

      • Ensure that any solvent mixing steps are performed thoroughly to avoid localized areas of high concentration.

      • Maintain a consistent temperature throughout the extraction process.

  • Matrix Effects in LC-MS/MS Analysis: Components of the tissue matrix can co-elute with this compound and interfere with its ionization in the mass spectrometer, leading to signal suppression or enhancement.[6][7]

    • Troubleshooting:

      • Incorporate a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for matrix effects.

      • Optimize the chromatographic separation to resolve this compound from interfering matrix components.

      • Consider a more rigorous sample cleanup step, such as SPE, to remove a larger portion of the matrix.

Q3: How can I be sure that I am quantifying this compound and not its active metabolite, Thiamphenicol?

A3: Differentiating between the prodrug and its active form is critical for accurate pharmacokinetic and drug metabolism studies.

  • Chromatographic Separation: The significant difference in lipophilicity between this compound and Thiamphenicol allows for their separation using reversed-phase liquid chromatography.

    • Methodology:

      • Use a C18 or similar reversed-phase column.

      • Employ a gradient elution starting with a higher percentage of aqueous mobile phase and gradually increasing the organic mobile phase (e.g., acetonitrile (B52724) or methanol). Thiamphenicol will elute much earlier than the more retained this compound.

  • Mass Spectrometric Detection: Use a tandem mass spectrometer (MS/MS) to specifically detect and quantify each compound based on their unique precursor-to-product ion transitions.

    • Methodology:

      • Determine the optimal multiple reaction monitoring (MRM) transitions for both this compound and Thiamphenicol.

      • The precursor ion for this compound will have a higher mass-to-charge ratio (m/z) than that of Thiamphenicol.

Q4: What is the best way to prepare my tissue samples before extraction?

A4: Proper sample preparation is fundamental to achieving reproducible and accurate results.

  • Tissue Collection and Storage:

    • Excise tissues as quickly as possible and flash-freeze them in liquid nitrogen to halt metabolic activity.

    • Store tissues at -80°C until analysis to prevent degradation of the analyte.[2]

    • Avoid repeated freeze-thaw cycles, which can damage cell membranes and lead to analyte degradation.[2]

  • Homogenization:

    • Weigh the frozen tissue and add it to a pre-chilled tube containing the homogenization buffer.

    • Homogenize the tissue on ice to minimize heat generation.

    • The choice of homogenization technique depends on the tissue type. Softer tissues like the liver can be homogenized with a rotor-stator homogenizer, while tougher tissues may require bead beating.[8]

Quantitative Data Summary

The following tables summarize key data relevant to the extraction of Thiamphenicol and its palmitate ester. Direct comparative studies on the extraction efficiency of this compound from tissues are limited; therefore, data for the active drug, Thiamphenicol, and solubility information for the related compound, Chloramphenicol palmitate, are provided as a reference to guide method development.

Table 1: Solubility of Thiamphenicol and Related Compounds

CompoundSolventSolubilityReference
Thiamphenicol Ethanol~200 µg/mL[9]
DMSO~30 mg/mL[9]
Dimethyl formamide (B127407) (DMF)~30 mg/mL[9]
WaterSparingly soluble[9]
Chloramphenicol Palmitate EthanolSoluble[10]
Methanol (B129727)Soluble[10]
DMSOSoluble[10]
Dimethyl formamide (DMF)Soluble[10]
Aqueous SolutionsSparingly soluble[10]

Table 2: Comparison of Extraction Methods for Thiamphenicol (Active Drug) from Biological Matrices

Extraction MethodMatrixExtraction Solvent/SorbentRecovery (%)Reference
Liquid-Liquid Extraction (LLE)PlasmaEthyl acetate> 85%[3]
Solid-Phase Extraction (SPE)HoneyOasis HLBGood recovery[11]
Dispersive Liquid-Liquid Microextraction (DLLME)Honey1,1,2,2-tetrachloroethane & AcetonitrileHigh recovery[12][13]
Subcritical Water ExtractionPoultry TissueWater at 150°C86.8 - 101.5%[14][15]
Dispersive Solid-Phase Extraction (dSPE)Chinese Gelatin MedicinesAcetonitrile with 2% ammonium (B1175870) hydroxide, C18-N and NH2-PSA adsorbents87.6 - 102.7%[16][17]

Experimental Protocols

Below are detailed methodologies for key experiments related to the extraction and analysis of this compound and its active form.

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Fatty Tissues (e.g., Liver)

This protocol is a suggested starting point for the extraction of the lipophilic this compound, adapted from general principles for lipophilic drug extraction.

  • Tissue Homogenization:

    • Weigh approximately 100 mg of frozen tissue into a 2 mL polypropylene (B1209903) tube.

    • Add 1 mL of ice-cold homogenization buffer (e.g., 50 mM ammonium bicarbonate, pH 9.0).

    • Add a stable isotope-labeled internal standard for this compound.

    • Homogenize the tissue on ice using a bead beater or rotor-stator homogenizer until no visible tissue fragments remain.

  • Liquid-Liquid Extraction:

    • To the tissue homogenate, add 1.5 mL of ethyl acetate.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction of the aqueous layer with another 1.5 mL of ethyl acetate and combine the organic layers.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of a suitable solvent for LC-MS/MS analysis (e.g., 90:10 methanol:water).

    • Vortex for 1 minute and centrifuge at 12,000 x g for 5 minutes to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Tissues

This protocol provides a general framework for SPE cleanup and concentration of this compound.

  • Tissue Homogenization and Initial Extraction:

    • Follow steps 1.1 to 1.4 from the LLE protocol.

    • Perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile to the homogenate.

    • Vortex for 2 minutes and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Collect the supernatant for SPE.

  • SPE Procedure (Reversed-Phase):

    • Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

    • Equilibration: Equilibrate the cartridge with 1 mL of the initial mobile phase for your LC method.

    • Sample Loading: Load the supernatant from step 1.4 onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

    • Washing: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove polar interferences.

    • Elution: Elute the this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Solvent Evaporation and Reconstitution:

    • Follow steps 3.1 to 3.4 from the LLE protocol.

Mandatory Visualizations

Diagram 1: Prodrug Activation Pathway

G Thiamphenicol_palmitate This compound (Lipophilic Prodrug) Hydrolysis Enzymatic Hydrolysis (Esterases in GI tract and tissues) Thiamphenicol_palmitate->Hydrolysis Oral Administration / Tissue Distribution Thiamphenicol Thiamphenicol (Active Drug) Hydrolysis->Thiamphenicol Activation

Caption: Hydrolysis of this compound to its active form, Thiamphenicol.

Diagram 2: General Workflow for LLE-based Extraction

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis Tissue_Sample Tissue Sample Homogenization Homogenization Tissue_Sample->Homogenization LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Homogenization->LLE Homogenate Centrifugation Phase Separation (Centrifugation) LLE->Centrifugation Evaporation Evaporation & Reconstitution Centrifugation->Evaporation Organic Phase LC_MS_MS LC-MS/MS Analysis Evaporation->LC_MS_MS G Low_Recovery Low Recovery of This compound Check_Homogenization Is Homogenization Complete? Low_Recovery->Check_Homogenization Check_Solvent Is the Extraction Solvent Optimal? Check_Homogenization->Check_Solvent Yes Optimize_Homogenization Optimize Homogenization: - Finer disruption - Appropriate buffer Check_Homogenization->Optimize_Homogenization No Check_Hydrolysis Is Hydrolysis Occurring? Check_Solvent->Check_Hydrolysis Yes Optimize_Solvent Optimize Solvent: - Increase lipophilicity - Increase volume Check_Solvent->Optimize_Solvent No Minimize_Hydrolysis Minimize Hydrolysis: - Lower temperature - Adjust pH Check_Hydrolysis->Minimize_Hydrolysis Yes Successful_Extraction Improved Recovery Check_Hydrolysis->Successful_Extraction No Optimize_Homogenization->Successful_Extraction Optimize_Solvent->Successful_Extraction Minimize_Hydrolysis->Successful_Extraction

References

Common pitfalls in Thiamphenicol palmitate research and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers working with Thiamphenicol palmitate, a prodrug of the broad-spectrum antibiotic Thiamphenicol. Addressing common challenges from formulation to in vivo analysis, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful and reproducible research.

Troubleshooting Guide: Common Pitfalls and Solutions

Researchers may encounter several obstacles when working with this compound. This guide outlines common problems, their root causes, and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or Variable Bioavailability in Animal Studies Incomplete Hydrolysis: this compound is a prodrug that must be hydrolyzed by intestinal esterases to release the active Thiamphenicol. Inefficient or variable enzymatic activity can lead to poor absorption.[1] Polymorphism: The existence of different crystalline forms (polymorphs) with varying solubilities can significantly impact the dissolution rate and subsequent hydrolysis. The more stable polymorph (Form A) is less soluble and biologically less active than the metastable Form B.[1][2] Poor Formulation: Inadequate suspension of the poorly water-soluble drug can lead to inconsistent dosing and absorption.Optimize Formulation: Reduce particle size to increase surface area for enzymatic action. Incorporate surfactants to improve wetting and dissolution.[1] Characterize Polymorphs: Routinely analyze the polymorphic form of the this compound batch using techniques like X-Ray Diffraction (XRD) or Differential Scanning Calorimetry (DSC). Ensure consistency across experiments.[3] Control Storage Conditions: Be aware that temperature and grinding can induce polymorphic transitions.[2]
Inconsistent In Vitro Dissolution Results Polymorphic Conversion: The metastable, more soluble form can convert to the more stable, less soluble form during the experiment, altering the dissolution profile over time.[2] Aggregation of Particles: Poorly dispersed particles in the dissolution medium can lead to variable surface area exposure.Monitor Polymorphic Form: Analyze the solid-state of the drug pre- and post-dissolution to check for any changes in crystallinity. Use Appropriate Dispersing Agents: Incorporate suitable surfactants in the dissolution medium to prevent particle aggregation.
Difficulty in Formulating a Stable Oral Suspension Poor Aqueous Solubility: this compound is inherently hydrophobic, making it difficult to suspend uniformly in aqueous vehicles. Particle Settling (Caking): Over time, suspended particles can settle and form a hard-to-disperse cake at the bottom of the container.Select Appropriate Suspending Agents: Use viscosity-enhancing agents (e.g., Xanthan Gum) and wetting agents to create a stable suspension.[4] Optimize Particle Size: Micronization of the drug powder can improve suspension stability.
Challenges in Analytical Quantification Co-elution of Prodrug and Active Drug: In HPLC analysis, Thiamphenicol and its palmitate ester may not be adequately separated, leading to inaccurate quantification. Incomplete Extraction: The differing polarities of the prodrug and the active drug can make simultaneous extraction from biological matrices challenging.Develop a Validated HPLC Method: Optimize the mobile phase and column to achieve baseline separation of both analytes.[5] Optimize Extraction Procedure: Use a robust extraction method, such as liquid-liquid extraction with a suitable organic solvent, and validate the recovery for both compounds.[6]

Frequently Asked Questions (FAQs)

Q1: Why is my batch of this compound showing poor efficacy in vivo compared to previous studies?

A1: This is a classic issue often linked to polymorphism. This compound, much like its analog Chloramphenicol (B1208) palmitate, can exist in multiple crystalline forms. You may have a batch containing a higher percentage of the thermodynamically stable but less soluble and less bioavailable polymorph (Form A).[1][2] It is crucial to characterize the polymorphic content of your batch and compare it to the form used in previous successful experiments.

Q2: How can I improve the oral bioavailability of this compound in my animal model?

A2: Improving bioavailability hinges on enhancing the dissolution and subsequent enzymatic hydrolysis of the prodrug. Consider reducing the particle size of your this compound powder through micronization. This increases the surface area available for dissolution and enzymatic attack. Additionally, formulating the suspension with surfactants can improve wettability.[1]

Q3: What is the best way to prepare a stable oral suspension for animal dosing?

A3: A stable suspension requires careful selection of excipients. Start by wetting the this compound powder with a suitable agent. Then, disperse it in a vehicle containing a suspending agent like Xanthan Gum or sodium carboxymethyl cellulose (B213188) to increase viscosity and slow down sedimentation.[4][7] Ensure uniform mixing to achieve a consistent dose.

Q4: My HPLC analysis shows overlapping peaks for Thiamphenicol and this compound. How can I resolve this?

A4: Peak resolution in HPLC is dependent on the column, mobile phase, and flow rate. To separate the more polar Thiamphenicol from the non-polar this compound, a reverse-phase C18 column is typically effective. You may need to optimize the mobile phase composition, for instance, by adjusting the ratio of acetonitrile (B52724) or methanol (B129727) to a buffered aqueous phase, to achieve baseline separation.[5]

Q5: During an in vitro hydrolysis assay, the reaction rate is very slow. What could be the issue?

A5: A slow hydrolysis rate could be due to several factors. First, ensure the enzyme (e.g., pancreatic lipase) is active and used at an appropriate concentration.[8] The pH and temperature of the buffer should be optimal for the enzyme's activity (e.g., pH 8.0 and 37°C for pancreatic lipase).[8] Finally, if the this compound is not dissolving or is in a less soluble polymorphic form, the enzyme will have limited access to the substrate, resulting in a slower reaction.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Oral Suspension (10 mg/mL)
  • Micronization: If necessary, reduce the particle size of the this compound powder using a mortar and pestle or a jet mill.

  • Preparation of Vehicle: Prepare a 0.5% (w/v) solution of Xanthan Gum in purified water. Heat gently and stir until fully dissolved. Allow to cool to room temperature.

  • Wetting the Drug: In a separate container, weigh the required amount of this compound. Add a small amount of glycerin or propylene (B89431) glycol (as a wetting agent) to form a smooth paste.

  • Dispersion: Gradually add the Xanthan Gum vehicle to the paste while continuously stirring or homogenizing until a uniform suspension is achieved.

  • Final Volume: Adjust to the final volume with the remaining vehicle and mix thoroughly.

  • Storage: Store in a tight, light-resistant container at controlled room temperature. Shake well before each use.

Protocol 2: In Vitro Hydrolysis of this compound
  • Prepare Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0.

  • Prepare Substrate Solution: Prepare a stock solution of this compound in a suitable organic solvent like DMSO. The final concentration of the organic solvent in the reaction mixture should be minimal to not inhibit the enzyme.

  • Prepare Enzyme Solution: Prepare a solution of pancreatic lipase (B570770) (e.g., 10 mg/mL) in the Tris-HCl buffer.

  • Reaction Setup: In a temperature-controlled vessel at 37°C, add the Tris-HCl buffer and the this compound stock solution. Allow it to equilibrate.

  • Initiate Reaction: Start the reaction by adding the pancreatic lipase solution.

  • Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.

  • Quench Reaction: Immediately stop the enzymatic reaction in the collected samples by adding a quenching solution (e.g., a strong acid or an organic solvent like acetonitrile).

  • Analysis: Analyze the samples for the concentration of both this compound and released Thiamphenicol using a validated HPLC method (see Protocol 3).

Protocol 3: HPLC Method for Simultaneous Quantification
  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 224 nm for Thiamphenicol and can be used for the palmitate ester as well.[9][10]

  • Standard Preparation: Prepare stock solutions of both Thiamphenicol and this compound in a suitable solvent (e.g., acetonitrile or methanol). Prepare a series of working standards by diluting the stock solutions to create a calibration curve.

  • Sample Preparation: For in vitro samples, centrifuge to remove precipitated proteins after quenching, and inject the supernatant. For in vivo plasma samples, perform a liquid-liquid extraction with ethyl acetate, evaporate the organic layer, and reconstitute the residue in the mobile phase.

  • Analysis: Inject the prepared standards and samples into the HPLC system. Quantify the concentrations of Thiamphenicol and this compound by comparing the peak areas to the respective calibration curves.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Thiamphenicol in Various Animal Models (Intravenous and Oral Administration)

Species Dose & Route Half-life (t½) (h) Max Concentration (Cmax) (µg/mL) Time to Max (Tmax) (h) Bioavailability (%) Reference
Rats 30 mg/kg IV0.77---[11]
Pigs 30 mg/kg Oral3.79 ± 0.812.06 ± 0.593.42 ± 0.9127.84 ± 15.5[10]
Broiler Chickens 30 mg/kg IV4.58 ± 0.2---[11]
Broiler Chickens 30 mg/kg Oral2.65 ± 0.0114.58 ± 0.12.08 ± 0.0183.1[11]
Calves 25 mg/kg IM1.7511.20.984[11][12]
Lactating Cows 25 mg/kg IV1.60 ± 0.30---[11]
Sheep 20 mg/kg IV~1.5---[11]
Sheep Oral-~1.0~1.030[11]
Camels 20 mg/kg IV2.11---[11]
Rabbits 30 mg/kg Oral1.4469.81.1764.2[13]

Note: Data is for the active drug Thiamphenicol. The bioavailability of oral this compound would be dependent on the efficiency of in vivo hydrolysis.

Visualized Workflows and Mechanisms

G cluster_0 Troubleshooting Workflow: Low Bioavailability Start Low/Variable Bioavailability Observed CheckPolymorph Characterize Polymorphic Form (XRD, DSC) Start->CheckPolymorph CheckFormulation Evaluate Formulation (Particle Size, Suspending Agents) CheckPolymorph->CheckFormulation No InconsistentForm Inconsistent or Poorly Soluble Polymorph (e.g., Form A) CheckPolymorph->InconsistentForm Yes PoorFormulation Inadequate Formulation (Large Particles, Aggregation) CheckFormulation->PoorFormulation Yes ReTest Re-run In Vivo Study CheckFormulation->ReTest No SourceNew Source/Synthesize Consistent Metastable Polymorph (Form B) InconsistentForm->SourceNew Reformulate Reformulate: - Reduce Particle Size - Optimize Excipients PoorFormulation->Reformulate SourceNew->ReTest Reformulate->ReTest

Troubleshooting workflow for low bioavailability.

G cluster_1 Mechanism of Action: Thiamphenicol TAP Thiamphenicol Subunit50S 50S Subunit TAP->Subunit50S Binds to PTC Peptidyl Transferase Center (PTC) TAP->PTC Occupies A-site in Binding Binding Blocked Ribosome Bacterial 70S Ribosome Ribosome->Subunit50S Subunit30S 30S Subunit Ribosome->Subunit30S Subunit50S->PTC contains PeptideBond Peptide Bond Formation PTC->PeptideBond Catalyzes tRNA Aminoacyl-tRNA tRNA->PTC Binds to A-site in Binding->PeptideBond Prevents Inhibition Inhibition PeptideBond->Inhibition ProteinSynthesis Bacterial Protein Synthesis Halted Inhibition->ProteinSynthesis

Thiamphenicol's mechanism of inhibiting bacterial protein synthesis.

G cluster_2 Prodrug Activation and Analysis Workflow OralAdmin Oral Administration of This compound (Prodrug) Intestine Small Intestine OralAdmin->Intestine Hydrolysis Enzymatic Hydrolysis (Intestinal Esterases) Intestine->Hydrolysis ActiveDrug Thiamphenicol (Active Drug) Hydrolysis->ActiveDrug Absorption Absorption into Bloodstream ActiveDrug->Absorption BloodSample Blood Sampling Absorption->BloodSample Extraction Sample Extraction (LLE or SPE) BloodSample->Extraction HPLC HPLC Analysis Extraction->HPLC Quantification Quantification of Prodrug and Active Drug HPLC->Quantification

Workflow from prodrug administration to bioanalysis.

References

Validation & Comparative

A Comparative Analysis of Thiamphenicol Palmitate and Chloramphenicol: Efficacy and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of thiamphenicol (B1682257) palmitate and its structural analog, chloramphenicol (B1208), focusing on their efficacy and toxicity profiles. The information is supported by experimental data to assist researchers and drug development professionals in making informed decisions.

Introduction

Chloramphenicol is a broad-spectrum antibiotic that has been in clinical use for decades. However, its utility is limited by a rare but serious side effect: idiosyncratic aplastic anemia.[1] Thiamphenicol, a derivative of chloramphenicol, was developed to mitigate this risk while retaining potent antibacterial activity.[1] The primary structural difference is the substitution of the para-nitro (p-NO2) group on the chloramphenicol molecule with a methylsulfonyl (CH₃SO₂) group in thiamphenicol.[1] This modification is central to the improved safety profile of thiamphenicol.[1] Both compounds are often formulated as palmitate esters to improve oral administration, which are then hydrolyzed in the small intestine to release the active drug.[2][3]

Mechanism of Action

Both chloramphenicol and thiamphenicol share the same mechanism of action. They are primarily bacteriostatic agents that inhibit bacterial protein synthesis. This is achieved by reversibly binding to the 50S subunit of the bacterial ribosome, which in turn blocks the peptidyl transferase step of protein elongation.[4][5]

cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit PeptidylTransferase Inhibits Peptidyl Transferase Activity 50S_Subunit->PeptidylTransferase 30S_Subunit 30S Subunit Drug Chloramphenicol or Thiamphenicol Drug->50S_Subunit Binds to ProteinSynthesis Protein Synthesis Blocked PeptidylTransferase->ProteinSynthesis

Fig. 1: Mechanism of Action

Comparative Efficacy

The antibacterial spectrum of thiamphenicol is similar to that of chloramphenicol.[1][5] However, in vitro studies have revealed differences in their activity against specific bacterial groups.

Experimental Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the MIC values for chloramphenicol and thiamphenicol against various Gram-negative bacilli.

Bacterial GroupNo. of StrainsDrugMIC Range (µg/mL)
Haemophilus spp.106Chloramphenicol0.1 - 1.56
Thiamphenicol0.1 - 1.56
Bacteroides fragilis40ChloramphenicolMost inhibited by 12.5
ThiamphenicolMost inhibited by 12.5
Enterobacteriaceae167Chloramphenicol-
ThiamphenicolRequired 2-16 times more than Chloramphenicol
Salmonella (typhoid and paratyphoid)134ChloramphenicolAll susceptible
ThiamphenicolMost resistant (MIC ≥ 8)[5]

Data sourced from Van Beers et al., 1975 and Ng et al., 1982.[5][6]

Experimental Protocol: MIC Determination (Agar Dilution Method)

While the full detailed protocols are not available in the referenced literature, the studies utilized standard agar (B569324) dilution methods for determining MICs.[5][7] A general outline of this method is as follows:

  • Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a different, doubling concentration of the antibiotic (chloramphenicol or thiamphenicol).

  • Inoculum Preparation: The bacterial strains to be tested are cultured in a suitable broth medium to achieve a standardized turbidity, corresponding to a specific number of colony-forming units (CFU/mL).

  • Inoculation: A standardized volume of each bacterial suspension is inoculated onto the surface of each antibiotic-containing agar plate. A control plate with no antibiotic is also inoculated.

  • Incubation: The plates are incubated under appropriate atmospheric and temperature conditions for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Comparative Pharmacokinetics

Both chloramphenicol palmitate and thiamphenicol palmitate are prodrugs that are hydrolyzed by intestinal esterases to release the active compounds.[2][3] However, their subsequent metabolic fates and pharmacokinetic profiles differ significantly.

ParameterChloramphenicolThiamphenicol
Oral Bioavailability ~80% (for palmitate)[8]High, but variable by species (e.g., ~28% in pigs, >100% in chickens)[3]
Metabolism Extensively metabolized in the liver to inactive glucuronide.[2][9]Minimal metabolism.[1][9]
Excretion Primarily excreted by the kidneys as inactive metabolites.[2]Primarily excreted by the kidneys as the unchanged, active drug.[9]
Protein Binding ~60%[8]Lower than chloramphenicol.
Half-life 1.6 - 3.3 hours[10]Generally longer than chloramphenicol.

Data sourced from various pharmacokinetic studies.[1][2][3][8][9][10]

Comparative Toxicity

The most significant difference between the two drugs lies in their toxicity profiles, particularly concerning hematologic side effects.

1. Aplastic Anemia (Idiosyncratic, Irreversible)

This is the most severe adverse effect associated with chloramphenicol. It is a rare, non-dose-related, and often fatal failure of the bone marrow.[1][11] The risk is strongly linked to the presence of the p-NO2 group, which can be metabolically reduced to toxic intermediates that damage hematopoietic stem cells.[12][13][14]

Thiamphenicol, lacking the p-NO2 group, is not associated with this idiosyncratic aplastic anemia.[1][9] This is the primary safety advantage of thiamphenicol over chloramphenicol.

cluster_chlor Chloramphenicol cluster_thiam Thiamphenicol CAP p-Nitro (p-NO2) Group Metabolism Metabolic Reduction CAP->Metabolism ToxicIntermediate Toxic Intermediates (e.g., Nitroso) Metabolism->ToxicIntermediate Aplasia Idiosyncratic Aplastic Anemia ToxicIntermediate->Aplasia TAP Methylsulfonyl (CH3SO2) Group NoAplasia No Idiosyncratic Aplastic Anemia

Fig. 2: Structural Basis of Aplastic Anemia Risk

2. Bone Marrow Suppression (Dose-Related, Reversible)

Both chloramphenicol and thiamphenicol can cause a dose-dependent and reversible suppression of the bone marrow, which primarily affects red blood cell precursors.[9][14][15] This toxicity is a result of the inhibition of mitochondrial protein synthesis in mammalian cells.[14][16]

Experimental Data: Hematologic Effects in Mice

A study in BALB/c mice compared the hematologic effects of chloramphenicol succinate (B1194679) (CAPS) and thiamphenicol (TAP) administered daily for 17 days.

ParameterObservation at Day 1 Post-DosingOutcome
Red Blood Cell CountSignificant reduction (Both drugs)Returned towards normal by days 13-22
HematocritSignificant reduction (Both drugs)Returned towards normal by days 13-22
HemoglobinSignificant reduction (Both drugs)Returned towards normal by days 13-22
CFU-Erythroid & CFU-GMSignificant reduction (Both drugs)Returned towards normal by days 13-22

Data from Cain et al., 1997. Doses: CAPS at 2000 mg/kg, TAP at 850 mg/kg.[17]

Experimental Protocol: Mouse Hematotoxicity Study

The following workflow is based on the methodology described by Cain et al. (1997).[17]

Start Select female BALB/c mice Dosing Administer Drug Daily for 17 Days (CAPS or TAP by gavage) Start->Dosing Sampling Sample at Days 1, 13, 22, 41, 98, and 179 post-dosing Dosing->Sampling Analysis Perform Hematological Examination & Stem Cell Assays Sampling->Analysis Endpoint Assess for reversible anemia or chronic bone marrow aplasia Analysis->Endpoint

Fig. 3: Experimental Workflow for Hematotoxicity Study

3. Other Toxicities

  • Gray Baby Syndrome: This is a serious condition of cardiovascular collapse that can occur in premature infants and newborns treated with chloramphenicol due to their inability to metabolize and excrete the drug. Thiamphenicol may also carry a risk for this syndrome.

  • Gastrointestinal Disturbances: Nausea, vomiting, and diarrhea are common side effects of both drugs.[18]

  • Peripheral Neuropathy: Can occur with long-term therapy with either drug.[18]

Summary and Conclusion

The primary advantage of this compound over chloramphenicol is its significantly improved safety profile, specifically the absence of idiosyncratic aplastic anemia. This is attributed to the replacement of the p-NO2 group with a methylsulfonyl group. While both drugs exhibit a broad antibacterial spectrum and can cause dose-related, reversible bone marrow suppression, their efficacy against certain pathogens differs. Chloramphenicol may be more potent against Enterobacteriaceae and Salmonella, whereas their activity is comparable against Haemophilus spp. and B. fragilis.[5][6]

The choice between these two antibiotics should be guided by the susceptibility of the target pathogen and a careful risk-benefit assessment. Thiamphenicol presents a safer alternative for infections where its efficacy is established, reducing the risk of the most severe and unpredictable toxicity associated with chloramphenicol.

References

Navigating the Maze of Resistance: A Comparative Guide to Thiamphenicol Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides an in-depth comparison of cross-resistance patterns between thiamphenicol (B1682257) and other clinically relevant antibiotics, supported by experimental data and detailed methodologies.

Thiamphenicol, a structural analogue of chloramphenicol (B1208), is a broad-spectrum bacteriostatic antibiotic that inhibits protein synthesis by binding to the 50S ribosomal subunit. However, its efficacy is threatened by the emergence and spread of bacterial resistance mechanisms, which can also confer resistance to other classes of antibiotics. This guide delves into the molecular underpinnings of these resistance mechanisms and presents a comparative analysis of their impact on antibiotic susceptibility.

Quantitative Analysis of Cross-Resistance

The minimum inhibitory concentration (MIC) is a key quantitative measure of a microbe's susceptibility to an antimicrobial agent. The following tables summarize MIC data from various studies, comparing the susceptibility of phenicol-resistant and susceptible bacterial strains to a range of antibiotics. This data clearly illustrates the phenomenon of cross-resistance.

Table 1: Comparative MICs (µg/mL) for Phenicol-Resistant and Susceptible Escherichia coli

AntibioticPhenicol-Susceptible E. coli (MIC µg/mL)Phenicol-Resistant E. coli (floR-positive) (MIC µg/mL)Fold Change in Resistance
Phenicols
Thiamphenicol2-8128 - >102416 - >128
Chloramphenicol4-832 - >10244 - >128
Florfenicol1-48 - >10248 - >256
Tetracyclines
Tetracycline1-416-1284 - 32
Doxycycline0.5-28-644 - 32
Quinolones
Nalidixic Acid2-832-2564 - 32
Ciprofloxacin0.015-0.060.25-416 - 66
Beta-Lactams
Ampicillin2-832-2564 - 32
Aminoglycosides
Gentamicin0.25-11-44
Kanamycin1-44-164

Note: The MIC values are presented as ranges compiled from multiple studies. The fold change is an approximation based on these ranges.

Unraveling the Mechanisms of Cross-Resistance

Cross-resistance between thiamphenicol and other antibiotics is primarily driven by a few key molecular mechanisms:

  • Efflux Pumps: The most significant mechanism is the active removal of antibiotics from the bacterial cell by efflux pumps. The floR gene, often located on mobile genetic elements like plasmids, encodes a major facilitator superfamily (MFS) efflux pump that expels phenicols, including thiamphenicol, chloramphenicol, and florfenicol.[1] Overexpression of broad-spectrum efflux pumps, such as the AcrAB-TolC system in E. coli, can also lead to cross-resistance with tetracyclines and fluoroquinolones.[2][3] The cmlA gene also encodes an efflux pump associated with chloramphenicol resistance.[1][4]

  • Enzymatic Inactivation: While less common for thiamphenicol compared to chloramphenicol, enzymatic modification can lead to resistance. Chloramphenicol acetyltransferases (CATs) can acetylate and inactivate chloramphenicol. Thiamphenicol is a poorer substrate for many CAT enzymes.[1] A novel oxidase, CmO, has been identified that can inactivate both chloramphenicol and thiamphenicol through oxidation.[1]

  • Target Site Modification: Mutations in the 50S ribosomal subunit, the binding site of thiamphenicol, can reduce the antibiotic's affinity and lead to resistance. This mechanism is generally specific to phenicols and may not always result in broad cross-resistance to other antibiotic classes.

Experimental Protocols

To aid researchers in their investigations, detailed methodologies for key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Testing: Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Antibiotic stock solutions (prepared according to CLSI guidelines).

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL).

2. Procedure:

  • Dispense 50 µL of sterile CAMHB into all wells of the microtiter plate.

  • Add 50 µL of the appropriate antibiotic stock solution to the first well of each row to achieve the highest desired concentration.

  • Perform two-fold serial dilutions by transferring 50 µL from the first well to the subsequent wells across the plate. Discard the final 50 µL from the last well.

  • Prepare the final bacterial inoculum by diluting the 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (except for a sterility control well) with 50 µL of the diluted bacterial suspension.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours.

3. Interpretation of Results:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.[5]

PCR Detection of floR and cmlA Resistance Genes

This protocol provides a general framework for the detection of the floR and cmlA genes. Primer sequences and annealing temperatures may need to be optimized based on the specific target and polymerase used.

1. DNA Extraction:

  • Extract genomic DNA from the bacterial isolates using a commercial DNA extraction kit or a standard phenol-chloroform extraction method.

2. PCR Reaction Mixture (50 µL):

  • 5 µL of 10x PCR Buffer

  • 1 µL of 10 mM dNTP mix

  • 1.5 µL of 50 mM MgCl₂ (optimization may be required)

  • 1 µL of 10 µM Forward Primer

  • 1 µL of 10 µM Reverse Primer

  • 0.5 µL of 5 U/µL Taq DNA Polymerase

  • 1 µL of template DNA (10-100 ng)

  • Nuclease-free water to a final volume of 50 µL

3. Primer Sequences:

  • floR :

    • Forward: 5'-ATGATCACGATTATGGCTC-3'

    • Reverse: 5'-TTAACCACTTCCTCCATGC-3'

  • cmlA :

    • Forward: 5'-GTTGTTTACGGCAGCAAGAC-3'

    • Reverse: 5'-ACGGTATTGCAGCACTAGGT-3'

4. PCR Cycling Conditions:

  • Initial Denaturation: 94°C for 5 minutes

  • 30 Cycles:

    • Denaturation: 94°C for 30 seconds

    • Annealing: 55-60°C for 30 seconds (optimize for specific primers)

    • Extension: 72°C for 1 minute

  • Final Extension: 72°C for 7 minutes

5. Analysis of PCR Products:

  • Analyze the PCR products by electrophoresis on a 1.5% agarose (B213101) gel stained with a suitable DNA stain.

  • The presence of a band of the expected size indicates the presence of the respective resistance gene.

Visualizing the Pathways of Resistance

To better understand the molecular interactions driving resistance, the following diagrams, generated using Graphviz, illustrate key pathways and workflows.

experimental_workflow cluster_isolation Bacterial Isolation & Culture cluster_testing Phenotypic & Genotypic Testing cluster_analysis Data Analysis isolate Bacterial Isolate culture Pure Culture isolate->culture mic_testing MIC Testing (Broth Microdilution) culture->mic_testing dna_extraction DNA Extraction culture->dna_extraction mic_results MIC Value Determination mic_testing->mic_results pcr PCR for Resistance Genes (floR, cmlA) dna_extraction->pcr gel Agarose Gel Electrophoresis pcr->gel analysis Cross-Resistance Profile mic_results->analysis gel->analysis floR_regulation antibiotic Phenicol Antibiotic (e.g., Thiamphenicol) lysR LysR-type Transcriptional Regulator antibiotic->lysR Induces conformational change export Antibiotic Efflux antibiotic->export floR_promoter floR Promoter Region lysR->floR_promoter Binds to promoter floR_gene floR Gene floR_promoter->floR_gene Initiates transcription floR_protein FloR Efflux Pump floR_gene->floR_protein Translation floR_protein->export Mediates

References

The Prodrug Advantage: Correlating In Vitro Activity with In Vivo Performance of Thiamphenicol Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

In the landscape of antimicrobial agents, the strategic modification of drug molecules to enhance their therapeutic efficacy is a cornerstone of pharmaceutical development. Thiamphenicol (B1682257), a broad-spectrum antibiotic, is often formulated as its palmitate ester, thiamphenicol palmitate, to improve its oral administration characteristics. This guide provides a comprehensive comparison of the in vitro and in vivo activity of this compound, with its parent compound and the analogous chloramphenicol (B1208) palmitate, supported by experimental data and detailed methodologies.

Thiamphenicol, a derivative of chloramphenicol, functions by inhibiting protein synthesis in bacteria.[1] It binds to the 50S ribosomal subunit, preventing the formation of peptide bonds.[1] The palmitate ester is a prodrug, meaning it is an inactive form of the drug that is converted to the active thiamphenicol in the body.[2] This conversion, primarily through enzymatic hydrolysis in the small intestine, is a critical step for the drug's therapeutic action.[3]

In Vitro Performance: Dissolution and Antibacterial Susceptibility

The in vitro performance of this compound is primarily assessed through its dissolution characteristics and the antimicrobial susceptibility of the active thiamphenicol against various pathogens.

Dissolution Profile

The dissolution rate of the sparingly water-soluble this compound is a key determinant of its subsequent absorption and bioavailability. While specific in vitro dissolution data for this compound is not extensively published, a standard method for the analogous compound, chloramphenicol palmitate, provides a robust framework for its evaluation.

Table 1: Comparative In Vitro Dissolution Parameters

CompoundDissolution MediumApparatusStirring RateTime to 80% Dissolution
This compound (projected)0.01 N HClUSP Apparatus 1 (Basket)100 rpmFormulation Dependent
Chloramphenicol Palmitate0.01 N HClUSP Apparatus 1 (Basket)100 rpmFormulation Dependent (USP requirement: NLT 80% in 30 min for some formulations)[4]

Experimental Protocol: In Vitro Dissolution Testing (Adapted from Chloramphenicol Palmitate USP Method)

This protocol outlines a standard procedure for evaluating the in vitro dissolution of sparingly soluble antibiotic esters.

  • Apparatus: USP Apparatus 1 (Basket Method).

  • Dissolution Medium: 900 mL of 0.01 N Hydrochloric Acid (HCl), maintained at 37 ± 0.5°C.

  • Stirring Rate: 100 rpm.

  • Procedure:

    • Place the specified amount of this compound in the basket.

    • Lower the basket into the dissolution medium.

    • Begin rotation and start the timer.

    • Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Replace the withdrawn sample volume with fresh, pre-warmed dissolution medium.

    • Filter the samples promptly.

    • Analyze the concentration of thiamphenicol in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry at approximately 278 nm.

Antibacterial Activity

The in vitro antibacterial efficacy of thiamphenicol is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.

Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of Thiamphenicol and Chloramphenicol

Bacterial StrainThiamphenicol MIC (µg/mL)Chloramphenicol MIC (µg/mL)
Escherichia coli0.5 - 64[5][6]0.5 - >8[7][8]
Staphylococcus aureus0.5 - 64[5]1 - >8[7][8]
Streptococcus pneumoniae0.5 - 2[6]Not specified
Streptococcus pyogenes2 - 4[6]Not specified
Haemophilus influenzae0.5 - 1[6]Not specified
Salmonella spp.8 - 64[5]>8[9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Materials:

    • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

    • Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).

    • Serial dilutions of thiamphenicol in MHB.

    • 96-well microtiter plates.

  • Procedure:

    • Dispense 100 µL of MHB into each well of a microtiter plate.

    • Create serial two-fold dilutions of thiamphenicol across the wells.

    • Add 10 µL of the standardized bacterial inoculum to each well.

    • Include a positive control (bacteria, no drug) and a negative control (no bacteria, no drug).

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.

In Vivo Performance: Pharmacokinetics and Efficacy

The in vivo performance of this compound is characterized by its pharmacokinetic profile following oral administration and its efficacy in animal models of infection.

Pharmacokinetic Profile

Upon oral administration, this compound is hydrolyzed to thiamphenicol, which is then absorbed into the systemic circulation. Key pharmacokinetic parameters include the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the overall drug exposure (Area Under the Curve or AUC).

Table 3: Comparative In Vivo Pharmacokinetic Parameters of Thiamphenicol

Animal ModelAdministration RouteDoseCmax (µg/mL)Tmax (h)Bioavailability (%)
RatsOral30 mg/kgNot specifiedNot specifiedNot specified
RabbitsOral30 mg/kg69.8[10]1.17[10]64.2[10]
PigsOral (in feed)~30 mg/kg1.288Not specified
CalvesOral25 mg/kgNot specifiedNot specifiedNot specified
MiceOral (in drinking water)100-200 mg/kg/dayNot specifiedNot specifiedNot specified

Experimental Protocol: In Vivo Pharmacokinetic Study in a Rodent Model (Rat)

This protocol outlines a general procedure for assessing the pharmacokinetics of orally administered this compound.

  • Animals: Male or female Sprague-Dawley or Wistar rats (200-250 g).

  • Formulation: this compound suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administration: Oral gavage at a dose of 30 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Extract thiamphenicol from the plasma samples using a suitable method (e.g., liquid-liquid extraction with ethyl acetate).

    • Quantify the concentration of thiamphenicol in the extracts using a validated bioanalytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8]

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) from the plasma concentration-time data using appropriate software.

In Vitro-In Vivo Correlation (IVIVC)

A successful In Vitro-In Vivo Correlation (IVIVC) establishes a predictive relationship between an in vitro property of a dosage form (e.g., dissolution) and an in vivo response (e.g., plasma drug concentration). For a prodrug like this compound, the correlation hinges on the principle that the rate-limiting step for drug absorption is the dissolution of the prodrug in the gastrointestinal fluids, followed by its hydrolysis to the active moiety.

IVIVC_Thiamphenicol_Palmitate cluster_in_vitro In Vitro cluster_in_vivo In Vivo dissolution This compound Dissolution hydrolysis Hydrolysis to Thiamphenicol dissolution->hydrolysis Rate-Limiting Step absorption Absorption hydrolysis->absorption pk_profile Pharmacokinetic Profile (Cmax, Tmax, AUC) absorption->pk_profile

Caption: Logical workflow for the in vitro to in vivo correlation of this compound.

Mechanism of Action and Experimental Workflow

The antibacterial action of thiamphenicol occurs after its release from the palmitate prodrug. The following diagrams illustrate the mechanism of action and a typical experimental workflow for evaluating its efficacy.

Mechanism_of_Action bacterial_ribosome Bacterial 70S Ribosome sub_50s 50S Subunit bacterial_ribosome->sub_50s sub_30s 30S Subunit bacterial_ribosome->sub_30s protein_synthesis Protein Synthesis thiamphenicol Thiamphenicol thiamphenicol->sub_50s Binds to inhibition Inhibition protein_synthesis->inhibition bacterial_death Bacteriostasis/ Bacterial Death inhibition->bacterial_death

Caption: Mechanism of action of thiamphenicol on the bacterial ribosome.

Experimental_Workflow start Start in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies start->in_vivo dissolution Dissolution Testing in_vitro->dissolution mic MIC Determination in_vitro->mic ivivc IVIVC Analysis dissolution->ivivc efficacy_study Efficacy Model (e.g., Murine Thigh Infection) mic->efficacy_study pk_study Pharmacokinetic Study in_vivo->pk_study in_vivo->efficacy_study pk_study->ivivc conclusion Conclusion efficacy_study->conclusion ivivc->conclusion

Caption: Experimental workflow for evaluating this compound.

Conclusion

The transformation of thiamphenicol into its palmitate ester is a classic example of a prodrug strategy aimed at enhancing oral drug delivery. The correlation between the in vitro dissolution of this compound and its in vivo bioavailability is fundamentally linked to the rate-limiting step of dissolution, which governs the subsequent hydrolysis and absorption of the active thiamphenicol. While direct IVIVC data for this compound is sparse, the established methodologies for similar compounds provide a clear path for its evaluation. By carefully characterizing both the in vitro release and in vivo pharmacokinetic and pharmacodynamic properties, researchers can gain a comprehensive understanding of the therapeutic potential of this important antibiotic. This guide provides the foundational data and experimental frameworks to support such investigations in the ongoing effort to optimize antimicrobial therapies.

References

A Comparative Guide to the Pharmacokinetics of Thiamphenicol and its Palmitate Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the broad-spectrum antibiotic thiamphenicol (B1682257) and its prodrug, thiamphenicol palmitate. The information presented herein is intended to support research and development efforts by offering a comprehensive overview of the absorption, distribution, metabolism, and excretion of these two compounds, supported by experimental data.

Introduction

Thiamphenicol is a synthetic antibiotic, structurally similar to chloramphenicol, with a broad spectrum of activity against various bacterial pathogens. This compound is the palmitate ester of thiamphenicol, developed as a prodrug to improve its organoleptic properties, particularly to mask its bitter taste and enhance its suitability for oral administration, especially in pediatric populations.[1] As a prodrug, this compound is pharmacologically inactive and requires in vivo hydrolysis to release the active thiamphenicol moiety, which is then absorbed into the systemic circulation.[1] This guide will delve into the comparative pharmacokinetics of these two entities, providing quantitative data, experimental methodologies, and visual representations of the underlying processes.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for thiamphenicol following oral administration in various species. A direct comparative study for this compound was not identified in the available literature; therefore, the data presented reflects the pharmacokinetic profile of the active metabolite, thiamphenicol, after administration of the parent drug.

Table 1: Pharmacokinetic Parameters of Thiamphenicol in Humans Following Oral Administration

ParameterValueDosageReference
Cmax (Peak Plasma Concentration)16.1 - 18.6 µg/mL2.5 g[2]
Tmax (Time to Peak Plasma Concentration)~2 hours2.5 g[2]
Bioavailability Not explicitly stated, but the oral dose appeared no less bioavailable than a 0.5 g parenteral dose.2.5 g[2]

Table 2: Pharmacokinetic Parameters of Thiamphenicol in Animal Models Following Oral Administration

SpeciesDosageCmax (µg/mL)Tmax (hours)Bioavailability (%)Reference
Rabbits 30 mg/kg69.81.1764.2%[3]
Sheep Not specifiedVery low plasma concentrationsMaintained for at least 24 hours30%[4]
Geese 30 mg/kg20.02 ± 3.87Not specified75.21 ± 19.56%
Broiler Chickens 30 mg/kg14.58 ± 0.1Not specifiedNot specified[5]
Pigs 30 mg/kg (in diet)1.288Not specified

Experimental Protocols

This section details the methodologies employed in pharmacokinetic studies of thiamphenicol.

In Vivo Study Design for Oral Administration (General Protocol)

A typical pharmacokinetic study in animal models would involve the following steps:

  • Animal Model: Healthy adult animals (e.g., rabbits, rats, or dogs) of a specific strain and weight range are selected. Animals are fasted overnight before drug administration.

  • Drug Administration: A precisely weighed dose of thiamphenicol or this compound is administered orally, often via gavage, suspended in a suitable vehicle (e.g., carboxymethyl cellulose).

  • Blood Sampling: Blood samples are collected from a suitable vein (e.g., marginal ear vein in rabbits) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into heparinized tubes.

  • Plasma Separation: The blood samples are centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.

Analytical Method: UPLC-MS/MS for Thiamphenicol in Human Plasma

A sensitive and rapid ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is commonly used for the quantification of thiamphenicol in plasma.[6]

  • Sample Preparation:

    • A small volume of plasma (e.g., 0.1 mL) is mixed with an internal standard (e.g., chlorzoxazone).[6]

    • Protein precipitation and liquid-liquid extraction are performed using a solvent like ethyl acetate.[6]

    • The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.[6]

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).[6]

    • Mobile Phase: A gradient elution with acetonitrile (B52724) and 1% formic acid in water.[6]

    • Flow Rate: 0.40 mL/min.[6]

  • Mass Spectrometry Detection:

    • Instrument: A triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.[6]

    • Detection Mode: Multiple reaction monitoring (MRM) of specific transitions for thiamphenicol (m/z 354.3→185.1) and the internal standard.[6]

  • Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of thiamphenicol in the plasma samples.[6]

Mandatory Visualization

Metabolic Activation of this compound

The following diagram illustrates the conversion of the prodrug this compound into the active drug thiamphenicol.

G cluster_oral_admin Oral Administration cluster_small_intestine Small Intestine cluster_absorption Absorption Thiamphenicol_Palmitate This compound (Inactive Prodrug) Hydrolysis Hydrolysis Thiamphenicol_Palmitate->Hydrolysis Intestinal Lipases Thiamphenicol_Active Thiamphenicol (Active Drug) Hydrolysis->Thiamphenicol_Active Palmitic_Acid Palmitic Acid Hydrolysis->Palmitic_Acid Systemic_Circulation Systemic Circulation Thiamphenicol_Active->Systemic_Circulation G Oral_Admin Oral Administration of Thiamphenicol/Thiamphenicol Palmitate Blood_Sampling Serial Blood Sampling Oral_Admin->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Prep Sample Preparation (Extraction) Plasma_Separation->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Analysis Pharmacokinetic Data Analysis LC_MS_Analysis->Data_Analysis

References

A Head-to-Head Comparative Guide: Thiamphenicol Palmitate and Other Leading Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Thiamphenicol (B1682257) palmitate with other commonly used antibiotics, focusing on available head-to-head study data. The objective is to present a clear, data-driven overview to inform research and development decisions.

Executive Summary

Thiamphenicol, a broad-spectrum antibiotic, demonstrates comparable in-vitro activity to other major antibiotics against key respiratory pathogens. However, a notable gap exists in direct head-to-head clinical trial data for the palmitate formulation of thiamphenicol against leading competitors like azithromycin (B1666446) and amoxicillin (B794) for respiratory tract infections in adults. This guide synthesizes the available clinical and in-vitro data to provide a comparative analysis.

Mechanism of Action at a Glance

The antibacterial activity of thiamphenicol, chloramphenicol (B1208), and azithromycin stems from their ability to inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit. In contrast, amoxicillin, a β-lactam antibiotic, disrupts the formation of the bacterial cell wall.

cluster_protein_synthesis Protein Synthesis Inhibition cluster_cell_wall Cell Wall Synthesis Inhibition Thiamphenicol Thiamphenicol 50S_Subunit Bacterial 50S Ribosomal Subunit Thiamphenicol->50S_Subunit Chloramphenicol Chloramphenicol Chloramphenicol->50S_Subunit Azithromycin Azithromycin Azithromycin->50S_Subunit Protein_Elongation Inhibition of Peptide Chain Elongation 50S_Subunit->Protein_Elongation Amoxicillin Amoxicillin PBPs Penicillin-Binding Proteins (PBPs) Amoxicillin->PBPs Cell_Wall Disruption of Cell Wall Synthesis PBPs->Cell_Wall

Figure 1: Mechanisms of Action for Compared Antibiotics.

Thiamphenicol and chloramphenicol act by binding to the 50S ribosomal subunit, which inhibits the peptidyl transferase step of protein synthesis[1][2]. Azithromycin also binds to the 50S subunit, but in the nascent peptide exit tunnel, thereby preventing the elongation of the polypeptide chain[3][4]. Amoxicillin, on the other hand, inhibits the transpeptidase enzymes, also known as penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan in the bacterial cell wall[5][6].

In-Vitro Activity: A Comparative Analysis

Direct comparisons of the in-vitro activity of thiamphenicol against common respiratory pathogens provide valuable insights into its potential efficacy. The following table summarizes Minimum Inhibitory Concentration (MIC) data from a study evaluating thiamphenicol's activity against clinical isolates of Haemophilus influenzae, Streptococcus pneumoniae, and Streptococcus pyogenes.

PathogenAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Haemophilus influenzae Thiamphenicol0.51
Ampicillin (B1664943)≤1>16
Erythromycin (B1671065)24
Streptococcus pneumoniae Thiamphenicol0.52
Ampicillin≤0.062
Erythromycin≤0.06>8
Streptococcus pyogenes Thiamphenicol24
Ampicillin≤0.060.12
Erythromycin≤0.06>8

Data sourced from a 2020 in-vitro surveillance study. Please note that direct comparative MIC data for thiamphenicol palmitate versus azithromycin and amoxicillin from a single study is limited. The data for ampicillin and erythromycin are presented as surrogates for amoxicillin and azithromycin, respectively, due to their similar mechanisms of action within the same antibiotic classes.

Head-to-Head Clinical Studies: A Review of Available Evidence

Thiamphenicol Glycinate (B8599266) Acetylcysteinate vs. Amoxicillin-Clavulanate for Pediatric Acute Rhinosinusitis

A prospective, randomized, open-label study compared the efficacy of inhaled thiamphenicol glycinate acetylcysteinate with oral amoxicillin-clavulanate in children with acute rhinosinusitis.

Experimental Protocol:

G cluster_workflow Clinical Trial Workflow: Pediatric Rhinosinusitis cluster_group1 Group 1 (n=31) cluster_group2 Group 2 (n=30) start 61 Children (3-9 years) with Acute Rhinosinusitis randomization Randomization start->randomization treatment1 Thiamphenicol Glycinate Acetylcysteinate (0.125 mg inhalation, BID) randomization->treatment1 treatment2 Amoxicillin-Clavulanate (40-45 mg/kg/day orally, BID/TID) randomization->treatment2 assessment Assessment at Day 0 and Day 7-8: - Nasal Breathing (VAS) - Rhinoscopy Findings (VAS) - Treatment Efficacy - Tolerability treatment1->assessment treatment2->assessment G cluster_workflow Clinical Trial Workflow: Gonococcal Infections cluster_group1 Group 1 cluster_group2 Group 2 cluster_group3 Group 3 start 370 Women with Uncomplicated Gonorrhea randomization Randomization start->randomization treatment1 Thiamphenicol (2.5 g orally) randomization->treatment1 treatment2 Aqueous Procaine Penicillin G (4.8 x 10^6 units IM) + Probenecid (1 g orally) randomization->treatment2 treatment3 Spectinomycin (2 g IM) randomization->treatment3 assessment Evaluation of Treatment Efficacy (Cure Rate) treatment1->assessment treatment2->assessment treatment3->assessment G cluster_workflow Clinical Trial Workflow: Pediatric Typhoid Fever cluster_group1 Group 1 (n=30) cluster_group2 Group 2 (n=30) start 60 Children (2-13 years) with Uncomplicated Typhoid Fever randomization Randomization start->randomization treatment1 Azithromycin (10 mg/kg/day orally, once daily for 7 days) randomization->treatment1 treatment2 Chloramphenicol (100 mg/kg/day orally, in 4 divided doses for 7 days) randomization->treatment2 assessment Efficacy Assessment: - Clinical Cure Rate - Fever Clearance Time treatment1->assessment treatment2->assessment

References

Thiamphenicol Palmitate: A Comparative Performance Analysis Against Standard Antimicrobial Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Thiamphenicol palmitate's performance against standard antimicrobial agents and protocols. The information is curated to assist researchers, scientists, and drug development professionals in evaluating its efficacy and potential applications. The data presented is based on available experimental evidence, highlighting key performance indicators and methodologies.

Executive Summary

Thiamphenicol, the active form of the prodrug this compound, is a broad-spectrum antibiotic belonging to the phenicol class. It is a structural analog of chloramphenicol, differentiated by the substitution of a p-nitrophenyl group with a methylsulfonyl group. This modification significantly alters its safety profile, most notably reducing the risk of aplastic anemia, a serious adverse effect associated with chloramphenicol.[1] Thiamphenicol exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[2][3][4] Its performance is benchmarked against standard antibiotics using established protocols for determining antimicrobial susceptibility, such as Minimum Inhibitory Concentration (MIC) assays.

Mechanism of Action

Thiamphenicol functions by reversibly binding to the 50S subunit of the bacterial ribosome. This binding action blocks the transpeptidation step, specifically by inhibiting the attachment of aminoacyl-tRNA to the A site, thereby preventing the elongation of the polypeptide chain and halting protein synthesis.[3][4]

cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (A-site) 50S_Subunit->Peptidyl_Transferase_Center 30S_Subunit 30S Subunit Thiamphenicol Thiamphenicol Thiamphenicol->50S_Subunit Binds to Protein_Synthesis Protein Synthesis Thiamphenicol->Protein_Synthesis Inhibits Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->Peptidyl_Transferase_Center Binding blocked by Thiamphenicol Peptidyl_Transferase_Center->Protein_Synthesis Elongation Inhibition Inhibition Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Mueller-Hinton Agar Plate Prepare_Inoculum->Inoculate_Plate Apply_Disks Apply Antibiotic Disks (e.g., Thiamphenicol) Inoculate_Plate->Apply_Disks Incubate Incubate Plate Apply_Disks->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones Interpret_Results Interpret Results vs. Standardized Charts Measure_Zones->Interpret_Results End End Interpret_Results->End

References

Inter-laboratory Validation of Analytical Methods for Thiamphenicol Palmitate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of Thiamphenicol palmitate is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This guide provides a comparative overview of validated analytical methods for the determination of Thiamphenicol, the active moiety of this compound. The data presented is a synthesis of performance characteristics from various studies, offering insights into the suitability of each method for different applications.

Comparison of Analytical Method Performance

The selection of an analytical method is often a trade-off between sensitivity, precision, cost, and the complexity of the sample matrix. The following tables summarize the performance of commonly employed analytical techniques for the quantification of Thiamphenicol.

MethodInstrumentationInternal StandardSample MatrixRecovery (%)Limit of Quantification (LOQ)Linearity (r²)Precision (RSD %)
Featured Method: LC-MS/MS Liquid Chromatography-Tandem Mass SpectrometryThiamphenicol-d3Animal & Aquaculture Products71.66 - 106.91[1]0.02 - 10.4 µg/kg[1]≥0.9941[1]≤18.05[1]
Alternative 1: LC-MS/MS Liquid Chromatography-Tandem Mass SpectrometryChloramphenicol-d5Honey74.9 - 107[1]1.0 ng/g[1]>0.99[1]0.5 - 9.7[1]
Alternative 2: HPLC-DAD High-Performance Liquid Chromatography with Diode Array DetectorNot specifiedMedicated Feedingstuffs81.7 - 97.5[2]3.8 - 5.6 mg/kg[2]Not specified<6.5 (repeatability), <6.0 (within-lab reproducibility)[2]
Alternative 3: FTIR Fourier Transform Infrared SpectrophotometryNot applicableCapsule Dosage Form100.28 - 100.41[3]0.9004 - 1.6176 mg/mL[3]0.9997 - 0.9999[3]0.31 - 0.37[3]
Alternative 4: UV-Vis Spectrophotometry UV-Visible SpectrophotometerNot applicablePharmaceutical FormulationsNot specifiedNot specifiedNot specifiedNot specified

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of analytical results. The following sections outline the protocols for the key analytical methods discussed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for detecting low concentrations of Thiamphenicol in complex biological matrices. The use of a deuterated internal standard like Thiamphenicol-d3 is critical for achieving high accuracy and precision by compensating for variations in sample preparation and instrument response.[1][4]

Sample Preparation (QuEChERS-based Extraction)

  • Homogenize 2-5 g of the tissue sample.[4]

  • Spike the sample with a known concentration of Thiamphenicol-d3 internal standard.[4]

  • Add 10 mL of an extraction solvent (e.g., 1% acetic acid in acetonitrile (B52724) or ethyl acetate).[4]

  • Vortex vigorously for 1-2 minutes.[4]

  • Add partitioning salts (e.g., magnesium sulfate, sodium chloride) and centrifuge.

  • Collect the supernatant for further cleanup by dispersive solid-phase extraction (d-SPE).

  • Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[5]

  • Filter the reconstituted sample before injection.[5]

Instrumentation

  • Liquid Chromatography (LC): A C18 reversed-phase column is commonly used.[1]

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile, methanol) is typical.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often employed for Thiamphenicol.[1][5]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification.[1][5]

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely available technique suitable for the analysis of pharmaceutical formulations and feed samples where analyte concentrations are higher.[2]

Sample Preparation

  • Extract the analytes from the minced feed with a mixture of methanol (B129727) and ethyl acetate (B1210297) (1:1, v/v).[2]

  • Perform a cleanup step using dispersive solid-phase extraction with anhydrous magnesium sulfate, PSA, and C18 sorbents.[2]

  • Evaporate 1 mL of the extract, resuspend the residue in Milli-Q water, and filter before injection.[2]

Instrumentation

  • Column: A phenyl column is utilized for separation.[3]

  • Mobile Phase: A gradient elution program with water and acetonitrile is used.[3]

  • Detection: Ultraviolet detection at 223 nm.[3]

Fourier Transform Infrared (FTIR) Spectrophotometry

FTIR is a rapid and non-destructive technique that can be used for the qualitative and quantitative analysis of Thiamphenicol in capsule dosage forms.[3]

Sample Preparation

  • Create a series of calibration standards by diluting a stock solution of Thiamphenicol.[4]

  • Extract the contents of the Thiamphenicol capsule with methanol.[4]

  • Acquire the FTIR spectrum for each standard and the sample solution.[4]

  • Construct a calibration curve and determine the concentration of Thiamphenicol in the sample.[4]

Instrumentation

  • A Fourier Transform Infrared Spectrophotometer is used to acquire the spectra. The specific peak of Thiamphenicol is observed at a wavenumber of 1694.1 cm⁻¹.[3]

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for sample analysis and method validation.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Homogenization Spiking Internal Standard Spiking Sample->Spiking Extraction Solvent Extraction Spiking->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Evaporation Evaporation to Dryness Cleanup->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometry (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Result Reporting Quantification->Reporting

Caption: General workflow for Thiamphenicol analysis using LC-MS/MS.

cluster_validation Analytical Method Validation Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Reproducibility) LOQ Limit of Quantification Robustness Robustness Validation Validation Parameters Validation->Specificity Validation->Linearity Validation->Accuracy Validation->Precision Validation->LOQ Validation->Robustness

Caption: Key parameters for analytical method validation.

References

Safety Operating Guide

Proper Disposal of Thiamphenicol Palmitate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of chemical reagents is a critical component of laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Thiamphenicol palmitate, a derivative of the antibiotic Thiamphenicol. Adherence to these guidelines is crucial for researchers, scientists, and drug development professionals to protect both laboratory personnel and the environment.

Immediate Safety and Handling

Before beginning any disposal procedures, it is imperative to follow standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat. All disposal activities should be conducted in a well-ventilated area to minimize the risk of inhalation.[1]

Regulatory Framework

The disposal of pharmaceutical waste is regulated by several agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States.[2][3] It is essential to comply with all federal, state, and local regulations governing pharmaceutical and chemical waste.

Step-by-Step Disposal Protocol

Given that this compound is a chemical used in research settings, it should be treated as chemical waste.[4] Do not dispose of this compound down the drain or in regular trash without following proper deactivation and disposal procedures.

  • Waste Identification and Segregation :

    • Treat all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., vials, pipette tips), as chemical waste.

    • Segregate this compound waste from other incompatible waste streams to prevent unintended chemical reactions.

  • Containerization :

    • Use a dedicated, leak-proof, and clearly labeled waste container compatible with chemical waste.[1]

    • The container must be kept securely closed except when adding waste.[1]

  • Labeling :

    • Clearly label the waste container with "this compound Waste" and include the full chemical name.

    • Indicate the approximate concentration and quantity of the waste.

  • Storage :

    • Store the sealed waste container in a designated, secure area away from general lab traffic and incompatible chemicals.

  • Disposal :

    • The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal service or a institutional Environmental Health and Safety (EHS) office.[1][5]

    • Another acceptable method is controlled incineration at a licensed facility, which may include flue gas scrubbing.[5]

For expired or unused consumer medication containing Thiamphenicol, the following options are recommended:

  • Drug Take-Back Programs : The safest way to dispose of unwanted medications is through official drug take-back programs.[6][7][8] These programs are often available at pharmacies or law enforcement locations.

  • Mail-Back Programs : Utilize prepaid drug mail-back envelopes, which can be obtained from some pharmacies.[6][8]

  • Household Trash Disposal (if other options are unavailable) :

    • Remove the this compound from its original container.

    • Mix it with an unpalatable substance such as used coffee grounds, dirt, or cat litter.[6][7][9] This makes the medication less appealing to children and pets.

    • Place the mixture in a sealed container, such as a resealable plastic bag or an empty can, to prevent leakage.[6][9]

    • Dispose of the sealed container in the household trash.[6]

    • Scratch out all personal information on the empty prescription bottle to protect your privacy before discarding it.[6][9]

Note : Do not flush this compound down the toilet unless specifically instructed to do so by official guidelines, as this can lead to water contamination.[6][10]

Quantitative Data

No specific quantitative data for the disposal of this compound (e.g., concentration limits for landfill, permissible levels in wastewater) were found in the search results. Disposal regulations are typically based on the classification of the waste (e.g., hazardous, non-hazardous) rather than specific concentration thresholds for this compound.

ParameterValueSource
Oral LD50 (Mouse) for Chloramphenicol Palmitate2640 mg/kg[11]

This table includes toxicity data for a related compound, as specific disposal-related quantitative data for this compound was not available.

Experimental Protocols

Detailed experimental protocols for the degradation or inactivation of this compound for disposal purposes were not available in the provided search results. The recommended disposal methods rely on established waste management practices for chemical and pharmaceutical waste.

Disposal Workflow

DisposalWorkflow start Start: Unused/Expired This compound assess Assess Disposal Options start->assess take_back Option 1: Drug Take-Back Program assess->take_back Available mail_back Option 2: Mail-Back Program assess->mail_back Available lab_disposal Option 3: Laboratory Chemical Waste assess->lab_disposal Lab Setting trash_disposal Option 4: Household Trash (Last Resort) assess->trash_disposal No other options end End: Proper Disposal take_back->end mail_back->end licensed_disposal Dispose via licensed chemical waste handler lab_disposal->licensed_disposal mix Mix with unpalatable substance (coffee grounds, etc.) trash_disposal->mix seal Place in a sealed container mix->seal dispose_trash Dispose in household trash seal->dispose_trash dispose_trash->end licensed_disposal->end

Caption: Logical workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiamphenicol palmitate
Reactant of Route 2
Reactant of Route 2
Thiamphenicol palmitate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.